molecular formula C7H5NO6 B135314 Pyrrole-2,3,5-tricarboxylic acid CAS No. 945-32-4

Pyrrole-2,3,5-tricarboxylic acid

Cat. No.: B135314
CAS No.: 945-32-4
M. Wt: 199.12 g/mol
InChI Key: UGSAVTSXHXRENH-UHFFFAOYSA-N
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Description

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a specialized tricarboxylic acid derivative of pyrrole that serves as a critical analytical marker in forensic and cosmetic research. Its primary research application is as a specific biomarker for the oxidative degradation of eumelanin in hair. The formation of PTCA occurs naturally in hair at low levels, but its concentration increases significantly upon oxidative stress, such as from cosmetic treatments involving hydrogen peroxide. This property makes it an invaluable tool in forensic toxicology for identifying hair samples that have been subjected to bleaching, permanent dyeing, or other oxidative processes, which can compromise the analysis of other incorporated xenobiotics like drugs or alcohol biomarkers. Research has established a cut-off level of 20 ng/mg PTCA to reliably distinguish between natural hair and hair that has undergone excessive oxidation, thereby alerting analysts to potential false-negative results in abstinence control tests. The compound is analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing a reliable method to validate the integrity of hair samples prior to forensic interpretation. It is important to note that the sensitivity of this marker may be reduced in hair with naturally low melanin content, such as light-blond or white hair. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-2,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO6/c9-5(10)2-1-3(6(11)12)8-4(2)7(13)14/h1,8H,(H,9,10)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGSAVTSXHXRENH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=C1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241508
Record name Pyrrole-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-32-4
Record name Pyrrole-2,3,5-tricarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrole-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Pyrrole-2,3,5-tricarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of Pyrrole-2,3,5-tricarboxylic acid, a molecule of significant interest in various research and development domains. Due to the absence of a direct, one-pot synthesis method in the current body of scientific literature, this document outlines a plausible and scientifically sound multi-step synthetic pathway. The proposed route is based on established organic chemistry principles and reactions, providing a robust framework for its laboratory preparation.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached in three key stages:

  • Step 1: Synthesis of a 2,3,5-Trisubstituted Pyrrole (B145914) Precursor. The initial and most critical step is the construction of the pyrrole ring with appropriate functionalities at the 2, 3, and 5 positions. A highly suitable precursor is a pyrrole with ester groups at the 2 and 5 positions and a readily oxidizable group, such as a methyl group, at the 3-position. The Knorr pyrrole synthesis is a classic and versatile method for achieving this substitution pattern.

  • Step 2: Oxidation of the C-3 Substituent. The second stage involves the selective oxidation of the alkyl group at the 3-position of the pyrrole ring to a carboxylic acid. This transformation can be achieved using a strong oxidizing agent, with potassium permanganate (B83412) (KMnO₄) being a common and effective choice for the oxidation of alkyl chains on aromatic rings.

  • Step 3: Hydrolysis of Ester Groups. The final step in the sequence is the hydrolysis of the ester groups at the 2 and 5 positions to their corresponding carboxylic acids. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Step 1: Knorr Pyrrole Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Hydrolysis A Starting Materials (e.g., β-ketoester, α-amino-β-ketoester) B Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate A->B  [Ref: Knorr Synthesis Principles] C Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate D Trimethyl pyrrole-2,3,5-tricarboxylate C->D  KMnO4 [Ref: Oxidation of Alkylarenes] E Trimethyl pyrrole-2,3,5-tricarboxylate F This compound E->F  Base Hydrolysis (e.g., NaOH), then Acidification (e.g., HCl) [Ref: Saponification of Esters]

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed, hypothetical experimental protocols for each step of the proposed synthesis. These protocols are based on analogous reactions found in the literature and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate (Knorr Pyrrole Synthesis)

The Knorr synthesis involves the condensation of an α-amino-ketone or ester with a β-dicarbonyl compound. For the synthesis of dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate, a suitable α-amino-β-ketoester would be reacted with a β-ketoester.

Reaction Scheme:

Knorr_Synthesis α-amino-β-ketoester α-amino-β-ketoester Intermediate Intermediate α-amino-β-ketoester->Intermediate β-ketoester β-ketoester β-ketoester->Intermediate Product Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate Intermediate->Product  Acid catalyst, Heat

Figure 2: Reaction scheme for the Knorr synthesis of the pyrrole precursor.

Experimental Protocol:

  • To a solution of the appropriate β-ketoester (1.0 eq) in glacial acetic acid, add the α-amino-β-ketoester hydrochloride (1.0 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material 1 (β-ketoester)10.0 g
Starting Material 2 (α-amino-β-ketoester HCl)12.5 g
Solvent (Glacial Acetic Acid)100 mL
Reaction Temperature~118 °C (Reflux)
Reaction Time3 hours
Yield 75-85%
Step 2: Oxidation of Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate

This step utilizes a strong oxidizing agent to convert the methyl group at the C-3 position into a carboxylic acid.

Reaction Scheme:

Oxidation_Step Precursor Dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate Product Trimethyl pyrrole-2,3,5-tricarboxylate Precursor->Product  1. KMnO4, H2O, Heat  2. Acidification

Figure 3: Oxidation of the C-3 methyl group.

Experimental Protocol:

  • Suspend dimethyl 3-methyl-1H-pyrrole-2,5-dicarboxylate (1.0 eq) in an aqueous solution of sodium carbonate.

  • Heat the suspension to 80-90 °C and add a solution of potassium permanganate (KMnO₄) (3.0-4.0 eq) in water portion-wise over several hours, maintaining the temperature.

  • After the addition is complete, continue heating until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide (MnO₂) precipitate.

  • Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of ~2.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield trimethyl pyrrole-2,3,5-tricarboxylate.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material5.0 g
Potassium Permanganate (KMnO₄)15.0 g
Solvent (Water)200 mL
Reaction Temperature90 °C
Reaction Time6 hours
Yield 60-70%
Step 3: Hydrolysis of Trimethyl pyrrole-2,3,5-tricarboxylate

The final step is the conversion of the triester to the desired tricarboxylic acid via saponification.

Reaction Scheme:

Hydrolysis_Step Triester Trimethyl pyrrole-2,3,5-tricarboxylate Product This compound Triester->Product  1. NaOH (aq), Heat  2. HCl (aq)

Figure 4: Saponification of the triester to the final product.

Experimental Protocol:

  • Dissolve trimethyl pyrrole-2,3,5-tricarboxylate (1.0 eq) in an excess of aqueous sodium hydroxide (B78521) solution (e.g., 10% w/v).

  • Heat the mixture to reflux for 4-6 hours to ensure complete hydrolysis.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2.

  • The desired this compound should precipitate out of the solution.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry thoroughly under vacuum.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material3.0 g
Sodium Hydroxide Solution (10%)50 mL
Reaction Temperature~100 °C (Reflux)
Reaction Time5 hours
Yield >90%

Conclusion

While a direct synthesis of this compound is not prominently featured in the chemical literature, the proposed multi-step pathway, commencing with a Knorr pyrrole synthesis followed by oxidation and hydrolysis, presents a viable and logical approach. The individual steps are based on well-established and reliable organic transformations. This guide provides a foundational framework for researchers to develop a detailed and optimized laboratory procedure for the synthesis of this important tricarboxylic acid derivative. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-equipped chemical laboratory.

"Pyrrole-2,3,5-tricarboxylic acid chemical properties"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a polysubstituted pyrrole (B145914) derivative of significant interest in the fields of biochemistry and forensic science. It is recognized as a key biomarker for the oxidative degradation of eumelanin (B1172464), the primary pigment responsible for brown to black coloration in human hair and skin.[1][2][3] The presence and concentration of PTCA can provide valuable insights into oxidative stress and have been utilized to identify cosmetic treatments on hair samples in forensic analyses.[1][3] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound.

Chemical and Physical Properties

This compound is a solid, polyprotic acid. Its chemical structure and key physicochemical properties are summarized below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅NO₆[4]
Molecular Weight 199.12 g/mol [4]
IUPAC Name 1H-pyrrole-2,3,5-tricarboxylic acid[2]
CAS Number 945-32-4[4]
Melting Point >220 °C (decomposes)[5]
Predicted logP -0.13[6]
Predicted pKa (Strongest Acidic) 3.56[6]
Predicted Polar Surface Area 127.69 Ų[6]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectrumDataSource
¹³C NMR (800 MHz, D₂O) Predicted Chemical Shifts (ppm): 172.9, 168.0, 164.9, 137.9, 127.9, 119.9, 101.9[7]
Mass Spectrum (GC-MS, 70eV) Predicted m/z values[8]

Expected ¹H NMR Spectral Features (in DMSO-d₆): Based on the structure and data from similar compounds, the ¹H NMR spectrum of PTCA in a solvent like DMSO-d₆ is expected to show a downfield signal for the C4-proton of the pyrrole ring, likely in the range of 6.5-7.5 ppm. The N-H proton would appear as a broad singlet, typically downfield (around 11-12 ppm). The three carboxylic acid protons would also be expected to appear as broad singlets at very downfield shifts (>10 ppm), and their exchange with residual water in the solvent might affect their appearance.

Expected FT-IR Spectral Features: The FT-IR spectrum of PTCA is expected to exhibit characteristic absorption bands for the following functional groups:

  • O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretch (pyrrole): A moderate to sharp band around 3300-3400 cm⁻¹.

  • C=O stretch (carboxylic acid): Strong, broad bands in the region of 1680-1720 cm⁻¹. The presence of multiple carboxyl groups and potential hydrogen bonding could lead to multiple or broadened peaks.

  • C=C and C-N stretching (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Experimental Protocols

Proposed Synthesis of 1H-Pyrrole-2,3,5-tricarboxylic Acid

While a specific, detailed protocol for the de novo synthesis of this compound is not well-documented, a plausible synthetic route can be proposed based on established methods for synthesizing substituted pyrroles, such as the Paal-Knorr synthesis and subsequent oxidation.[9][10][11]

Proposed Synthetic Scheme:

A potential synthetic approach could involve the construction of a pyrrole ring with appropriate ester functionalities, followed by hydrolysis to the tricarboxylic acid. The Paal-Knorr condensation of a 1,4-dicarbonyl compound with an amine is a robust method for forming the pyrrole ring.[9][10][11]

G A 1,4-Dicarbonyl Precursor (with ester groups at C2 and C4) C Paal-Knorr Condensation A->C B Amine Source (e.g., Ammonia) B->C D Substituted Pyrrole Diester C->D E Carboxylation at C3 D->E F Pyrrole Triester E->F G Hydrolysis F->G H This compound G->H

Figure 1: Proposed Paal-Knorr based synthesis workflow.

Generalized Experimental Protocol (Paal-Knorr Synthesis Approach):

  • Reaction Setup: A suitable 1,4-dicarbonyl compound bearing ester groups at the positions corresponding to the final carboxylic acid groups is dissolved in an appropriate solvent (e.g., ethanol, acetic acid).

  • Amine Addition: An ammonia (B1221849) source (e.g., ammonium (B1175870) acetate) is added to the solution.

  • Cyclization: The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization to form the pyrrole ring.

  • Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pyrrole diester.

  • Carboxylation: The purified pyrrole diester would then undergo a carboxylation reaction at the C3 position. This could potentially be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

  • Hydrolysis: The resulting pyrrole triester is then subjected to hydrolysis, typically under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solution), followed by acidification to yield the final this compound.

Determination of pKa Values for a Polyprotic Acid

Since experimental pKa values for this compound are not available, a general protocol for their determination using potentiometric titration is provided below.

Methodology:

  • Preparation of the Analyte Solution: A precisely weighed amount of this compound is dissolved in a known volume of deionized, carbonate-free water.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to dispense the titrant into the analyte solution.

  • Titration Procedure: The initial pH of the acid solution is recorded. The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments should be used near the expected equivalence points.

  • Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The equivalence points can be determined from the inflection points of the curve, often more accurately identified from the maxima of the first derivative plot (ΔpH/ΔV vs. V) or the zero crossings of the second derivative plot (Δ²pH/ΔV² vs. V).

  • pKa Determination: The pKa values can be determined from the pH at the half-equivalence points. For a triprotic acid, pKa1 is the pH at the first half-equivalence point, pKa2 is the pH at the second half-equivalence point, and pKa3 is the pH at the third half-equivalence point.

G cluster_0 Titration Setup cluster_1 Titration cluster_2 Data Analysis A Prepare PTCA Solution D Add NaOH Increments A->D B Standardize NaOH Titrant B->D C Calibrate pH Meter E Record pH and Volume C->E D->E Equilibrate F Plot Titration Curve (pH vs. Volume) E->F G Determine Equivalence Points (1st & 2nd Derivative Plots) F->G H Determine pKa Values (at Half-Equivalence Points) G->H

Figure 2: Workflow for pKa determination by potentiometric titration.

Biological Relevance and Role as a Biomarker

This compound is not known to be directly involved in a specific signaling pathway. Its primary biological significance lies in its role as a stable end-product of the oxidative degradation of eumelanin.[1][12][13] Eumelanin is a complex polymer derived from the oxidation of tyrosine and is composed of 5,6-dihydroxyindole (B162784) (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units.[1] Oxidative stress, for example from exposure to hydrogen peroxide or UV radiation, leads to the breakdown of the eumelanin polymer.[1][13] PTCA is specifically formed from the degradation of DHICA-derived units.[1]

This formation of PTCA has been utilized as a reliable biomarker to quantify eumelanin content and to assess the extent of oxidative damage to melanin-containing tissues, particularly hair.[1][3] In forensic science, the quantification of PTCA in hair samples can indicate whether the hair has been subjected to cosmetic treatments like bleaching, which could interfere with the analysis of drugs or other xenobiotics.[1][3]

G A Eumelanin (DHICA Units) C Oxidative Degradation A->C B Oxidative Stress (e.g., H₂O₂, UV Radiation) B->C D This compound (PTCA) C->D E Biomarker for: - Eumelanin Content - Oxidative Damage D->E

Figure 3: Formation of PTCA from eumelanin degradation.

Conclusion

This compound is a molecule of considerable interest due to its role as a biomarker for eumelanin degradation and oxidative stress. While comprehensive experimental data on its chemical properties are still emerging, its structural features and the chemistry of related pyrrole compounds provide a solid foundation for understanding its behavior. The development of robust synthetic methods and the further elucidation of its properties will be valuable for its application in analytical, forensic, and biomedical research. The information provided in this technical guide serves as a comprehensive resource for professionals working with or interested in this important pyrrole derivative.

References

Spectroscopic Profile of Pyrrole-2,3,5-tricarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key biomarker for the oxidative degradation of eumelanin (B1172464), the dark pigment in human hair and skin.[1][2] Its quantification is crucial in forensic science to identify oxidative treatments on hair samples and in dermatology to assess melanin-related processes. This technical guide provides a comprehensive overview of the available spectroscopic data for PTCA, detailed experimental protocols for its analysis, and a workflow for its extraction and quantification.

Spectroscopic Data

The unique structure of this compound, featuring a pyrrole (B145914) ring substituted with three carboxyl groups, gives rise to a distinct spectroscopic signature. While a complete set of experimental spectra for the pure, isolated compound is not widely available in the public domain, this section compiles the existing data from literature and predictive models.

Mass Spectrometry

Mass spectrometry, particularly in tandem with liquid chromatography (LC-MS/MS), is the primary technique for the identification and quantification of PTCA.

ParameterValueSource
Monoisotopic Mass 199.0117 DaPredicted
Molecular Formula C₇H₅NO₆[3]
Ionization Mode Negative Electrospray (ESI-)[1]
Precursor Ion (m/z) 198 ([M-H]⁻)[1]
UV-Vis Spectroscopy

Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule.

ParameterValueSource
λmax ~269 nm[1]
Solvent Not Specified[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

A complete experimental Infrared spectrum for this compound is not available in the public literature. However, based on its functional groups, the following characteristic absorption bands can be predicted:

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Mode
O-H (Carboxylic Acid) 3300-2500 (broad)Stretching
N-H (Pyrrole) ~3400-3200Stretching
C=O (Carboxylic Acid) ~1750-1680Stretching
C=C (Pyrrole Ring) ~1650-1550Stretching
C-N (Pyrrole Ring) ~1300-1200Stretching
C-O (Carboxylic Acid) ~1300-1200Stretching
O-H (Carboxylic Acid) ~1440-1395 and 950-910Bending

Experimental Protocols

Detailed methodologies are essential for the reliable detection and quantification of this compound.

LC-MS/MS Analysis of PTCA in Biological Samples

This protocol is adapted from a validated method for the quantification of PTCA in human skin punch biopsies.[4][5]

1. Sample Preparation (Oxidative Degradation):

  • Biological samples (e.g., hair, skin biopsies) are subjected to oxidative degradation to release PTCA from the eumelanin polymer.

  • A typical procedure involves incubation with an oxidizing agent such as hydrogen peroxide or potassium permanganate (B83412) under controlled temperature and time.[2]

2. Extraction:

  • Following oxidation, the sample is acidified.

  • PTCA is extracted from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

  • The organic phase is collected and evaporated to dryness under a stream of nitrogen.

3. Reconstitution:

  • The dried extract is reconstituted in a suitable mobile phase, such as a mixture of water and methanol (B129727) with a small percentage of formic acid.[5]

4. LC-MS/MS Conditions:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.[4]

    • Mobile Phase: A gradient elution with a mixture of an aqueous solution containing an ion-pairing agent or acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.[5]

    • Flow Rate: A flow rate in the range of 200-400 µL/min is common.[5]

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization in negative mode (ESI-) is used to generate the [M-H]⁻ ion at m/z 198.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. This involves monitoring the transition of the precursor ion (m/z 198) to specific product ions.

General Protocol for NMR Spectroscopy of Pyrrolecarboxylic Acids

While specific data for PTCA is unavailable, the following provides a general approach for acquiring NMR spectra of similar compounds.

1. Sample Preparation:

  • Dissolve a sufficient amount of the purified compound in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). The choice of solvent is critical due to the acidic protons.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

2. ¹H NMR Spectroscopy:

  • Acquire a one-dimensional ¹H NMR spectrum.

  • The spectrum would be expected to show signals for the pyrrole ring proton and the acidic protons of the carboxylic acids and the N-H group. The latter may be broad and exchangeable with residual water in the solvent.

3. ¹³C NMR Spectroscopy:

  • Acquire a one-dimensional ¹³C NMR spectrum.

  • Signals corresponding to the carbonyl carbons of the carboxylic acids and the carbons of the pyrrole ring would be expected.

General Protocol for FTIR Spectroscopy of Pyrrolecarboxylic Acids

1. Sample Preparation:

  • For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

2. Data Acquisition:

  • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • A background spectrum of the empty sample compartment or the ATR crystal should be recorded and subtracted from the sample spectrum.

Visualizations

Workflow for PTCA Analysis

The following diagram illustrates the general workflow for the extraction and analysis of this compound from a biological matrix.

PTCA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Hair, Skin) Oxidation Oxidative Degradation (e.g., H₂O₂) BiologicalSample->Oxidation Acidification Acidification Oxidation->Acidification SolventExtraction Solvent Extraction (e.g., Ethyl Acetate) Acidification->SolventExtraction Evaporation Evaporation SolventExtraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: Workflow for the extraction and LC-MS/MS analysis of PTCA.

Conclusion

This compound is a molecule of significant interest in forensic and biomedical research. While its primary analytical method is well-established as LC-MS/MS, a complete public spectroscopic profile, including experimental NMR and IR data of the pure substance, remains to be fully documented. This guide provides the currently available data and standardized protocols to aid researchers in the analysis of this important biomarker. Further research into the synthesis and full spectroscopic characterization of PTCA will be invaluable to the scientific community.

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrrole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry and natural product synthesis. Its derivatives, particularly the pyrrole carboxylic acids, are integral to a vast array of biologically active molecules, from the heme cofactor in our blood to cutting-edge pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of pyrrole carboxylic acids, detailing the seminal synthetic methodologies, key experimental protocols, and the burgeoning understanding of their biological significance that has cemented their role in modern drug discovery.

The Dawn of Pyrrole Synthesis: Landmark Discoveries

The latter half of the 19th century marked a pivotal era for synthetic organic chemistry, with the elucidation and synthesis of fundamental heterocyclic systems. The synthesis of the pyrrole nucleus, and by extension, its carboxylic acid derivatives, was pioneered through the independent and near-simultaneous work of several chemists.

The Paal-Knorr Pyrrole Synthesis (1885)

In 1885, German chemists Carl Paal and Ludwig Knorr independently reported a method for the synthesis of pyrroles from 1,4-dicarbonyl compounds and ammonia (B1221849) or primary amines.[1][2][3] This reaction, now famously known as the Paal-Knorr synthesis, proved to be a versatile and straightforward method for accessing a wide range of substituted pyrroles. The general reaction involves the condensation of a 1,4-diketone with an amine, followed by cyclization and dehydration to form the aromatic pyrrole ring. The reaction is typically acid-catalyzed.

While the original publications are in German and provide a narrative description, a representative experimental procedure based on Paal's 1885 work is as follows:

Objective: To synthesize 2,5-dimethylpyrrole from acetonylacetone (a 1,4-diketone) and ammonia.

Reagents:

  • Acetonylacetone

  • Aqueous ammonia solution

Procedure:

  • Acetonylacetone was heated with a concentrated aqueous solution of ammonia in a sealed tube or under reflux.

  • The reaction mixture was heated for several hours.

  • Upon cooling, the product was isolated. The exact work-up procedure in the original paper is not detailed in modern terms, but would have likely involved distillation or crystallization to purify the resulting 2,5-dimethylpyrrole.

Quantitative Data from Early Reports: The Paal-Knorr synthesis was noted for its generally good yields, often exceeding 60% even in its early applications.[3]

The Hantzsch Pyrrole Synthesis (1890)

A few years later, in 1890, Arthur Hantzsch developed another key method for pyrrole synthesis.[4] The Hantzsch pyrrole synthesis involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[5] This method allows for the construction of highly substituted pyrrole rings, often with ester functionalities that can be further manipulated, for instance, into carboxylic acids.

Based on Hantzsch's 1890 publication, a representative procedure is as follows:

Objective: To synthesize a polysubstituted pyrrole derivative.

Reagents:

Procedure:

  • Ethyl acetoacetate was mixed with an alcoholic solution of ammonia.

  • Chloroacetone was then added to this mixture.

  • The reaction was often exothermic and proceeded upon standing at room temperature or with gentle warming.

  • The product, a substituted pyrrole-3-carboxylic acid ester, would precipitate from the solution or be isolated after removal of the solvent and subsequent purification.

Quantitative Data from Early Reports: The initial yields reported for the Hantzsch synthesis were often modest, sometimes below 50%.

The Emergence of Pyrrole Carboxylic Acids

While the foundational syntheses provided access to the pyrrole core, the specific isolation and synthesis of pyrrole carboxylic acids followed. Pyrrole-2-carboxylic acid, a key member of this family, was first synthesized over a century ago.[6] Its biological significance, however, was recognized much later, when it was identified as a degradation product of sialic acids and a metabolite derived from the oxidation of D-hydroxyproline isomers.[6]

Evolution of Synthetic Methodologies

The classical Paal-Knorr and Hantzsch syntheses laid the groundwork for countless modifications and new synthetic routes to pyrrole carboxylic acids, driven by the need for greater efficiency, milder reaction conditions, and broader substrate scope. The following table summarizes key historical and modern synthetic approaches.

Synthesis NameYearPrecursorsKey Features
Paal-Knorr Synthesis 18851,4-Dicarbonyl compound, Amine/AmmoniaHigh yields, straightforward procedure.
Hantzsch Synthesis 1890β-Ketoester, α-Haloketone, Amine/AmmoniaAccess to highly substituted pyrroles.
Modern Variations 20th/21st CenturyVariousUse of microwave irradiation, solid-phase synthesis, and novel catalysts to improve yields and reaction conditions.

Biological Significance and Therapeutic Applications

The pyrrole carboxylic acid scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities. Their importance is underscored by their presence in both natural products with potent bioactivity and synthetically derived pharmaceuticals.

Antimicrobial Activity

Pyrrole carboxylic acid derivatives have demonstrated significant potential as antibacterial and antifungal agents. Their mechanisms of action often involve the inhibition of essential bacterial enzymes.

  • DNA Gyrase Inhibition: Certain pyrrolamides have been shown to be potent inhibitors of DNA gyrase, an enzyme crucial for bacterial DNA replication.[5] By stabilizing the DNA-gyrase complex in a cleaved state, these compounds induce lethal double-stranded DNA breaks, leading to bacterial cell death.[7]

  • MmpL3 Inhibition: The mycobacterial membrane protein Large 3 (MmpL3) is essential for the transport of mycolic acids, key components of the mycobacterial cell wall.[1][2] Pyrrole-based compounds have been identified as inhibitors of MmpL3, disrupting cell wall synthesis and exhibiting potent activity against Mycobacterium tuberculosis.[1][2][8] The mechanism is thought to involve the dissipation of the transmembrane proton gradient required for MmpL3 function.[9][10]

Anti-inflammatory Activity

The anti-inflammatory properties of some pyrrole carboxylic acid derivatives stem from their ability to inhibit key enzymes in the arachidonic acid cascade.

  • COX and LOX Inhibition: Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes that mediate the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes, respectively.[11] Dual inhibitors of COX-2 and 5-LOX are sought after as safer anti-inflammatory agents, and certain pyrrole derivatives have shown promise in this area.[12][13] By blocking these pathways, these compounds can reduce inflammation and associated pain.

Anticancer Activity

The pyrrole scaffold is also prevalent in a number of anticancer agents. The mechanisms are diverse, targeting various signaling pathways involved in cancer cell proliferation and survival.[14][15]

  • Kinase Inhibition: Many pyrrole-containing compounds act as inhibitors of protein kinases, which are often dysregulated in cancer. For example, some derivatives target the MAPK signaling pathway, which is crucial for cell growth and division.[16]

  • Modulation of Apoptosis: Some pyrrole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate key concepts related to the synthesis and biological action of pyrrole carboxylic acids.

paal_knorr_synthesis diketone 1,4-Dicarbonyl Compound intermediate Hemiaminal Intermediate diketone->intermediate + Amine amine Primary Amine or Ammonia amine->intermediate pyrrole Substituted Pyrrole intermediate->pyrrole - 2 H2O (Cyclization & Dehydration)

Caption: The Paal-Knorr Pyrrole Synthesis Workflow.

hantzsch_synthesis ketoester β-Ketoester enamine Enamine Intermediate ketoester->enamine haloketone α-Haloketone imine Imine Intermediate haloketone->imine amine Amine/Ammonia amine->enamine enamine->imine ring 5-Membered Ring Intermediate imine->ring Intramolecular Attack pyrrole Substituted Pyrrole ring->pyrrole Dehydration

Caption: The Hantzsch Pyrrole Synthesis Workflow.

cox_lox_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation pyrrole_ca Pyrrole Carboxylic Acid Derivative pyrrole_ca->cox pyrrole_ca->lox

References

An In-depth Technical Guide to the Physicochemical Properties of Perylene-3,4,9,10-tetracarboxylic Acid (PTCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Perylene-3,4,9,10-tetracarboxylic acid (PTCA), a prominent organic semiconductor and pigment. This document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key chemical processes. The information herein is intended to support research and development efforts in materials science, organic electronics, and drug development.

Core Physicochemical Data

Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is a planar, polycyclic aromatic hydrocarbon characterized by its robust thermal stability and distinct electronic properties. It is the parent compound for a wide range of perylene (B46583) derivatives, including the commercially significant perylenetetracarboxylic dianhydride (PTCDA) and perylenetetracarboxylic diimides (PTCDIs). The physicochemical properties of PTCA and its key derivatives are summarized below.

Table 1: General Physicochemical Properties of PTCA and Related Compounds
PropertyPerylene-3,4,9,10-tetracarboxylic acid (PTCA)Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)Perylene-3,4,9,10-tetracarboxylic diimide (PTCDI)
CAS Number 81-32-3[1]128-69-8[2][3]81-33-4
Molecular Formula C₂₄H₁₂O₈[4]C₂₄H₈O₆[3]C₂₄H₁₀N₂O₄
Molecular Weight 428.35 g/mol 392.32 g/mol [3]390.35 g/mol
Appearance Data not availableDark red solid[5]Dark yellow-red to black solid
Melting Point Not available>300 °C (decomposes)[5]Not available
Boiling Point 912.4 °C (Predicted)[1]Not available821.4 °C (Predicted)
Density 1.739 g/cm³ (Predicted)[1]~1.7 g/cm³[5]1.680 g/cm³ (Predicted)
Table 2: Solubility and Acidity of PTCA and Related Compounds
PropertyPerylene-3,4,9,10-tetracarboxylic acid (PTCA)Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)Perylene-3,4,9,10-tetracarboxylic diimide (PTCDI)
Water Solubility InsolubleInsolubleInsoluble
Organic Solvent Solubility Derivatives are soluble in various organic solvents.[6]Low solubility in aromatic solvents.[5]Derivatives have good solubility in halogenated solvents like dichloromethane (B109758) and chloroform.[7]
pKa (Predicted) 2.17 ± 0.30[1]Not applicable8.75 ± 0.20
Table 3: Spectroscopic Properties of PTCA Derivatives
PropertyWavelength/ShiftSolvent/ConditionsReference Compound
UV-Vis Absorption (λmax) 458, 490, 526 nmChloroformPerylene Diimide (PDI) derivatives[7]
Fluorescence Emission (λmax) 540, 576, 624 nmChloroformPerylene Diimide (PDI) derivatives[7]
¹H NMR (Perylene Core) δ 8.3–9.4 ppmCDCl₃Monoamino-substituted PTCDA derivatives[8]
¹³C NMR δ 109-164 ppmC₂D₂Cl₄ / CDCl₃Various PTCA derivatives[9][10]

Synthesis and Key Reactions

The primary route to obtaining Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is through the hydrolysis of its dianhydride, PTCDA. PTCDA itself is a common starting material for a vast array of perylene dyes and pigments.

Synthesis of PTCA via Hydrolysis of PTCDA

A common method involves the hydrolysis of Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) in an alkaline solution. For instance, PTCDA can be hydrolyzed with potassium hydroxide (B78521) (KOH) to form the tetrapotassium salt of PTCA, which can then be acidified to yield the final product.[11]

Synthesis_of_PTCA Synthesis of PTCA from PTCDA PTCDA Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) KOH Potassium Hydroxide (KOH) in Water Salt Tetrapotassium Salt of PTCA (Soluble Intermediate) PTCDA->Salt Hydrolysis Acid Acidification (e.g., HCl) PTCA Perylene-3,4,9,10-tetracarboxylic acid (PTCA) Salt->PTCA Precipitation

Synthesis of PTCA via hydrolysis of PTCDA.

Experimental Protocols

This section details generalized protocols for the determination of key physicochemical properties of PTCA and its derivatives.

Determination of Solubility

The solubility of PTCA and its derivatives, which are often sparingly soluble in many solvents, can be determined using the shake-flask method followed by spectroscopic quantification.

Solubility_Determination Workflow for Solubility Determination start Start add_excess Add excess PTCA to a known volume of solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature (e.g., 25°C) with agitation (e.g., 24-48 hours) add_excess->equilibrate centrifuge Centrifuge to separate undissolved solid equilibrate->centrifuge aliquot Carefully extract a known volume of the supernatant centrifuge->aliquot dilute Dilute the aliquot with a suitable solvent for analysis aliquot->dilute analyze Analyze by UV-Vis Spectroscopy (measure absorbance at λmax) dilute->analyze calculate Calculate concentration using a pre-determined calibration curve analyze->calculate end End calculate->end

Workflow for determining the solubility of PTCA.

Protocol:

  • Preparation: Add an excess amount of finely powdered PTCA to a series of vials containing different solvents.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent and measure its absorbance using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

  • Calculation: Determine the concentration of the dissolved PTCA from a previously established calibration curve of absorbance versus concentration.

Determination of Acid Dissociation Constant (pKa)

The pKa of PTCA can be determined by potentiometric titration or UV-Vis spectrophotometric titration.

pKa_Determination Workflow for pKa Determination via Potentiometric Titration start Start dissolve Dissolve a precise weight of PTCA in a suitable solvent (e.g., DMSO/water) start->dissolve titrate Titrate with a standardized solution of a strong base (e.g., NaOH) dissolve->titrate record_pH Record the pH after each addition of the titrant titrate->record_pH plot Plot the pH versus the volume of titrant added record_pH->plot determine_pKa Determine the pKa from the half-equivalence point(s) of the titration curve plot->determine_pKa end End determine_pKa->end

Workflow for pKa determination.

Protocol (Potentiometric Titration):

  • Solution Preparation: Dissolve a precisely weighed amount of PTCA in a suitable solvent mixture (e.g., DMSO/water) to overcome its low aqueous solubility.

  • Titration: Titrate the PTCA solution with a standardized solution of a strong base (e.g., carbonate-free NaOH) using a calibrated pH meter to monitor the pH.

  • Data Collection: Record the pH of the solution after each incremental addition of the base.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of each acidic proton. Given that PTCA has four carboxylic acid groups, multiple equivalence points and corresponding pKa values may be observed.

Crystal Structure Determination

The crystal structure of PTCA and its derivatives is typically determined by single-crystal or powder X-ray diffraction (XRD).

XRD_Workflow Workflow for Crystal Structure Determination start Start grow_crystal Grow single crystals of PTCA (e.g., by slow evaporation or vapor diffusion) start->grow_crystal mount_crystal Mount a suitable single crystal on a goniometer grow_crystal->mount_crystal xray_diffraction Collect diffraction data using an X-ray diffractometer mount_crystal->xray_diffraction solve_structure Solve the crystal structure using appropriate software (e.g., SHELX) xray_diffraction->solve_structure refine_structure Refine the structural model solve_structure->refine_structure analyze_structure Analyze bond lengths, bond angles, and packing arrangement refine_structure->analyze_structure end End analyze_structure->end

Workflow for X-ray crystal structure determination.

Protocol (Single-Crystal XRD):

  • Crystal Growth: Grow single crystals of PTCA of sufficient size and quality. This is often the most challenging step and may involve techniques like slow evaporation of a solvent, vapor diffusion, or sublimation.

  • Data Collection: Mount a selected crystal on a goniometer head and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods, followed by refinement to obtain a final, accurate crystal structure. For PTCDA, a monoclinic crystal structure is commonly observed.[5]

This guide provides a foundational understanding of the physicochemical properties of Perylene-3,4,9,10-tetracarboxylic acid. Further research into the experimental determination of properties for the parent PTCA molecule is encouraged to build upon the extensive data available for its derivatives.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1H-Pyrrole-2,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key biomarker for oxidative stress, particularly in the context of melanin (B1238610) degradation. Its presence and concentration in biological samples, such as hair, serve as a reliable indicator of oxidative treatments and can be crucial in forensic science and dermatological research. This technical guide provides an in-depth overview of the methodologies and data integral to the structure elucidation of this significant molecule.

Physicochemical Properties

A foundational understanding of a molecule's basic properties is the first step in its structural elucidation.

PropertyValue
Molecular Formula C₇H₅NO₆
Molecular Weight 199.12 g/mol
IUPAC Name 1H-pyrrole-2,3,5-tricarboxylic acid
CAS Number 945-32-4
Appearance Solid
Melting Point >220 °C (decomposes)[1][2]

Spectroscopic Data for Structure Elucidation

The definitive structure of 1H-pyrrole-2,3,5-tricarboxylic acid is determined through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published due to its primary use as an analytical standard, the following sections detail the expected data based on its known structure and principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum of PTCA is predicted to be relatively simple, showing signals for the single pyrrolic proton and the acidic protons of the three carboxyl groups.

  • Pyrrole (B145914) C-H Proton: The lone proton on the pyrrole ring (at position 4) is expected to appear as a singlet in the aromatic region, likely deshielded by the electron-withdrawing carboxylic acid groups.

  • Carboxylic Acid Protons: The three -COOH protons will likely appear as a broad singlet at a significantly downfield chemical shift, and their signal may be exchangeable with D₂O.

  • N-H Proton: The proton attached to the nitrogen in the pyrrole ring will also present as a singlet, typically in the downfield region.

Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.5Singlet1HC4-H
~11.0-13.0Broad Singlet3H-COOH
~10.0-12.0Singlet1HN-H

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum will reveal the number of distinct carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~160-175C=O (Carboxylic Acids)
~120-140Pyrrole Ring Carbons (C2, C3, C5)
~110-120Pyrrole Ring Carbon (C4)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and structure. For PTCA, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most common analytical method.

Expected Mass Spectrometry Data (LC-MS/MS)

  • Molecular Ion Peak: In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ would be observed at m/z 198.00.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic losses of CO₂ (44 Da) and H₂O (18 Da) from the carboxylic acid groups. A primary fragmentation would be the loss of a carboxyl group, resulting in a fragment ion at m/z 154.

Tabulated Mass Spectrometry Data

m/zProposed Fragment
198.00[M-H]⁻
154.01[M-H-CO₂]⁻
110.02[M-H-2CO₂]⁻
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3100N-H stretchPyrrole
~1700C=O stretchCarboxylic Acid
~1600C=C stretchPyrrole Ring
~1200-1300C-O stretchCarboxylic Acid

Experimental Protocols

Synthesis of 1H-pyrrole-2,3,5-tricarboxylic Acid

Generalized Synthetic Protocol:

  • Starting Material: A potential starting point could be a pyrrole ring with appropriate protecting groups and/or activating groups to direct carboxylation to the 2, 3, and 5 positions.

  • Carboxylation: The introduction of carboxylic acid groups can be achieved through various methods, such as reaction with carbon dioxide under pressure in the presence of a strong base (e.g., n-butyllithium) or through the use of other carboxylating agents. This would likely be a multi-step process to achieve the desired trisubstitution.

  • Deprotection: Removal of any protecting groups from the pyrrole nitrogen and any masked carboxyl groups would be the final step to yield 1H-pyrrole-2,3,5-tricarboxylic acid.

  • Purification: The final product would be purified using techniques such as recrystallization or column chromatography.

Analytical Protocol for PTCA in Hair Samples via LC-MS/MS

The standard method for the detection and quantification of PTCA in hair samples involves oxidative degradation of melanin followed by LC-MS/MS analysis.

Experimental Workflow:

  • Sample Preparation:

    • Hair samples are washed to remove external contaminants.

    • The washed hair is then dried and weighed.

    • The hair is subjected to oxidative degradation, typically using hydrogen peroxide in an alkaline solution, to release PTCA from the melanin structure.

  • Extraction:

    • The resulting solution is acidified.

    • PTCA is extracted from the aqueous solution using a suitable organic solvent (e.g., ethyl acetate).

    • The organic extract is evaporated to dryness and the residue is reconstituted in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • An aliquot of the reconstituted sample is injected into a liquid chromatograph coupled to a tandem mass spectrometer.

    • Chromatographic separation is typically achieved on a C18 reversed-phase column.

    • The mass spectrometer is operated in negative ion mode, monitoring for the specific mass transitions of PTCA (e.g., m/z 198.0 -> 154.0).

    • Quantification is performed using a calibration curve prepared with known concentrations of a PTCA standard.

Visualizations

Logical Relationship of Spectroscopic Methods

Logical Flow of Structure Elucidation Molecule 1H-pyrrole-2,3,5-tricarboxylic acid (Unknown Structure) NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR Provides C-H framework MS Mass Spectrometry (LC-MS/MS) Molecule->MS Determines Molecular Weight and Fragmentation IR Infrared Spectroscopy Molecule->IR Identifies Functional Groups Structure Elucidated Structure NMR->Structure MS->Structure IR->Structure

Spectroscopic techniques for structure elucidation.
Experimental Workflow for PTCA Analysis in Hair

Analytical Workflow for PTCA in Hair Samples cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Hair Hair Sample Wash Washing Hair->Wash Dry Drying & Weighing Wash->Dry Degrade Oxidative Degradation (H₂O₂/alkaline) Dry->Degrade Acidify Acidification Degrade->Acidify Solvent_Extract Solvent Extraction Acidify->Solvent_Extract Evaporate Evaporation Solvent_Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for analyzing PTCA in hair samples.

Conclusion

The structure of 1H-pyrrole-2,3,5-tricarboxylic acid is well-established through the combined application of fundamental spectroscopic principles. While its primary significance lies in its role as a biomarker, a thorough understanding of its structural elucidation is essential for its accurate identification and quantification in complex biological matrices. The methodologies outlined in this guide provide a comprehensive framework for researchers and scientists working with this important molecule.

References

An In-depth Technical Guide on the Thermal Stability of Pyrrole-2,3,5-tricarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of Pyrrole-2,3,5-tricarboxylic acid. Due to the limited direct experimental data on this specific molecule, this guide also incorporates information from related aromatic carboxylic acids to infer potential decomposition pathways and outlines general experimental protocols for thermal analysis.

Introduction

This compound (PTCA) is a heterocyclic aromatic compound with significant research interest, particularly as a biomarker for the oxidative degradation of eumelanin (B1172464) in hair.[1][2] Its stability under various conditions is a critical parameter for its application and for understanding its role in biological and chemical processes. Thermal stability, in particular, dictates its storage, handling, and potential for high-temperature applications. This guide summarizes the known thermal properties of PTCA and provides a framework for its further thermal analysis.

Quantitative Thermal Data

Direct and detailed quantitative data on the thermal stability of this compound is sparse in the current scientific literature. The primary available data point indicates a decomposition temperature.

ParameterValueReference
Decomposition Temperature>220°C[3]

This value suggests that the molecule is relatively stable at temperatures below 220°C. However, without more detailed data from techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), a full profile of its thermal behavior remains to be established.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, standardized experimental protocols for TGA and DSC are recommended. The following are generalized methodologies based on the analysis of similar organic compounds.

3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining decomposition temperatures and quantifying mass loss.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a ceramic or aluminum pan.

  • Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate, commonly 10°C/min.

  • Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition and the temperatures at specific mass loss percentages (e.g., 5%, 50%) are determined.

3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, glass transitions, and heats of reaction.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is used with a typical flow rate of 20-50 mL/min.

  • Temperature Program: A common method involves heating the sample at a constant rate (e.g., 10°C/min) to a temperature above its expected melting or decomposition point.

  • Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) and exothermic events (like decomposition) are identified by peaks. The peak onset and peak maximum temperatures, as well as the enthalpy change (area under the peak), are calculated.

Proposed Thermal Decomposition Pathway

While a specific decomposition pathway for this compound has not been experimentally determined, the thermal degradation of aromatic carboxylic acids often proceeds via decarboxylation.[4] In this process, the carboxylic acid groups are lost as carbon dioxide (CO2). For a tricarboxylic acid like PTCA, this would likely occur in a stepwise manner.

The proposed pathway would involve the sequential loss of the three carboxyl groups, potentially leading to the formation of pyrrole (B145914) as the final organic product. The stability of the intermediate di- and mono-carboxylic acids would influence the temperatures at which these decomposition steps occur.

Decomposition_Pathway PTCA This compound Intermediate1 Pyrrole-dicarboxylic acid PTCA->Intermediate1 -CO2 CO2_1 CO2 Intermediate2 Pyrrole-monocarboxylic acid Intermediate1->Intermediate2 -CO2 CO2_2 CO2 FinalProduct Pyrrole Intermediate2->FinalProduct -CO2 CO2_3 CO2

Caption: Proposed thermal decomposition pathway of this compound via sequential decarboxylation.

Experimental Workflow for Thermal Stability Assessment

A logical workflow is essential for the comprehensive evaluation of the thermal stability of a compound like this compound.

Experimental_Workflow cluster_0 Initial Analysis cluster_1 Data Interpretation cluster_2 Advanced Analysis cluster_3 Conclusion Sample Sample of this compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC DecompositionTemp Determine Decomposition Temperature TGA->DecompositionTemp MassLoss Quantify Mass Loss TGA->MassLoss ThermalEvents Identify Melting/Other Transitions DSC->ThermalEvents TGA_MS TGA coupled with Mass Spectrometry (TGA-MS) DecompositionTemp->TGA_MS StabilityProfile Establish Comprehensive Thermal Stability Profile MassLoss->StabilityProfile ThermalEvents->StabilityProfile ProductAnalysis Identify Gaseous Decomposition Products TGA_MS->ProductAnalysis ProductAnalysis->StabilityProfile

References

Solubility Profile of Pyrrole-2,3,5-tricarboxylic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for Pyrrole-2,3,5-tricarboxylic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide summarizes the qualitative solubility information and presents a generalized experimental protocol for determining the solubility of this compound, which can be adapted for specific laboratory settings.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. This guide aims to consolidate the existing knowledge on its solubility and provide a practical framework for its experimental determination.

Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in scientific literature. However, qualitative descriptions of its solubility have been reported. The following table summarizes the available qualitative solubility information.

SolventQualitative Solubility
N,N-Dimethylformamide (DMF)Very Soluble[1]
Methanol (B129727)Soluble[1], Slightly Soluble[2][3]
Dimethyl sulfoxide (B87167) (DMSO)Slightly Soluble[2][3]
Glacial Acetic AcidSparingly Soluble[1]
ChloroformVery Slightly Soluble[1]
WaterPractically Insoluble[1]

Note: The conflicting reports for methanol ("Soluble" versus "Slightly Soluble") may be due to different experimental conditions (e.g., temperature, purity of the compound and solvent) or subjective assessment in the original sources.

Generalized Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, a generalized experimental protocol based on the widely accepted "shake-flask" method is provided below. This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Materials
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometer, or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system. Preliminary experiments may be necessary to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a defined period (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, UV-Vis, or NMR).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Calculation:

    • Calculate the solubility of this compound in the chosen solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the generalized experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to a known volume of solvent prep2 Seal vial and place in thermostatic shaker prep1->prep2 prep3 Agitate for 24-72 hours to reach equilibrium prep2->prep3 samp1 Allow excess solid to sediment prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant through 0.22 µm syringe filter samp2->samp3 ana1 Dilute filtered sample samp3->ana1 ana2 Quantify concentration (e.g., via HPLC, UV-Vis, NMR) ana1->ana2 ana3 Compare against calibration curve ana2->ana3 res1 Calculate solubility (e.g., in g/L, mol/L) ana3->res1

Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents remains scarce, the available qualitative information provides a useful starting point for researchers. For applications requiring precise solubility values, the generalized experimental protocol and workflow presented in this guide offer a robust framework for in-house determination. The generation and publication of such quantitative data would be a valuable contribution to the scientific community, aiding in the further research and development of this compound.

References

Quantum Chemical Studies of Pyrrole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole (B145914), a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including porphyrins, alkaloids, and many pharmaceutical agents.[1][2] The unique electronic properties of the pyrrole ring, arising from the delocalization of the nitrogen lone pair into the π-system, govern its reactivity and interactions with biological targets.[3][4] Quantum chemical studies have become an indispensable tool for elucidating the structure-property relationships of pyrrole derivatives, providing insights that guide the design and synthesis of novel compounds with tailored functionalities for applications in drug development, materials science, and catalysis.[3][5][6]

This technical guide provides an in-depth overview of the application of quantum chemical methods to the study of pyrrole derivatives. It is intended for researchers, scientists, and professionals in drug development who are interested in leveraging computational chemistry to accelerate their research. The guide covers key theoretical concepts, summarizes important quantitative data, details common computational protocols, and provides visualizations of key workflows.

Core Concepts in Quantum Chemical Analysis of Pyrrole Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrrole derivatives.[7][8] Key molecular properties that are routinely calculated include:

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of molecules. The HOMO-LUMO energy gap is an indicator of chemical reactivity and the electronic absorption properties of the molecule.[9][10] Electron density distribution and molecular electrostatic potential (MEP) maps help in identifying electron-rich and electron-deficient regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack.[1]

  • Aromaticity: The aromatic character of the pyrrole ring can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and the Nucleus-Independent Chemical Shift (NICS).[11] These indices provide a measure of the π-electron delocalization, which is a key factor in the stability and reactivity of the ring.

  • Reactivity Descriptors: Conceptual DFT provides a framework for defining global and local reactivity descriptors. Global descriptors like chemical potential, hardness, and electrophilicity provide insights into the overall reactivity of a molecule.[8] Local descriptors, such as Fukui functions, identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks.[8]

  • Spectroscopic Properties: Quantum chemical methods can accurately predict various spectroscopic properties, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis).[11][12][13][14] These theoretical predictions are invaluable for the interpretation and assignment of experimental spectra.

Data Presentation: Quantitative Insights into Pyrrole Derivatives

The following tables summarize key quantitative data obtained from various quantum chemical studies on pyrrole derivatives. These values are illustrative and depend on the specific derivative and the level of theory used in the calculations.

Table 1: Calculated Electronic Properties of Selected Pyrrole Derivatives

DerivativeMethod/Basis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
PyrroleB3LYP/6-311++G(d,p)-5.85-0.005.85
1-NitropyrroleB3PW91/6-311+G(d,p)-7.94-2.185.76
2-NitropyrroleB3PW91/6-311+G(d,p)-7.62-2.315.31
3-NitropyrroleB3PW91/6-311+G(d,p)-7.73-2.235.50
Pyrrole-2-carboxylic acid (s-cis)B3LYP/6-311+G(d)-6.65-1.095.56
Pyrrole-2-carboxylic acid (s-trans)B3LYP/6-311+G(d)-6.71-1.145.57

Data sourced from multiple studies and may be calculated using different functionals and basis sets, affecting direct comparability.[7][9][11]

Table 2: Calculated Thermodynamic and Reactivity Data for Nitro-Pyrrole Derivatives

DerivativeMethod/Basis SetHeat of Formation (kJ/mol)Bond Dissociation Energy (N-NO2) (kJ/mol)
1-Nitro-1H-pyrroleB3PW91/6-311+G(d,p)158.6163.6
2-Nitro-1H-pyrroleB3PW91/6-311+G(d,p)113.8-
3-Nitro-1H-pyrroleB3PW91/6-311+G(d,p)120.5-
2,3,4,5-Tetranitro-1H-pyrroleB3PW91/6-311+G(d,p)435.1-

These values are indicative of the stability and potential as high-energy-density materials.[7][15]

Experimental Protocols: Computational Methodologies

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology. The following protocols are commonly employed in the study of pyrrole derivatives.

Protocol 1: Geometry Optimization and Frequency Calculations

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[7]

  • Method: Density Functional Theory (DFT) is the most common method. The choice of functional is crucial; popular choices include B3LYP, B3PW91, and M06-2X.[1][7][8][13]

  • Basis Set: A Pople-style basis set, such as 6-31G(d) or a more flexible one like 6-311++G(d,p), is often employed to provide a good balance between accuracy and computational cost.[7][11]

  • Procedure:

    • The initial molecular structure of the pyrrole derivative is built using a molecular editor.

    • A geometry optimization is performed to find the minimum energy conformation of the molecule.

    • Vibrational frequency calculations are then carried out at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.[1] These calculations also provide thermodynamic data like zero-point energy and enthalpy.

Protocol 2: Calculation of Electronic Properties and Reactivity Descriptors

  • Software: Gaussian 09, ORCA, or other quantum chemistry packages.

  • Method and Basis Set: The same level of theory as the geometry optimization is typically used for consistency.

  • Procedure:

    • Following a successful geometry optimization, a single-point energy calculation is performed.

    • The energies of the HOMO and LUMO are extracted from the output file.

    • Molecular orbitals and electron density can be visualized using software like GaussView or Avogadro.

    • Global reactivity descriptors (chemical potential, hardness, electrophilicity) are calculated from the HOMO and LUMO energies.

    • Natural Bond Orbital (NBO) analysis can be performed to study intramolecular charge transfer and hyperconjugative interactions.[1][16]

Protocol 3: Prediction of Spectroscopic Properties

  • Software: Gaussian 09 or a similar package.

  • Method and Basis Set: DFT methods, such as B3LYP, are commonly used in conjunction with a suitable basis set like 6-311++G(d,p).[11][12]

  • Procedure:

    • IR/Raman: Vibrational frequencies and intensities are obtained from the frequency calculation output. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

    • NMR: The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate NMR chemical shifts. The calculated shifts are then referenced to a standard (e.g., tetramethylsilane).

    • UV-Vis: Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the quantum chemical study of pyrrole derivatives.

G General Workflow for Quantum Chemical Analysis of a Pyrrole Derivative cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis A Molecular Structure Input B Method Selection (e.g., DFT) A->B C Basis Set Selection (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D Run Calculation E Frequency Calculation D->E F Electronic Properties (HOMO, LUMO, MEP) E->F G Spectroscopic Properties (IR, NMR, UV-Vis) E->G H Reactivity Descriptors E->H I Thermodynamic Properties E->I

Caption: A typical workflow for the quantum chemical analysis of pyrrole derivatives.

G Conceptual DFT for Reactivity Prediction cluster_0 Input from Quantum Calculation cluster_1 Global Reactivity Descriptors cluster_2 Reactivity Insights A HOMO Energy (EHOMO) C Ionization Potential (I ≈ -EHOMO) A->C B LUMO Energy (ELUMO) D Electron Affinity (A ≈ -ELUMO) B->D E Chemical Potential (μ = (EHOMO + ELUMO)/2) C->E F Chemical Hardness (η = (ELUMO - EHOMO)/2) C->F D->E D->F G Electrophilicity (ω = μ²/2η) E->G I Susceptibility to Electron Transfer E->I F->G F->I H Overall Reactivity G->H

Caption: Logical relationships in deriving reactivity descriptors from HOMO and LUMO energies.

Conclusion

Quantum chemical studies provide a powerful and versatile framework for investigating the properties of pyrrole derivatives at the molecular level. By leveraging computational methods, researchers can gain deep insights into electronic structure, reactivity, and spectroscopic signatures, thereby accelerating the discovery and development of new molecules with desired functionalities. The methodologies and data presented in this guide serve as a starting point for scientists and researchers looking to apply these powerful computational tools to their own research endeavors in the fascinating field of pyrrole chemistry. The continued development of computational methods and computing power promises to further enhance the predictive power and impact of these studies in the years to come.

References

An In-depth Technical Guide to Pyrrole-2,3,5-tricarboxylic Acid (CAS 945-32-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrrole-2,3,5-tricarboxylic acid (PTCA), with CAS number 945-32-4, is a pyrrole (B145914) derivative of significant interest in the fields of biochemistry and forensic science. Primarily known as a specific biomarker for the oxidative degradation of eumelanin (B1172464), the dark pigment in human hair and skin, PTCA serves as a crucial analytical target for assessing photo-oxidative stress and cosmetic treatments of hair. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and biological relevance of this compound. While its primary application is as a biomarker, this document also explores its chemical characteristics and potential for broader research applications.

Physicochemical Properties

This compound is a polyfunctional heterocyclic compound. Its physical and chemical characteristics are summarized below.

PropertyValueReference(s)
CAS Number 945-32-4[1][2]
Molecular Formula C₇H₅NO₆[1]
Molecular Weight 199.12 g/mol [1]
IUPAC Name 1H-pyrrole-2,3,5-tricarboxylic acid[1]
Melting Point >220 °C (decomposes)[3]
Boiling Point 644.5 °C at 760 mmHg (Predicted)[4]
Density 1.89 g/cm³ (Predicted)[4]
Solubility Slightly soluble in DMSO and methanol.[5] Practically insoluble in water.[4][4][5]
pKa (Predicted) Not available
LogP (Predicted) 0.10930[4]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectral properties of pyrrole and its carboxylic acid derivatives, the following characteristics can be predicted.[6][7][8][9][10][11][12][13][14]

Spectroscopy Predicted Characteristics
¹H NMR A single proton signal for the C4-H on the pyrrole ring, likely in the aromatic region (δ 6.0-7.0 ppm). Broad signals for the N-H proton and the carboxylic acid protons, with chemical shifts highly dependent on the solvent and concentration.
¹³C NMR Signals for the three carboxylic acid carbons (δ > 160 ppm). Signals for the four carbons of the pyrrole ring, with those bearing carboxylic acid groups shifted downfield. The C4 carbon would appear at a higher field compared to the substituted carbons.[15][16]
IR Spectroscopy Broad O-H stretching band for the carboxylic acids (around 3000 cm⁻¹). C=O stretching vibrations for the carboxylic acid groups (around 1700 cm⁻¹). N-H stretching vibration (around 3400 cm⁻¹). C-N and C-C stretching and bending vibrations characteristic of the pyrrole ring.[6][17][18]
Mass Spectrometry The molecular ion peak [M]⁺ or [M-H]⁻ would be observed. Fragmentation would likely involve the sequential loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid groups.[19][20][21][22][23]

Synthesis and Reactions

Synthesis

One common approach is the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[24][25] For this compound, this would require a suitably substituted 1,4-dicarbonyl precursor, which may itself require a multi-step synthesis.

Another potential route involves the modification of a pre-existing pyrrole ring. For instance, a polysubstituted pyrrole could be synthesized and the substituents subsequently oxidized to carboxylic acids. The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids has been reported, which could be adapted.[26]

Chemical Reactivity

The reactivity of this compound is governed by the electron-deficient nature of the pyrrole ring due to the three electron-withdrawing carboxylic acid groups. This deactivation makes typical electrophilic substitution reactions on the pyrrole ring challenging. The primary reactive sites are the carboxylic acid groups, which can undergo standard reactions such as esterification, amidation, and reduction.

Biological Relevance and Applications

Biomarker of Eumelanin Degradation

The most well-documented application of this compound is as a specific biomarker for the oxidative degradation of eumelanin, the primary dark pigment in human hair and skin.[27][28] Eumelanin is a complex polymer derived from the oxidation of tyrosine. When exposed to oxidative stress, such as from UV radiation or cosmetic treatments involving hydrogen peroxide, the eumelanin polymer degrades to yield smaller, quantifiable molecules, including PTCA.[29]

The formation of PTCA is a key indicator of eumelanin presence and its oxidative history.[30] This has significant implications in:

  • Forensic Science: To determine if hair samples have been bleached or otherwise chemically treated, which could affect the results of drug testing.[28]

  • Cosmetic Science: To quantify the extent of hair damage caused by dyeing and bleaching products.

  • Dermatology and Melanoma Research: To assess photodamage to the skin and as a potential risk indicator for melanoma.[30]

The pathway for the formation of PTCA from eumelanin involves the oxidative cleavage of the indole-5,6-quinone (B1222607) units within the melanin (B1238610) polymer.

Melanin_Degradation Melanin Degradation Pathway Eumelanin Eumelanin Polymer Indole_Units Oxidative Cleavage of Indole-5,6-quinone Units Eumelanin->Indole_Units Oxidative_Stress Oxidative Stress (e.g., H₂O₂, UV radiation) Oxidative_Stress->Indole_Units PTCA This compound (PTCA) Indole_Units->PTCA

Diagram 1: Formation of PTCA from Eumelanin Degradation.
Other Potential Biological Roles

While its role as a biomarker is well-established, research into other biological activities of this compound is limited. Its structural similarity to other biologically active pyrrole-containing compounds suggests potential for further investigation in drug discovery and development. Pyrrole derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[31] The presence of multiple carboxylic acid groups on the pyrrole ring of PTCA could influence its pharmacokinetic properties and potential interactions with biological targets.

Experimental Protocols

Analytical Protocol for the Determination of PTCA in Hair

The standard method for the quantification of this compound in hair samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a generalized protocol based on published methods.[28][32][33][34]

1. Sample Preparation:

  • Wash hair samples with a sequence of solvents (e.g., water, acetone, or methanol) to remove external contaminants.
  • Dry the washed hair samples thoroughly.
  • Weigh a precise amount of hair (typically 10-20 mg).
  • Pulverize or finely cut the hair to increase the surface area for extraction.

2. Oxidative Digestion:

  • To the hair sample, add a solution of hydrogen peroxide (e.g., 3-6% H₂O₂) in an alkaline solution (e.g., potassium carbonate or sodium hydroxide).
  • Incubate the mixture at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 1-2 hours) to induce the oxidative degradation of melanin.
  • After incubation, cool the reaction mixture.

3. Extraction:

  • Acidify the reaction mixture to a low pH (e.g., pH 1-2) with a strong acid (e.g., HCl).
  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
  • Separate the organic layer containing the PTCA.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in the mobile phase.
  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
  • Use a suitable C18 reversed-phase column for chromatographic separation.
  • Employ a gradient elution with a mobile phase consisting of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).
  • Detect and quantify PTCA using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Sample_Prep [label="Sample Preparation\n(Washing, Drying, Weighing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Digestion [label="Oxidative Digestion\n(H₂O₂, Alkaline Solution, Heat)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Liquid-Liquid Extraction\n(Acidification, Organic Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="LC-MS/MS Analysis\n(Reconstitution, Injection, Detection)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Sample_Prep -> Oxidative_Digestion; Oxidative_Digestion -> Extraction; Extraction -> Analysis; }

Diagram 2: General analytical workflow for PTCA determination.

Conclusion

This compound is a molecule with a well-defined and important role as a biomarker for eumelanin degradation. Its analysis provides valuable insights in forensic, cosmetic, and dermatological sciences. While its broader biological activities and applications in drug development remain largely unexplored, its chemical structure presents opportunities for further investigation. The methodologies for its analysis are robust and well-established, providing a solid foundation for its continued use in its current applications and for exploring new research avenues. This technical guide serves as a foundational resource for researchers and scientists interested in the properties and applications of this intriguing pyrrole derivative.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of Pyrrole-2,3,5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key biomarker for the quantification of eumelanin (B1172464), the dark pigment responsible for coloration in skin and hair. Eumelanin content is of significant interest in dermatological research, melanoma studies, and the development of cosmetics and drugs targeting pigmentation. This document provides a detailed protocol for the sensitive and specific quantification of PTCA in biological matrices, particularly hair and skin, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is based on the oxidative degradation of eumelanin to release PTCA, followed by chromatographic separation and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Alkaline Hydrogen Peroxide Oxidation

This protocol describes the chemical degradation of eumelanin in biological samples to yield PTCA for analysis.

Materials:

  • Biological matrix (e.g., hair, skin biopsy)

  • Hydrogen Peroxide (H₂O₂), 30% solution

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH), 2 M solution

  • Ammonium Sulfite (B76179) solution, 11.3%

  • Internal Standard (IS) solution (e.g., 4-methylthis compound)

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes, 2 mL

  • Heating block or water bath

  • Centrifuge

  • Sample evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 0.1 g of the biological sample (e.g., hair) and place it into a 2 mL microcentrifuge tube.[1]

  • Add 0.5 mL of 30% hydrogen peroxide and 0.5 mL of 2 M ammonium hydroxide to the sample.[1] Ensure the sample is fully submerged.

  • Incubate the mixture at 30°C for 8 hours to facilitate the oxidative degradation of eumelanin.[1]

  • To stop the reaction, add 400 µL of 11.3% ammonium sulfite solution to the tube.[1]

  • Vortex the sample thoroughly.

  • Centrifuge the sample to pellet any solid debris.

  • Transfer the supernatant to a new tube.

  • Spike the supernatant with the internal standard solution at an appropriate concentration.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterValue
HPLC Column Ascentis Express C18, 2.7 µm, 2.1 x 50 mm[2]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1]
Gradient Program 0-2 min: 2% B; 2-8 min: 2-50% B; 8-8.1 min: 50-95% B; 8.1-10 min: 95% B; 10-10.1 min: 95-2% B; 10.1-13 min: 2% B
Flow Rate 0.3 mL/min[2]
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3500 V[3]
Source Temperature 450°C[4]
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psig[3]
MRM Transitions See Table below

Data Presentation

MRM Transitions and Mass Spectrometer Parameters

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions and optimized collision energies for the quantification and confirmation of this compound and a potential internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Polarity
PTCA (Quantifier) 198.0154.050-15Negative
PTCA (Qualifier 1) 198.0110.050-20Negative
PTCA (Qualifier 2) 198.066.050-25Negative
4-methyl-PTCA (IS) 212.0168.050-15Negative

Note: The MRM transitions for PTCA are based on previously reported fragmentation patterns[5]. Collision energies and the internal standard transition are typical starting points and should be optimized for the specific instrument used.

Quantitative Data Summary

This method has been shown to be effective for the quantification of PTCA in biological matrices. The following table provides a summary of typical quantitative performance parameters.

ParameterTypical Value
Linear Range 1 - 1000 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL[6]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Concentration in Natural Hair <2.1 - 16.4 ng/mg[7]
Cut-off for Oxidized Hair 20 ng/mg[7]

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis weigh 1. Weigh Biological Sample (e.g., 0.1g Hair) oxidize 2. Add H₂O₂ and NH₄OH and Incubate (30°C, 8h) weigh->oxidize quench 3. Quench with Ammonium Sulfite oxidize->quench centrifuge1 4. Centrifuge and Collect Supernatant quench->centrifuge1 spike 5. Spike with Internal Standard centrifuge1->spike evaporate 6. Evaporate to Dryness spike->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject Sample onto C18 Column reconstitute->inject separate 9. Chromatographic Separation (Gradient Elution) inject->separate ionize 10. Electrospray Ionization (Negative Mode) separate->ionize detect 11. MRM Detection (Triple Quadrupole MS) ionize->detect integrate 12. Peak Integration detect->integrate quantify 13. Quantification using Internal Standard Calibration integrate->quantify report 14. Report PTCA Concentration quantify->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

References

Application Notes and Protocols for the Quantification of Eumelanin using Pyrrole-2,3,5-tricarboxylic acid (PTCA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eumelanin (B1172464) is a ubiquitous biological polymer responsible for brown and black pigmentation in various organisms. Its quantification is crucial for research in dermatology, oncology, and materials science. However, the complex and insoluble nature of eumelanin makes its direct measurement challenging. A well-established indirect method involves the chemical degradation of the eumelanin polymer into specific, quantifiable markers. Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a stable and specific degradation product of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) moieties within the eumelanin structure, making it a reliable biomarker for eumelanin quantification.[1][2]

This document provides detailed application notes and protocols for the quantification of eumelanin by converting it to PTCA through alkaline hydrogen peroxide oxidation (AHPO) and subsequent analysis using high-performance liquid chromatography (HPLC).

Principle of the Method

The quantification of eumelanin via PTCA analysis is an indirect method based on the principle of chemical degradation. The eumelanin polymer is subjected to alkaline hydrogen peroxide oxidation (AHPO), which breaks down the complex structure into smaller, soluble molecules.[1][3] During this process, the DHICA subunits of eumelanin are specifically oxidized to form PTCA. The amount of PTCA produced is directly proportional to the amount of DHICA-eumelanin in the original sample. The resulting PTCA is then separated, identified, and quantified using reverse-phase HPLC, typically with UV or mass spectrometry detection.[4][5][6]

Key Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of eumelanin using the PTCA method.

G cluster_sample_prep Sample Preparation cluster_oxidation Alkaline Hydrogen Peroxide Oxidation (AHPO) cluster_purification Purification cluster_analysis Analysis Sample Biological Sample (e.g., hair, skin, cells) Homogenization Homogenization/Lysis Sample->Homogenization Oxidation Addition of K2CO3 and H2O2 Incubation Homogenization->Oxidation Neutralization Neutralization (e.g., with HCl) Oxidation->Neutralization SPE Solid-Phase Extraction (SPE) Neutralization->SPE Elution Elution of PTCA SPE->Elution HPLC HPLC-UV/MS Analysis Elution->HPLC Data Data Acquisition and Quantification HPLC->Data

Caption: Experimental workflow for eumelanin quantification.

Materials and Reagents

  • Reagents:

    • This compound (PTCA) standard

    • Potassium carbonate (K₂CO₃)

    • Hydrogen peroxide (H₂O₂, 30%)

    • Hydrochloric acid (HCl)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Potassium phosphate (B84403) monobasic (for HPLC mobile phase)

    • Phosphoric acid (for pH adjustment of mobile phase)

    • Solid-Phase Extraction (SPE) cartridges (e.g., reversed-phase C18)

  • Equipment:

    • Homogenizer

    • Heating block or water bath

    • Centrifuge

    • pH meter

    • Vortex mixer

    • SPE manifold

    • HPLC system with UV or Mass Spectrometry (MS) detector

    • Analytical balance

Experimental Protocols

Preparation of Standards and Samples

Standard Preparation:

  • Prepare a stock solution of PTCA (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations ranging from 0.05 to 10 µg/mL.[4][6]

Sample Preparation (General Protocol for Biological Samples):

  • Accurately weigh the biological sample (e.g., 1-10 mg of hair or tissue).

  • Homogenize the sample in water.

  • Transfer a known volume of the homogenate to a reaction vial.

Alkaline Hydrogen Peroxide Oxidation (AHPO)
  • To the sample homogenate, add an equal volume of 1 M potassium carbonate solution.

  • Add 30% hydrogen peroxide to the mixture. The final concentration of H₂O₂ should be optimized for the sample type, but a starting point is typically around 3-5%.

  • Incubate the reaction mixture at an elevated temperature (e.g., 100°C) for a specified time (e.g., 20-30 minutes).

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the solution by adding an appropriate amount of hydrochloric acid (e.g., 6 M HCl) to a pH of approximately 2-3.

  • Centrifuge the sample to pellet any solid debris.

Solid-Phase Extraction (SPE) for Sample Cleanup

For complex biological samples, SPE is recommended to reduce background signals.[4][5][6]

  • Condition a reversed-phase SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the supernatant from the neutralized and centrifuged sample onto the SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interfering substances.

  • Elute the PTCA from the cartridge with a stronger solvent (e.g., methanol).

  • Evaporate the eluent to dryness and reconstitute the residue in the HPLC mobile phase.

HPLC Analysis
  • HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable.

  • Mobile Phase: An isocratic mobile phase of 0.1 M potassium phosphate buffer (pH 2.1) with a small percentage of methanol (e.g., 1-5%) is commonly used.[1] The addition of an ion-pair reagent like tetra-n-butylammonium bromide (1 mM) can improve the retention and separation of the carboxylic acid markers.[1][3]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Detection: UV detection at approximately 269 nm or mass spectrometry for higher sensitivity and specificity.[4][7]

  • Injection Volume: 10-50 µL.

  • Quantification: Create a calibration curve by plotting the peak area of the PTCA standards against their known concentrations. Determine the concentration of PTCA in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The following tables summarize typical quantitative data for the PTCA method based on published literature.

Table 1: HPLC-UV Detection Method Validation Data for PTCA [4][6]

ParameterValue
Linearity Range0.05 - 10 µg/mL
Limit of Detection (LOD)~0.03 µg/mL
Limit of Quantitation (LOQ)~0.1 µg/mL
Recovery after SPE>70%

Table 2: Example of Eumelanin Marker Distribution in Different Samples [4]

SamplePTCA (% of total melanin (B1238610) markers)PDCA (% of total melanin markers)
Synthetic Melanin44.4%55.6%
Sepia officinalis Ink94.8%5.2%

Visualization of Eumelanin Degradation and Synthesis Pathway

Chemical Degradation of Eumelanin

The following diagram illustrates the oxidative degradation of the DHICA monomer unit within the eumelanin polymer to PTCA.

G Eumelanin Eumelanin Polymer (containing DHICA units) Oxidation Alkaline H2O2 Oxidation Eumelanin->Oxidation Degradation PTCA This compound (PTCA) (Quantifiable Marker) Oxidation->PTCA Formation

Caption: Degradation of Eumelanin to PTCA.

Eumelanin Synthesis Pathway (Melanogenesis)

This diagram provides context by showing the biosynthetic origin of the DHICA units that are the precursors to PTCA upon degradation.

G Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole-2- carboxylic acid (DHICA) Dopachrome->DHICA Dopachrome tautomerase Eumelanin Eumelanin DHI->Eumelanin DHICA->Eumelanin

Caption: Biosynthesis of Eumelanin.

Conclusion

The quantification of eumelanin through the analysis of its specific degradation product, PTCA, is a robust and reliable method. The protocols outlined in this document provide a comprehensive guide for researchers to implement this technique in their studies. Careful optimization of the oxidation and purification steps for specific sample types is recommended to ensure accurate and reproducible results. The use of appropriate standards and controls is essential for valid quantification.

References

Application Notes: PTCA as a Biomarker for Melanoma Risk

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a stable and specific chemical marker derived from the oxidative degradation of eumelanin (B1172464), the dark brown-black pigment responsible for photoprotection in human skin.[1][2][3] The ratio of eumelanin to the red-yellow pheomelanin in an individual's skin and hair is a key determinant of their susceptibility to UV-induced DNA damage and subsequent skin cancer development.[4] While eumelanin is considered protective, pheomelanin is less photostable and its synthesis pathway may generate reactive oxygen species, contributing to carcinogenesis.[5][6] Consequently, quantifying eumelanin levels via its PTCA marker can serve as an objective measure of an individual's pigmentation phenotype and inherent melanoma risk.

Biomarker Rationale

The concentration of PTCA in biological samples, particularly hair and skin, serves as a quantitative proxy for eumelanin content.[1][7] Epidemiological studies have demonstrated a strong inverse correlation between PTCA levels and melanoma risk.[1][8] Individuals with lower concentrations of PTCA, indicating a lower eumelanin content and a likely predominance of pheomelanin, exhibit a significantly higher risk for developing melanoma.[1][3] This makes PTCA a valuable biomarker for risk stratification in clinical research and potentially for identifying high-risk individuals for targeted screening and prevention programs. The measurement of PTCA offers a more precise and objective risk assessment than traditional subjective measures like skin type or hair color.[1][8]

Data Presentation: Quantitative Analysis of PTCA and Melanoma Risk

The following tables summarize key quantitative findings from studies investigating the link between PTCA levels and melanoma risk, as well as typical concentrations found in different skin types.

Table 1: Association between Hair PTCA Levels and Melanoma Risk

Study PopulationPTCA Concentration ThresholdAdjusted Odds Ratio (OR)95% Confidence Interval (CI)Key Findings
Melanoma Cases vs. Controls[1][3][8]< 85 ng/mg4.41.52 - 14.54Subjects with low hair PTCA levels have a significantly increased risk of melanoma, independent of traditional risk factors like hair and eye color.[1]

Table 2: PTCA Concentration in Human Skin Biopsies by Fitzpatrick Skin Type (FST)

Fitzpatrick Skin TypeMean PTCA Concentration (ng/mm²)Associated UV Sensitivity
FST I + II (Lighter Skin)[9]0.75High
FST III + IV (Darker Skin)[9]4.89Low

Mandatory Visualizations

Caption: Melanin (B1238610) synthesis pathway leading to eumelanin and its biomarker PTCA.

PTCA_Risk_Relationship cluster_measurement Measurement cluster_indication Biological Indication cluster_risk Clinical Outcome PTCA_Level PTCA Level in Hair/Skin Eumelanin_Content Eumelanin Content PTCA_Level->Eumelanin_Content Directly Correlates Melanoma_Risk Melanoma Risk PTCA_Level->Melanoma_Risk Inversely Correlates Photoprotection UV Photoprotection Eumelanin_Content->Photoprotection Directly Correlates Photoprotection->Melanoma_Risk Inversely Correlates

Caption: Logical relationship between PTCA levels and melanoma risk.

Experimental Protocols

Protocol 1: Quantification of PTCA in Human Hair Samples

This protocol details the measurement of PTCA from human hair, adapted from methodologies described in the literature.[1][3][10]

1. Materials and Reagents:

  • Hair sample (approx. 10-20 mg)

  • Milli-Q or HPLC-grade water

  • Methanol (B129727), HPLC grade

  • Soluene-350

  • 1 M K2CO3

  • 30% Hydrogen Peroxide (H2O2)

  • 6 M Hydrochloric Acid (HCl)

  • Solid Phase Extraction (SPE) cartridges (e.g., Reversed-Phase C18)

  • PTCA analytical standard

  • HPLC or LC-MS/MS system

2. Sample Preparation:

  • Wash hair samples thoroughly with methanol and then water in an ultrasonic bath for 10 minutes each to remove external contaminants.[10]

  • Allow the hair to air dry completely.

  • Weigh approximately 10 mg of the proximal (root-end) portion of the hair.

  • Solubilize the weighed hair sample in 1 mL of Soluene-350 at 50°C for 2 hours or until fully dissolved.

3. Alkaline Oxidation:

  • To the solubilized sample, add 1 mL of 1 M K2CO3 and 100 µL of 30% H2O2.

  • Vortex the mixture and incubate at 25°C for 20 hours to degrade the eumelanin.

  • Stop the reaction by adding 200 µL of 6 M HCl. The solution should become acidic (pH < 2).

4. Sample Purification (Solid-Phase Extraction):

  • Condition an SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

  • Load the entire acidified sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove salts and polar impurities.

  • Elute the PTCA and other melanin markers with 3 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase for analysis.[7]

5. Chromatographic Analysis (HPLC-UV):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.1 M potassium phosphate (B84403) buffer (pH 2.1) containing 1 mM of an ion-pair reagent like tetrabutylammonium (B224687) bromide (TBA+Br−) and methanol (e.g., 83:17 v/v).[11]

  • Flow Rate: 0.7 mL/min.[11]

  • Detection: UV detector set to 269 nm.

  • Quantification: Create a standard curve using known concentrations of the PTCA analytical standard. Calculate the PTCA concentration in the sample by comparing its peak area to the standard curve. Express the final result as ng of PTCA per mg of hair.

Protocol 2: Quantification of PTCA in Skin Punch Biopsies

This protocol outlines the analysis of PTCA from human skin tissue, which requires smaller sample sizes when using highly sensitive detection methods.[7][9]

1. Materials and Reagents:

  • 2-4 mm skin punch biopsy

  • Reagents from Protocol 1 (K2CO3, H2O2, HCl, etc.)

  • LC-MS/MS system

2. Sample Preparation and Oxidation:

  • Place the skin biopsy (e.g., 2 mm) directly into a microcentrifuge tube.[7]

  • Add 500 µL of 1 M K2CO3 and 50 µL of 30% H2O2.

  • Incubate at 25°C for 24 hours with gentle agitation.

  • Centrifuge the sample to pellet any remaining tissue debris.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant with 100 µL of 6 M HCl.

3. Sample Cleanup and Analysis (LC-MS/MS):

  • The sample can be purified using SPE as described in Protocol 1, which is recommended for reducing matrix effects.[10]

  • Alternatively, for a higher throughput approach, a simple "dilute-and-shoot" method can be used if the LC-MS/MS system is sufficiently robust.

  • Evaporate the purified sample and reconstitute in the initial mobile phase.[7]

  • LC System: Use a reverse-phase HPLC column.[7]

  • MS System: A tandem mass spectrometer operating in negative ion mode is used for detection.[7][10] Monitor for the specific mass transition of PTCA.

  • Quantification: Use a standard curve prepared with PTCA analytical standard. Results are typically normalized to the surface area of the punch biopsy (ng/mm²).[9]

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Chemical Reaction cluster_purify Purification cluster_analysis Analysis start Collect Sample (Hair or Skin Biopsy) wash Wash & Dry (Hair Samples) start->wash weigh Weigh Sample wash->weigh solubilize Solubilize Sample weigh->solubilize oxidize Alkaline Oxidation (K2CO3 + H2O2) solubilize->oxidize stop_rxn Stop Reaction (Acidify with HCl) oxidize->stop_rxn spe Solid-Phase Extraction (SPE) stop_rxn->spe evap Evaporate & Reconstitute spe->evap inject Inject into HPLC or LC-MS/MS evap->inject quantify Quantify vs. Standard Curve inject->quantify result Calculate Final Concentration quantify->result

References

Application of 1H-Pyrrole-2,3,5-tricarboxylic Acid (PTCA) in Forensic Hair Analysis: Distinguishing Cosmetic Treatment from Abstinence

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of forensic toxicology, hair analysis serves as a valuable tool for the retrospective investigation of drug and alcohol consumption. The keratin (B1170402) matrix of hair incorporates substances over time, providing a historical record of exposure. However, the interpretation of hair analysis results can be confounded by cosmetic treatments such as bleaching and dyeing. These chemical processes, particularly those involving oxidative agents like hydrogen peroxide, can significantly reduce the concentration of incorporated xenobiotics, potentially leading to false-negative results and misinterpretation of an individual's abstinence.[1][2]

To address this challenge, the quantification of 1H-pyrrole-2,3,5-tricarboxylic acid (PTCA) has emerged as a reliable marker for oxidative hair damage. PTCA is a specific degradation product of eumelanin (B1172464), the dark pigment in hair, formed upon its oxidation.[3][4] Elevated levels of PTCA in a hair sample strongly indicate exposure to oxidative cosmetic treatments, thereby providing crucial context for the interpretation of drug testing results. This application note provides a detailed overview and protocols for the application of PTCA analysis in forensic hair investigation.

Principle and Application

The fundamental principle behind the use of PTCA as a marker lies in its formation pathway. Eumelanin, a major component of hair pigment, is susceptible to oxidation by agents commonly found in hair bleaching and dyeing products, such as hydrogen peroxide.[3] This oxidative degradation of eumelanin leads to the formation of PTCA.[4] Natural hair contains low baseline levels of PTCA, whereas hair that has undergone oxidative cosmetic treatment exhibits significantly elevated concentrations.[1]

The primary applications of PTCA analysis in forensic hair analysis include:

  • Identifying False-Negative Drug Tests: A low or negative drug concentration in a hair sample with a high PTCA level suggests that the individual may have used drugs, but the evidence was diminished by cosmetic treatment.

  • Strengthening the Interpretation of Results: PTCA analysis provides an objective measure of hair treatment, allowing for a more accurate and defensible interpretation of forensic findings.

  • Investigating Cases of Alleged Abstinence: In legal or clinical settings where individuals claim abstinence, PTCA analysis can help verify whether the hair sample has been manipulated to mask substance use.

Quantitative Data Summary

The concentration of PTCA in hair is a key determinant in distinguishing between natural and cosmetically treated hair. The following table summarizes quantitative data from various studies.

Hair Treatment StatusAnalyteMean Concentration (ng/mg)Concentration Range (ng/mg)Key Findings & Citation
Natural/UntreatedPTCA8.4 ± 3.8<2.1 - 16.4A cut-off of 20 ng/mg is recommended to distinguish natural from excessively oxidized hair.[1]
In vitro BleachedPTCANot specifiedIncreased to 4.16 - 32.3A significant increase in PTCA concentration is observed after bleaching.[5]
Semi-permanent & Permanent Dyeing/BleachingPTCASignificantly IncreasedNot specifiedThese treatments lead to a significant increase in PTCA levels, unlike henna or tinting.[1]
Cosmetically Treated (in vivo)Cocaine40% - 60% ReductionNot specifiedBleaching produced a greater decrease in cocaine concentration than dyeing.[2]
Cosmetically Treated (in vivo)Benzoylecgonine40% - 60% ReductionNot specifiedSimilar reduction rates to cocaine were observed for its primary metabolite.[2]
Cosmetically Treated (in vivo)Morphine>60% ReductionNot specifiedMorphine showed a higher percentage of reduction compared to other drugs.[2]
Cosmetically Treated (in vivo)6-acetylmorphine40% - 60% ReductionNot specifiedThe reduction in the concentration of this heroin metabolite was significant.[2]
BleachingEthyl Glucuronide (EtG)73.5% Mean DecreaseNot specifiedBleaching can lead to a significant decrease in the concentration of this alcohol marker.[6]
Permanent DyeingEthyl Glucuronide (EtG)Median of 18.1% of initial content0.0% - 50.9% of initial contentPermanent dyeing leads to a substantial reduction in EtG levels.[7]

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of PTCA in hair samples.

Hair Sample Preparation
  • Decontamination: Wash approximately 20-50 mg of hair sequentially with dichloromethane (B109758) and methanol (B129727) to remove external contaminants. Allow the hair to air dry completely.

  • Pulverization: Cut the decontaminated hair into small segments (approximately 1-2 mm) or pulverize it using a bead mill to increase the surface area for subsequent reactions.

Alkaline Hydrogen Peroxide Oxidation for PTCA Formation

This protocol is adapted from established methods for the oxidative degradation of eumelanin.[3][4]

  • Sample Digestion:

    • Place the prepared hair sample (approximately 10-20 mg) into a screw-cap glass tube.

    • Add 500 µL of 1 M potassium carbonate (K₂CO₃) solution.

    • Add 250 µL of 30% hydrogen peroxide (H₂O₂).

    • Securely cap the tube and vortex briefly.

  • Incubation: Incubate the mixture at 100°C for 20 minutes in a heating block or water bath.

  • Neutralization and Preparation for Analysis:

    • Cool the tube to room temperature.

    • Add 50 µL of 10% sodium sulfite (B76179) (Na₂SO₃) solution to quench the reaction.

    • Acidify the solution by adding 140 µL of 6 M hydrochloric acid (HCl).

    • Centrifuge the sample at 10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis of PTCA

The following are typical parameters for the analysis of PTCA using a UPLC-MS/MS system.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 98% A

    • 1-5 min: Linear gradient to 50% A

    • 5-6 min: Linear gradient to 5% A

    • 6-7 min: Hold at 5% A

    • 7-8 min: Return to 98% A

    • 8-10 min: Re-equilibration at 98% A

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

  • Multiple Reaction Monitoring (MRM) Transitions for PTCA:

    • Precursor Ion (Q1): m/z 198.0

    • Product Ion (Q3) for Quantification: m/z 154.0

    • Product Ion (Q3) for Confirmation: m/z 110.0

  • Ion Source Parameters: Optimize according to the specific instrument manufacturer's recommendations.

Visualizations

The following diagrams illustrate the key processes involved in the application of PTCA in forensic hair analysis.

forensic_workflow cluster_sample Sample Handling cluster_analysis Analytical Procedure cluster_interpretation Interpretation Sample_Collection Hair Sample Collection Decontamination Decontamination (Washing) Sample_Collection->Decontamination Drug_Extraction Drug Extraction & Analysis (e.g., LC-MS/MS) Decontamination->Drug_Extraction PTCA_Analysis PTCA Analysis (Oxidative Degradation & LC-MS/MS) Decontamination->PTCA_Analysis Decision PTCA Level > 20 ng/mg? Drug_Extraction->Decision Result3 Positive Drug Level: Indicates Drug Use Drug_Extraction->Result3 Positive PTCA_Analysis->Decision Result1 Negative/Low Drug Level: Potential False Negative due to Cosmetic Treatment Decision->Result1 Yes Result2 Negative/Low Drug Level: Consistent with Abstinence Decision->Result2 No

Caption: Forensic hair analysis workflow incorporating PTCA analysis.

ptca_formation Eumelanin Eumelanin Polymer in Hair Oxidative_Degradation Oxidative Degradation Eumelanin->Oxidative_Degradation Oxidizing_Agents Oxidizing Agents (e.g., H₂O₂ from Bleach/Dye) Oxidizing_Agents->Oxidative_Degradation PTCA 1H-Pyrrole-2,3,5-tricarboxylic Acid (PTCA) Oxidative_Degradation->PTCA experimental_workflow Start Start: Hair Sample Decontamination 1. Decontamination (Dichloromethane, Methanol) Start->Decontamination Pulverization 2. Pulverization (Cutting or Bead Milling) Decontamination->Pulverization Oxidation 3. Alkaline H₂O₂ Oxidation (1M K₂CO₃, 30% H₂O₂, 100°C) Pulverization->Oxidation Neutralization 4. Neutralization & Quenching (Na₂SO₃, HCl) Oxidation->Neutralization Centrifugation 5. Centrifugation Neutralization->Centrifugation LCMSMS 6. LC-MS/MS Analysis Centrifugation->LCMSMS End End: PTCA Concentration LCMSMS->End

References

Application Notes and Protocols for Pyrrole-2,3,5-tricarboxylic Acid and Analogs in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols relevant to the synthesis of Metal-Organic Frameworks (MOFs) using multicarboxylic acid ligands, with a focus on pyrrole-based structures. While the direct use of pyrrole-2,3,5-tricarboxylic acid in MOF synthesis is not extensively documented in current literature, this guide offers protocols for analogous and commonly studied systems. This information serves as a foundational resource for researchers interested in exploring novel heterocyclic ligands for MOF development in fields such as drug delivery and catalysis.

Introduction to Pyrrole-based Ligands in MOF Synthesis

Metal-Organic Frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the resulting MOF's structure, porosity, and functional properties. Heterocyclic compounds containing multiple carboxylate groups, such as derivatives of pyrrole, are of particular interest due to the potential for introducing additional functionalities (e.g., hydrogen bonding sites, reactive centers) into the framework.

While the specific ligand This compound is a viable candidate for MOF synthesis due to its multiple coordination sites, there is a notable scarcity of published research detailing its direct application in the formation of MOFs. This suggests a promising and underexplored area for novel MOF design.

To provide practical guidance, this document details the synthesis of MOFs using structurally related and well-characterized ligands:

  • Benzene-1,3,5-tricarboxylic acid (BTC or H₃BTC) : A widely used tricarboxylic acid ligand that forms well-known MOFs, such as HKUST-1. This serves as a benchmark for solvothermal synthesis.

  • Pyridine-3,5-dicarboxylic acid (PyDC) : A heterocyclic dicarboxylic acid that demonstrates the integration of a nitrogen-containing ring into a MOF structure.

Experimental Protocols

Solvothermal Synthesis of a Cu-BTC MOF (HKUST-1)

This protocol describes a standard method for the synthesis of HKUST-1, a well-characterized MOF based on a tricarboxylic acid ligand.

Materials:

  • Copper(II) nitrate (B79036) trihydrate (Cu(NO₃)₂·3H₂O)

  • Benzene-1,3,5-tricarboxylic acid (H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (B145695)

  • Deionized water

Procedure:

  • Solution A: Dissolve Copper(II) nitrate trihydrate in a mixture of DMF and deionized water.

  • Solution B: Dissolve Benzene-1,3,5-tricarboxylic acid in a mixture of DMF and ethanol.

  • Combine Solution A and Solution B in a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at a controlled temperature (e.g., 85-120 °C) for 12-24 hours.

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with DMF and then ethanol to remove unreacted starting materials and solvent molecules from the pores.

  • Activate the MOF by heating under vacuum to remove the solvent molecules completely.

Workflow for Solvothermal Synthesis of Cu-BTC MOF:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Product Isolation and Activation A Dissolve Cu(NO₃)₂·3H₂O in DMF/H₂O C Combine Solutions in Autoclave A->C B Dissolve H₃BTC in DMF/Ethanol B->C D Heat at 85-120 °C for 12-24h C->D E Cool to Room Temperature D->E F Filter and Collect Crystals E->F G Wash with DMF and Ethanol F->G H Activate under Vacuum G->H

Caption: Solvothermal synthesis workflow for a Cu-BTC MOF.

Hydrothermal Synthesis of a Zn-PyDC MOF

This protocol provides a general method for synthesizing a MOF from a heterocyclic dicarboxylic acid ligand.[1]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Pyridine-3,5-dicarboxylic acid (H₂PyDC)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a vial, dissolve Zinc nitrate hexahydrate and Pyridine-3,5-dicarboxylic acid in a mixture of DMF and deionized water.

  • Seal the vial and place it in a programmable oven.

  • Heat the mixture to a specific temperature (e.g., 100-150 °C) for 24-72 hours.

  • Allow the oven to cool down slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then a lower boiling point solvent like acetone.

  • Dry the product in air or under a mild vacuum.

Workflow for Hydrothermal Synthesis of Zn-PyDC MOF:

G A Dissolve Zn(NO₃)₂·6H₂O and H₂PyDC in DMF/H₂O B Seal in Vial A->B C Heat at 100-150 °C for 24-72h B->C D Slow Cooling to Room Temperature C->D E Filter and Collect Crystals D->E F Wash with DMF and Acetone E->F G Dry the Product F->G

Caption: Hydrothermal synthesis workflow for a Zn-PyDC MOF.

Quantitative Data Presentation

The following table summarizes typical characterization data for the MOFs described in the protocols. These values are representative and can vary based on the specific synthesis conditions.

PropertyCu-BTC (HKUST-1)Zn-PyDC MOF
Metal Ion Copper(II)Zinc(II)
Organic Ligand Benzene-1,3,5-tricarboxylic acidPyridine-3,5-dicarboxylic acid
Formula (example) Cu₃(BTC)₂(H₂O)₃[Zn(PyDC)(H₂O)]·H₂O
BET Surface Area (m²/g) 1500 - 210010 - 500
Pore Volume (cm³/g) 0.6 - 0.90.1 - 0.3
Pore Size (Å) ~9Variable (often microporous)
Thermal Stability (°C) ~350~300 - 400

Characterization of MOFs

A combination of analytical techniques is essential to confirm the synthesis of the desired MOF and to determine its properties.

Logical Flow for MOF Characterization:

G cluster_synthesis Synthesis cluster_primary Primary Characterization cluster_secondary Secondary Characterization A Synthesized MOF (Crystalline Powder) B Powder X-ray Diffraction (PXRD) (Confirms Crystallinity and Phase Purity) A->B C Thermogravimetric Analysis (TGA) (Determines Thermal Stability and Solvent Content) B->C D Fourier-Transform Infrared (FTIR) Spectroscopy (Confirms Ligand Coordination) B->D E Gas Sorption Analysis (e.g., N₂ at 77K) (Determines Surface Area and Porosity) B->E

Caption: Logical workflow for the characterization of synthesized MOFs.

Applications in Drug Development

MOFs are being extensively investigated for various biomedical applications, particularly in drug delivery. Their high porosity and tunable surface chemistry allow for the encapsulation and controlled release of therapeutic agents.

Potential Signaling Pathway Interaction for a Hypothetical Drug-Loaded MOF:

G cluster_delivery Drug Delivery cluster_pathway Cellular Signaling Pathway A Drug-Loaded MOF B Target Cell A->B Endocytosis C Drug Release (e.g., pH-triggered) B->C D Receptor C->D E Signaling Cascade D->E F Therapeutic Effect (e.g., Apoptosis) E->F

Caption: A conceptual signaling pathway for a drug delivered via a MOF.

Conclusion and Future Outlook

The synthesis of MOFs using multicarboxylic acid ligands is a robust and versatile field. While direct examples of MOFs from this compound are yet to be prominently featured in the literature, the protocols and data for analogous systems provided herein offer a solid foundation for further exploration. The development of novel MOFs from functionalized heterocyclic ligands holds significant promise for advancing applications in catalysis, gas storage, and particularly in the sophisticated design of next-generation drug delivery systems. Researchers are encouraged to investigate the synthesis and properties of MOFs based on underutilized ligands like this compound to unlock new materials with unique functionalities.

References

Application Notes and Protocols for the Use of Perylenetetracarboxylic Acid (PTCA) as a Monomer in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perylenetetracarboxylic acid (PTCA), typically used in its dianhydride form (perylenetetracarboxylic dianhydride, PTCDA), is a versatile monomer employed in the synthesis of high-performance polymers, most notably polyimides. The rigid, planar structure of the perylene (B46583) core imparts exceptional thermal stability, chemical resistance, and unique optoelectronic properties to the resulting polymers. These characteristics make PTCA-based polymers attractive for a range of applications, from advanced materials in electronics to emerging uses in the biomedical field, including bioimaging and photothermal therapy.[1][2][3]

These application notes provide detailed protocols for the synthesis of PTCA-based polymers and summarize their key properties, with a focus on applications relevant to materials science and drug development.

Polymer Synthesis: From Monomers to High-Performance Polyimides

The most common method for synthesizing polyimides from PTCDA is a two-step polycondensation reaction involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide.[4][5] One-step high-temperature solution polycondensation is also a viable method for soluble polyimides.[5][6]

Experimental Workflow: Two-Step Synthesis of PTCA-Based Polyimides

The following diagram outlines the typical workflow for the synthesis of polyimides from PTCDA and an aromatic diamine.

G cluster_0 Step 1: Poly(amic acid) Synthesis cluster_1 Step 2: Imidization cluster_2 Characterization Monomer_Prep Monomer Preparation (Drying of PTCDA and Diamine) Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent Addition) Monomer_Prep->Reaction_Setup Diamine_Dissolution Diamine Dissolution Reaction_Setup->Diamine_Dissolution PTCDA_Addition Slow Addition of PTCDA Diamine_Dissolution->PTCDA_Addition Polymerization Polymerization (Room Temperature, 24h) PTCDA_Addition->Polymerization Film_Casting Film Casting of Poly(amic acid) Solution Polymerization->Film_Casting Thermal_Imidization Staged Heating to 300°C Film_Casting->Thermal_Imidization FTIR FTIR Spectroscopy Thermal_Imidization->FTIR TGA Thermogravimetric Analysis (TGA) Thermal_Imidization->TGA DSC Differential Scanning Calorimetry (DSC) Thermal_Imidization->DSC Tensile_Testing Tensile Testing Thermal_Imidization->Tensile_Testing

Caption: Workflow for the two-step synthesis of PTCA-based polyimides.

Detailed Experimental Protocol: Two-Step Synthesis

This protocol is a generalized procedure for the synthesis of a PTCA-based polyimide film. Specific reaction conditions may need to be optimized depending on the chosen diamine.

Materials:

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer

  • Nitrogen inlet and outlet

  • Drying oven

  • Glass plates for film casting

  • Programmable oven for thermal imidization

Procedure:

  • Monomer and Solvent Preparation:

    • Dry the PTCDA and the chosen diamine in a vacuum oven at 120°C overnight to remove any residual moisture.

    • Use anhydrous NMP or DMAc as the reaction solvent.

  • Poly(amic acid) Synthesis:

    • Set up the three-necked flask with the mechanical stirrer and nitrogen inlet. Purge the flask with dry nitrogen for at least 30 minutes to create an inert atmosphere.

    • Add the dried aromatic diamine to the flask, followed by the anhydrous solvent to achieve a solids concentration of 15-20% (w/w). Stir the mixture until the diamine is completely dissolved.

    • Slowly add an equimolar amount of PTCDA powder to the diamine solution in small portions over 1-2 hours. Maintain a constant nitrogen purge.

    • Continue stirring the reaction mixture at room temperature for 24 hours. The viscosity of the solution will increase as the poly(amic acid) is formed.

  • Thermal Imidization:

    • Cast the viscous poly(amic acid) solution onto a clean glass plate. Use a doctor blade to ensure a uniform film thickness.

    • Place the glass plate in a programmable oven and perform a staged heating process to remove the solvent and induce cyclodehydration:

      • 80°C for 2 hours

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 1 hour

      • 300°C for 1 hour

    • After cooling to room temperature, the resulting polyimide film can be peeled off the glass substrate.

Alternative Protocol: One-Step High-Temperature Polycondensation

For some soluble PTCA-based polyimides, a one-step synthesis can be employed.[6]

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve the diamine in a high-boiling solvent such as m-cresol (B1676322) or nitrobenzene.[6]

  • Add an equimolar amount of PTCDA to the solution.

  • Heat the reaction mixture to 180-200°C and maintain for several hours. The water generated during imidization is removed by azeotropic distillation.[5]

  • After cooling, the polymer is isolated by precipitation in a non-solvent like ethanol (B145695) and then dried.

Characterization of PTCA-Based Polymers

The synthesized polymers should be characterized to determine their structure and properties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the disappearance of the amic acid peaks and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetric C=O stretching), 1720 cm⁻¹ (symmetric C=O stretching), and 720 cm⁻¹ (imide ring deformation).[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer. TGA is used to determine the decomposition temperature (Td), which is typically the temperature at which 5% weight loss occurs.[8][9]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[8][9]

  • Mechanical Testing: To measure the tensile strength, tensile modulus, and elongation at break of the polyimide films.[10][11]

Properties of PTCA-Based Polyimides

The properties of PTCA-based polyimides can be tailored by the choice of the diamine co-monomer. The rigid perylene core generally results in high thermal stability and mechanical strength.

Table 1: Thermal Properties of Various Polyimides

DianhydrideDiamineTg (°C)Td at 5% Weight Loss (°C)Reference
PMDAODA302>500[10][12]
BTDAODA276>500[10][12]
6FDATFDB330520[8]
PTCDA Various Aliphatic Diamines No significant phase changes observed up to 370°C>450[1]

Table 2: Mechanical Properties of Various Polyimide Films

DianhydrideDiamineTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
PMDAODA-3.422.82[10]
BTDAODA114.193.233.58[10]
6FDATFDB843.22.94[8]
FDAnFDAADA>1103.9-5.9-[13]

Applications in Drug Development and Biomedical Research

While traditional applications of high-performance polyimides are in electronics and aerospace, the unique photophysical properties of the perylene diimide (PDI) core, derived from PTCA, have opened up new avenues in biomedical research.[1][14] Water-soluble PDI derivatives are being explored for a variety of applications due to their biocompatibility and strong fluorescence.[1]

Signaling Pathway and Application Logic

The following diagram illustrates the logical progression from PTCA monomer to its application in biomedical imaging and therapy.

G cluster_apps Biomedical Applications PTCA PTCA Monomer Polymerization Polymerization PTCA->Polymerization PDI_Polymer PDI-Based Polymer Polymerization->PDI_Polymer Functionalization Functionalization (e.g., with PEG) PDI_Polymer->Functionalization Water_Soluble_PDI Water-Soluble PDI Derivative Functionalization->Water_Soluble_PDI Nanoparticle_Formation Nanoparticle Formation Water_Soluble_PDI->Nanoparticle_Formation PDI_NPs PDI Nanoparticles Nanoparticle_Formation->PDI_NPs Bioimaging Bioimaging (Fluorescence, Photoacoustic) PDI_NPs->Bioimaging Phototherapy Photothermal Therapy (PTT) PDI_NPs->Phototherapy Drug_Delivery Drug Delivery Vehicle PDI_NPs->Drug_Delivery

Caption: From PTCA monomer to biomedical applications.

Application Notes for Biomedical Researchers
  • Bioimaging: PDI derivatives exhibit strong fluorescence in the visible and near-infrared (NIR) regions, making them excellent candidates for bioimaging probes.[1][15] PDI-based nanoparticles have been successfully used for in vivo tracking of mesenchymal stromal cells using photoacoustic imaging.[12][15] Their high photostability allows for long-term imaging.

  • Photothermal Therapy (PTT): PDI-based nanoparticles can be designed to have high photothermal conversion efficiency, meaning they can convert light energy into heat.[2][3] This property is being exploited for photothermal therapy, where the nanoparticles are targeted to tumor tissues and then irradiated with NIR light to induce localized hyperthermia and kill cancer cells.[2][3]

  • Drug Delivery: The hydrophobic core of PDI-based nanoparticles can be loaded with therapeutic drugs.[1] By functionalizing the surface of the nanoparticles with targeting ligands, it is possible to achieve targeted drug delivery to specific cells or tissues. Furthermore, pH-responsive PDI nanoparticles have been developed that can release their drug payload in the acidic microenvironment of tumors.[2][3]

Conclusion

PTCA is a valuable monomer for the synthesis of robust, high-performance polymers with a wide range of potential applications. The detailed protocols and data presented in these application notes provide a foundation for researchers to synthesize and characterize PTCA-based polyimides for both materials science and biomedical applications. The emerging use of PDI derivatives in bioimaging, phototherapy, and drug delivery highlights the potential of these materials to contribute to advancements in medicine and healthcare.

References

Application Notes and Protocols for the GC-MS Analysis of Pyrrole-2,3,5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a significant biomarker for the oxidative degradation of eumelanin.[1] Its quantification is crucial in various research fields, including forensic science and studies related to pigmentation. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of small molecules. However, the direct analysis of PTCA by GC-MS is hindered by its high polarity, low volatility, and thermal lability, owing to the presence of three carboxylic acid groups and a pyrrole (B145914) ring with an active hydrogen.[2][3]

To overcome these challenges, a derivatization step is essential. This process chemically modifies the polar functional groups (-COOH and -NH) into less polar, more volatile, and thermally stable derivatives, making the analyte suitable for GC-MS analysis.[4][5][6] This application note provides detailed protocols for two common and effective derivatization techniques for PTCA: silylation and esterification (methylation) .

Derivatization Strategies

Two primary derivatization strategies are presented for the analysis of this compound:

  • Silylation: This is a versatile and widely used method that replaces active hydrogens in carboxyl and amine groups with a trimethylsilyl (B98337) (TMS) group.[4][7] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective.[3][8] For PTCA, all four active hydrogens (three from the carboxylic acids and one from the pyrrole nitrogen) are expected to be derivatized, yielding a tetra-TMS derivative.

  • Esterification (Methylation): This method specifically targets the carboxylic acid groups, converting them into methyl esters. This is typically achieved by heating the sample with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid.[7][9] This would result in the formation of trimethyl pyrrole-2,3,5-tricarboxylate. The pyrrole nitrogen may or may not be derivatized depending on the specific conditions.

The choice of method may depend on laboratory preference, available reagents, and the specific requirements of the analysis. Silylation is often more comprehensive for molecules with multiple types of active hydrogens.

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the conversion of PTCA to its tetra-trimethylsilyl (tetra-TMS) derivative.

Materials:

  • This compound (PTCA) standard or dried sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample containing PTCA is completely dry. For aqueous samples, evaporate to dryness under a gentle stream of nitrogen. The presence of water can deactivate the silylating reagent.[10]

  • Reagent Addition: To the dried sample in a reaction vial, add 50 µL of anhydrous pyridine to aid in dissolving the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 75°C for 70 minutes in a heating block or oven.[11]

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Methylation using Methanolic HCl

This protocol details the esterification of the carboxylic acid groups of PTCA to form their methyl esters.

Materials:

  • This compound (PTCA) standard or dried sample extract

  • 5% HCl in Methanol (prepared by carefully adding acetyl chloride to cold methanol)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Dichloromethane (B109758) or Hexane (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Ensure the sample is completely dry by evaporating any solvent under a stream of nitrogen.

  • Reagent Addition: Add 1 mL of 5% HCl in methanol to the dried sample in a reaction vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 4 hours. For aromatic and cyclic carboxylic acids, a longer reaction time may be necessary to ensure complete esterification.[7]

  • Neutralization and Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of dichloromethane or hexane. Vortex thoroughly. Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Phase Separation: Allow the layers to separate. Transfer the organic (bottom for dichloromethane, top for hexane) layer to a clean tube.

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized PTCA. Optimization may be required for specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnDB-5ms, HP-5ms, or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection ModeSplitless
Injection Volume1 µL
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.0-1.2 mL/min
Oven ProgramInitial temp 70°C for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.230°C
Transfer Line Temp.280°C
Scan Rangem/z 50-650

Data Presentation

The following tables summarize the expected quantitative data for the derivatized this compound.

Table 1: Expected GC-MS Data for Silylated PTCA
AnalyteDerivativeExpected Retention Time (min)Key Diagnostic Ions (m/z)
This compoundTetra-TMS18 - 22487 [M]+•, 472 [M-15]+, 73

Note: Retention time is an estimate and will vary based on the specific GC system and conditions. Diagnostic ions are based on the predicted mass spectrum for a di-TMS derivative and extrapolated to a tetra-TMS derivative. The molecular ion [M]+• for the tetra-TMS derivative is expected at m/z 487. A common fragment is the loss of a methyl group ([M-15]+) at m/z 472. The ion at m/z 73 is characteristic of a trimethylsilyl group.

Table 2: Expected GC-MS Data for Methylated PTCA
AnalyteDerivativeExpected Retention Time (min)Key Diagnostic Ions (m/z)
This compoundTri-methyl ester15 - 19241 [M]+•, 210 [M-31]+

Note: Retention time is an estimate. The molecular ion [M]+• for the tri-methyl ester is expected at m/z 241. A common fragmentation pathway for methyl esters is the loss of a methoxy (B1213986) group ([M-31]+), which would result in an ion at m/z 210.

Visualizations

Derivatization Workflow

Derivatization_Workflow General Workflow for PTCA Derivatization and GC-MS Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start PTCA Sample (e.g., in solution) dry Evaporate to Dryness (under Nitrogen) start->dry deriv_reagent Add Derivatization Reagent (e.g., BSTFA or Methanolic HCl) dry->deriv_reagent heat Heat Reaction Mixture (e.g., 70-75°C) deriv_reagent->heat cool Cool to Room Temp heat->cool gcms Inject into GC-MS cool->gcms data Data Acquisition & Analysis gcms->data

Caption: Workflow for PTCA analysis.

Silylation Reaction of PTCA

Silylation_Reaction Silylation of this compound ptca This compound product Tetra-TMS PTCA (Volatile & Thermally Stable) ptca->product Heat (75°C) bstfa BSTFA + 1% TMCS bstfa->product

Caption: Silylation of PTCA with BSTFA.

Methylation Reaction of PTCA

Methylation_Reaction Methylation of this compound ptca This compound product PTCA Trimethyl Ester (Volatile & Thermally Stable) ptca->product Heat (70°C) meoh_hcl Methanol / HCl meoh_hcl->product

Caption: Methylation of PTCA.

References

Application Note: Solid-Phase Extraction of 3,5-Pyridinedicarboxylic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Pyridinedicarboxylic acid (PTCA), also known as dinicotinic acid, is a pyridinecarboxylic acid that has been identified in human biological samples such as blood. As an exogenous compound, its presence can be of interest in metabolomics and toxicological studies. Accurate quantification of PTCA in complex biological matrices like plasma and urine requires a robust sample preparation method to remove interferences and concentrate the analyte. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering cleaner extracts and higher recovery compared to traditional methods like liquid-liquid extraction.[1]

This application note provides a detailed protocol for the extraction of 3,5-pyridinedicarboxylic acid from biological samples using mixed-mode solid-phase extraction.

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction sorbent with both reversed-phase and strong anion exchange functionalities. Due to its two carboxylic acid groups, PTCA is an acidic compound. The sample is pre-treated by adjusting the pH to ensure that the carboxylic acid groups are deprotonated and thus negatively charged. When the sample is loaded onto the SPE cartridge, PTCA is retained by the strong anion exchange mechanism. A series of wash steps are then employed to remove neutral, acidic, and basic interferences. Finally, the target analyte is eluted by disrupting the ionic interaction with a strong elution solvent.

Experimental Protocols

Materials and Reagents
Sample Pre-treatment

For Plasma/Serum Samples:

  • To 1 mL of plasma or serum in a centrifuge tube, add the internal standard.

  • Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Vortex for 30 seconds.

  • The sample is now ready for SPE.

For Urine Samples:

  • To 1 mL of urine in a centrifuge tube, add the internal standard.

  • Add 1 mL of 50 mM ammonium acetate buffer (pH 6.0).

  • Vortex for 30 seconds.

  • The sample is now ready for SPE.

Solid-Phase Extraction Procedure
  • Conditioning:

    • Place the mixed-mode strong anion exchange SPE cartridges on a vacuum manifold.

    • Pass 3 mL of methanol through each cartridge.

  • Equilibration:

    • Pass 3 mL of 50 mM ammonium acetate buffer (pH 6.0) through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM ammonium acetate buffer (pH 6.0) to remove polar interferences.

    • Wash the cartridge with 3 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the 3,5-pyridinedicarboxylic acid with 2 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase for subsequent LC-MS analysis.

Data Presentation

The following table summarizes the expected performance characteristics for the solid-phase extraction of acidic compounds from biological matrices using a mixed-mode anion exchange protocol. This data is representative and may vary based on the specific matrix and analytical instrumentation.

ParameterPlasmaUrine
Recovery > 85%> 90%
Limit of Detection (LOD) 0.5 - 2 ng/mL1 - 5 ng/mL
Limit of Quantitation (LOQ) 2 - 10 ng/mL5 - 20 ng/mL
Precision (%RSD) < 10%< 10%

Visualization

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_analysis Analysis sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is add_buffer Add Ammonium Acetate Buffer (pH 6.0) add_is->add_buffer vortex Vortex add_buffer->vortex load Load Sample vortex->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Ammonium Acetate Buffer) condition->equilibrate equilibrate->load wash1 Wash 1 (Ammonium Acetate Buffer) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analyte (5% NH4OH in Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS Analysis reconstitute->lcms

Caption: Experimental workflow for the solid-phase extraction of PTCA.

References

Application Notes and Protocols for Oxidative Degradation of Eumelanin for PTCA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eumelanin (B1172464), the dark brown-to-black pigment, is a complex polymer whose quantification is crucial in various fields, including studies on pigmentation disorders, melanoma research, and the cosmetic industry. A widely accepted method for eumelanin quantification is through the oxidative degradation of the melanin (B1238610) polymer into specific, analyzable markers. Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a key and quantitatively significant marker produced from the degradation of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units within the eumelanin structure.[1][2][3] This document provides detailed protocols for two common oxidative degradation methods—alkaline hydrogen peroxide (H2O2) oxidation and permanganate (B83412) oxidation—followed by the analysis of PTCA using High-Performance Liquid Chromatography (HPLC).

Principle of the Method

The core principle involves the chemical oxidation of the eumelanin polymer, which breaks it down into smaller, stable, and quantifiable molecules. PTCA, derived from DHICA-derived units, serves as a specific marker for eumelanin.[3] The amount of PTCA released is proportional to the eumelanin content in the original sample, allowing for its quantification.

Experimental Workflows

The general experimental workflow for the analysis of eumelanin via oxidative degradation is depicted below.

workflow cluster_prep Sample Preparation cluster_oxidation Oxidative Degradation cluster_analysis Analysis Sample Biological Sample (e.g., hair, skin, melanoma cells) Homogenization Homogenization/ Lysis Sample->Homogenization Oxidation Alkaline H2O2 Oxidation or Permanganate Oxidation Homogenization->Oxidation SPE Solid-Phase Extraction (Optional Cleanup) Oxidation->SPE HPLC HPLC-UV/MS Analysis Oxidation->HPLC Direct Injection SPE->HPLC Quantification PTCA Quantification HPLC->Quantification

Caption: Experimental workflow for eumelanin quantification.

Key Experimental Protocols

Two primary methods for the oxidative degradation of eumelanin are detailed below.

Protocol 1: Alkaline Hydrogen Peroxide (H2O2) Oxidation

This method is noted for its simplicity and reproducibility.[4] It yields several melanin markers, including PTCA and pyrrole-2,3-dicarboxylic acid (PDCA) from eumelanin, and thiazole-2,4,5-tricarboxylic acid (TTCA) and thiazole-4,5-dicarboxylic acid (TDCA) from pheomelanin.[4][5]

Materials:

  • Sample containing eumelanin (e.g., 2 mg of hair, 5 mg of tissue)[1]

  • 1 M Potassium Carbonate (K2CO3)

  • 30% Hydrogen Peroxide (H2O2)

  • Nitrogen gas

  • 6 M Hydrochloric Acid (HCl)

  • HPLC system with UV or MS detector

Procedure:

  • Place the sample in a reaction vial.

  • Add 275 µL of 1 M K2CO3 and 25 µL of 30% H2O2.

  • Purge the vial with nitrogen, seal, and vortex.

  • Incubate at 100°C for 20 minutes.

  • Cool the vial on ice.

  • Add 100 µL of 6 M HCl to neutralize the solution.

  • The sample is now ready for direct HPLC analysis or an optional solid-phase extraction (SPE) cleanup step to reduce background signals.[6]

Protocol 2: Permanganate Oxidation

This is a classic method for eumelanin analysis that specifically yields PTCA as a major product.[1][2]

Materials:

  • Sample containing eumelanin (e.g., 0.5 mg of melanin, 2 mg of hair)[1]

  • Potassium Permanganate (KMnO4) solution (e.g., 13.3 mg/mL in water)

  • Sodium bisulfite (NaHSO3) solution

  • HPLC system with UV detector

Procedure:

  • Suspend the sample in water in a reaction vial.

  • Add the KMnO4 solution.

  • Incubate at room temperature for a specified time (e.g., 2 hours), with vortexing.

  • Stop the reaction by adding NaHSO3 solution until the purple color of permanganate disappears.

  • The sample is then centrifuged, and the supernatant is collected for HPLC analysis.

Note: An improved modification of this method suggests the addition of a mouse liver homogenate to the oxidation medium to achieve a more constant yield of PTCA and linear calibration curves.[7]

HPLC Analysis of PTCA

The resulting degradation products are typically analyzed by reverse-phase HPLC with UV detection.

Typical HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: An acidic mobile phase is commonly used. For example, 0.1 M potassium phosphate (B84403) buffer (pH 2.1) with a small percentage of methanol.[8] To improve the separation of PTCA and other carboxylic acid markers, an ion-pair reagent like tetra-n-butylammonium bromide (1 mM) can be added to the mobile phase.[8][9]

  • Detection: UV detection is typically performed at wavelengths between 254 nm and 280 nm.[10] Mass spectrometry (MS) can also be coupled with HPLC for more specific detection and quantification.[6]

Quantitative Data Summary

The yield of PTCA can vary depending on the sample type and the oxidation method used. The following tables summarize some reported quantitative data for PTCA.

Sample TypeOxidation MethodPTCA Yield (ng/mg of sample)Reference
Human Hair (untreated)Alkaline H2O2 Oxidation8.54 ± 5.72[3]
Human Hair (bleached)Alkaline H2O2 Oxidation16.8 ± 6.95[3]
Melanin TypeEumelanin MarkersPercentage of Total Melanin MarkersReference
Synthetic MelaninPDCA55.6%[6]
PTCA44.4%[6]
Sepia officinalis InkPDCA5.2%[6]
PTCA94.8%[6]

Signaling Pathways and Logical Relationships

The chemical logic of eumelanin degradation to its specific markers is illustrated below.

degradation_pathway cluster_eumelanin Eumelanin Polymer cluster_oxidation Oxidative Degradation cluster_markers Degradation Markers DHI DHI-derived units DHICA DHICA-derived units Oxidant KMnO4 or H2O2/K2CO3 DHI->Oxidant DHICA->Oxidant PDCA PDCA Oxidant->PDCA PTCA PTCA Oxidant->PTCA

References

Application Notes and Protocols for PTCA Extraction from Skin Biopsies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2,3,5-tricarboxylic acid (PTCA) is a specific marker for eumelanin (B1172464), the dark brown-black pigment responsible for photoprotection in human skin. The quantification of PTCA from skin biopsies allows for the assessment of eumelanin content, which is crucial for research in pigmentation disorders, melanoma, and the development of skin-lightening or tanning agents. This document provides detailed protocols for the extraction of PTCA from skin biopsies and its subsequent analysis using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Eumelanin is a complex polymer derived from the oxidation of tyrosine. A key intermediate in its synthesis is 5,6-dihydroxyindole-2-carboxylic acid (DHICA). Chemical degradation of the eumelanin polymer breaks it down into smaller, quantifiable molecules, with PTCA being a stable and specific product of DHICA moieties.

Eumelanin Synthesis and PTCA Origin

The synthesis of eumelanin is a multi-step process initiated by the enzymatic oxidation of L-tyrosine. A critical branching point in the pathway leads to the formation of dopachrome, which can then be converted to 5,6-dihydroxyindole (B162784) (DHI) or undergo tautomerization to form DHICA. The polymerization of DHI and DHICA results in the formation of eumelanin[1][2][3][4]. The ratio of DHI to DHICA in the polymer influences the properties of the melanin. Permanganate (B83412) or hydrogen peroxide oxidation of the DHICA component of eumelanin yields PTCA, making it a reliable marker for quantifying this specific type of melanin[1].

Eumelanin_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA Tautomerization Eumelanin Eumelanin Polymer DHI->Eumelanin Polymerization DHICA->Eumelanin Polymerization PTCA PTCA (after oxidation) Eumelanin->PTCA Oxidative Degradation

Figure 1: Simplified Eumelanin Synthesis Pathway and Origin of PTCA.

Experimental Protocols

The overall workflow for PTCA extraction and analysis involves sample collection (skin biopsy), oxidative degradation of eumelanin, and subsequent quantification of PTCA using chromatographic techniques.

PTCA_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Oxidative Degradation cluster_cleanup Sample Cleanup cluster_analysis Analysis SkinBiopsy 1. Skin Punch Biopsy (e.g., 2-4 mm) Homogenization 2. Homogenization (optional, in buffer) SkinBiopsy->Homogenization Oxidation 3. Eumelanin Oxidation (KMnO4 or H2O2) Homogenization->Oxidation Neutralization 4. Neutralization & Reaction Termination Oxidation->Neutralization Evaporation 5. Evaporation to Dryness Neutralization->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis 7. HPLC-UV or LC-MS/MS Quantification Reconstitution->Analysis

Figure 2: General Workflow for PTCA Extraction and Analysis.

Protocol 1: Potassium Permanganate (KMnO₄) Oxidation

This is a classic method for the chemical degradation of eumelanin to yield PTCA.

Materials:

  • Skin biopsy sample (e.g., 2-4 mm punch biopsy)

  • Potassium permanganate (KMnO₄) solution (e.g., 13.3 mg/mL in water)

  • Sodium sulfite (B76179) (Na₂SO₃) solution (e.g., 5% w/v in water)

  • Hydrochloric acid (HCl)

  • Mobile phase for HPLC or LC-MS/MS

  • Microcentrifuge tubes

  • Homogenizer (optional)

  • Heater block or water bath

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Sample Preparation:

    • Place the skin biopsy (typically 0.5-5 mg) into a microcentrifuge tube.

    • (Optional) Homogenize the tissue in a small volume of buffer (e.g., phosphate-buffered saline).

  • Oxidation:

    • Add a specific volume of KMnO₄ solution to the sample. The exact amount may need optimization but a common starting point is a 1:1 ratio of 1 M K₂CO₃ and 3% H₂O₂. A different approach suggests adding a homogenate of a small amount of mouse liver (e.g., 5 mg) to the oxidation medium to improve the linearity of the calibration curve[1].

    • Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 120 minutes).

  • Reaction Termination:

    • Cool the reaction mixture to room temperature.

    • Add Na₂SO₃ solution dropwise until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Sample Cleanup:

    • Acidify the mixture with HCl to a pH of approximately 1-2.

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of the initial mobile phase for analysis.

Protocol 2: Alkaline Hydrogen Peroxide (H₂O₂) Oxidation

This method is considered simpler and can also be used to analyze pheomelanin markers simultaneously[5][6].

Materials:

  • Skin biopsy sample

  • 1 M Potassium carbonate (K₂CO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • Formic acid or other acid for neutralization

  • Internal standard (optional, e.g., 4-methylthis compound)

Procedure:

  • Sample Preparation:

    • Place the skin biopsy into a microcentrifuge tube.

  • Oxidation:

    • Add 1 M K₂CO₃ and H₂O₂ to the sample. A common final concentration is 1.5% H₂O₂ in 1 M K₂CO₃.

    • Incubate at room temperature with vigorous stirring for a specified time (e.g., 20 hours).

  • Reaction Termination and Cleanup:

    • Neutralize the reaction mixture with formic acid.

    • If an internal standard is used, add it at this stage.

    • Centrifuge the sample to pellet any debris.

  • Analysis:

    • The supernatant can be directly injected for HPLC or LC-MS/MS analysis, or it can be evaporated and reconstituted as in Protocol 1.

Analytical Methodologies

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for PTCA quantification.

Typical HPLC-UV Parameters:

Parameter Typical Value/Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic or gradient elution. A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or 50 mM sodium acetate, pH 3.6) and an organic solvent like methanol (B129727) or acetonitrile (B52724).
Flow Rate 0.8 - 1.5 mL/min
Column Temperature 25 - 40°C
Injection Volume 10 - 100 µL

| Detection Wavelength | 268 - 290 nm |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it ideal for analyzing samples with low PTCA concentrations. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode.

Typical LC-MS/MS Parameters:

Parameter Typical Value/Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile or methanol
Gradient A suitable gradient from low to high organic phase concentration.
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) in negative mode

| MRM Transitions | Precursor ion (Q1) to product ion (Q3) transitions specific for PTCA. |

PTCA MRM Transitions:

Precursor Ion (m/z) Product Ion (m/z)
198.0 154.0
198.0 110.0

| 198.0 | 66.0 |

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from PTCA analysis in skin biopsies.

Table 1: Performance Characteristics of Analytical Methods for PTCA Quantification

Method Limit of Detection (LOD) Limit of Quantification (LOQ) Recovery Reference
HPLC-UV 0.05 µg/mL 0.14 µg/mL >90% [7][8]

| LC-MS/MS | ~0.1 ng/mL | 0.11 - 1 µg/mL | Not Reported |[7] |

Table 2: Reported PTCA Concentrations in Human Skin Biopsies

Fitzpatrick Skin Type PTCA Concentration (ng/mg tissue) Analytical Method Reference
I/II 0.75 ng/mm² LC-MS/MS
III/IV 4.89 ng/mm² LC-MS/MS
Caucasian 596 LC-MS/MS

| African American | 39,305 | LC-MS/MS | |

Note: Direct comparison of values should be done with caution due to differences in normalization (per mg tissue vs. per mm² of biopsy).

Conclusion

The protocols described provide a comprehensive guide for the extraction and quantification of PTCA from skin biopsies. The choice between potassium permanganate and alkaline hydrogen peroxide oxidation will depend on the specific research question and available laboratory resources. Similarly, the selection of HPLC-UV or LC-MS/MS for analysis will be determined by the required sensitivity and selectivity. Careful validation of the chosen method is essential to ensure accurate and reproducible results for the assessment of eumelanin content in skin.

References

Troubleshooting & Optimization

Technical Support Center: Pyrrole-2,3,5-tricarboxylic acid (PTCA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Pyrrole-2,3,5-tricarboxylic acid (PTCA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during PTCA quantification.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of PTCA using various analytical techniques.

Liquid Chromatography (LC) Methods

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC-UV/LC-MS Analysis

  • Question: My PTCA peak is showing significant tailing/fronting. What are the possible causes and solutions?

  • Answer: Poor peak shape for a polar compound like PTCA in reversed-phase chromatography is a common challenge. Here are the likely causes and recommended troubleshooting steps:

    Potential Cause Troubleshooting Steps
    Secondary Interactions with Column Silanols Lower the mobile phase pH to 2.5-3.0 using an additive like formic acid to suppress the ionization of residual silanols on the silica-based column. Consider using a column with a highly inert surface or an end-capped column.
    Inappropriate Mobile Phase pH The pH of the mobile phase should be at least 2 pH units below the pKa of the carboxylic acid groups of PTCA to ensure it is in a single, un-ionized form.
    Column Overload Reduce the injection volume or dilute the sample. If high concentrations are necessary, consider a column with a larger internal diameter.
    Contamination of the Column or Guard Column Flush the column with a strong solvent mixture (e.g., 80% acetonitrile (B52724) in water). If the problem persists, replace the guard column or the analytical column.[1]
    Mismatched Sample Solvent and Mobile Phase Whenever possible, dissolve and inject your sample in the initial mobile phase composition to avoid peak distortion.

Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio in LC-MS/MS Analysis

  • Question: I am struggling to achieve the required sensitivity for PTCA detection in my biological samples. How can I improve my LC-MS/MS signal?

  • Answer: Low sensitivity can be a significant hurdle, especially when dealing with trace levels of PTCA. Here are several strategies to enhance your signal:

    Strategy Implementation
    Optimize ESI Source Parameters Systematically optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas temperature, gas flow, and nebulizer pressure, to maximize the ionization of PTCA.[2][3]
    Mobile Phase Composition Ensure the mobile phase is compatible with ESI. The use of volatile buffers (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) and a sufficient proportion of organic solvent at the point of elution can improve ionization efficiency.
    Reduce Matrix Effects Matrix components can suppress the ionization of PTCA. Improve sample clean-up using solid-phase extraction (SPE) or dilute the sample if the concentration of PTCA allows. Using a stable isotope-labeled internal standard can also help compensate for matrix effects.[4][5][6][7]
    Chromatographic Optimization Improve peak shape and reduce co-elution with interfering matrix components by optimizing the chromatographic gradient and column chemistry. Narrower peaks lead to a higher signal-to-noise ratio.
    Mass Spectrometer Settings Ensure the mass spectrometer is tuned and calibrated. Optimize the collision energy for the specific MS/MS transitions of PTCA.
Gas Chromatography (GC) Methods

Issue 3: Incomplete or Inconsistent Derivatization for GC-MS Analysis

  • Question: My derivatization of PTCA for GC-MS analysis seems to be incomplete or gives variable results. What could be the problem?

  • Answer: Derivatization is essential for analyzing polar compounds like PTCA by GC-MS.[8] Incomplete or inconsistent reactions are common issues.

    Potential Cause Troubleshooting Steps
    Presence of Moisture Ensure all glassware, solvents, and the sample extract are completely dry. Moisture can deactivate many derivatization reagents, particularly silylating agents like BSTFA.[9]
    Suboptimal Reaction Conditions Optimize the reaction temperature and time. Some derivatizations require heating to proceed to completion.
    Incorrect Reagent-to-Analyte Ratio Use a sufficient excess of the derivatization reagent to drive the reaction to completion.
    Reagent Degradation Store derivatization reagents under the recommended conditions (e.g., in a desiccator, protected from light) and use them before their expiration date.
    Choice of Derivatization Reagent For multi-carboxylic acids, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst (e.g., 1% TMCS) is often effective. Esterification is another option.[9][10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying PTCA in biological matrices like hair and skin?

A1: The most widely used method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of PTCA often found in these complex samples. The method typically involves an initial oxidative degradation step to release PTCA from the eumelanin (B1172464) polymer.[11][12]

Q2: Is derivatization necessary for the analysis of PTCA?

A2: It depends on the analytical technique:

  • For LC-MS/MS: Derivatization is often not required. PTCA is a polar molecule that can be readily analyzed by reversed-phase LC-MS/MS in its native form.[11][12]

  • For GC-MS: Derivatization is mandatory. PTCA is not volatile enough for GC analysis. It must be converted to a more volatile derivative, typically through silylation or esterification of its carboxylic acid groups.[8][9][10]

Q3: How stable is this compound during sample storage and analysis?

A3: While specific stability data for PTCA is not extensively published, related pyrrole (B145914) carboxylic acids have been shown to be sensitive to pH and temperature. It is recommended to store stock solutions and processed samples at low temperatures (e.g., -20°C or -80°C) and to minimize freeze-thaw cycles. For analysis, maintaining a consistent and appropriate pH in the mobile phase is crucial for reproducible results. Stability testing under the specific analytical conditions is recommended as part of method validation.[13]

Q4: What are typical concentrations of PTCA found in hair samples?

A4: The concentration of PTCA in hair can vary significantly depending on factors such as natural pigmentation and cosmetic treatments.

Sample Type Reported PTCA Concentration Range Reference
Natural (Untreated) Hair<2.1 - 16.4 ng/mg[14]
Oxidatively Treated Hair (Bleached/Dyed)Significantly higher than in untreated hair. A cut-off of 20 ng/mg has been suggested to distinguish natural from excessively oxidized hair.[14]

Q5: What are the key steps in a typical sample preparation for PTCA analysis from skin biopsies?

A5: A common workflow for preparing skin biopsy samples for LC-MS/MS analysis of PTCA involves:

  • Oxidative Degradation: The tissue sample is subjected to a simple oxidative degradation procedure to break down the eumelanin and release PTCA.[11][12]

  • Evaporation: The resulting extract is evaporated to dryness.[11][12]

  • Reconstitution: The dried residue is reconstituted in a solvent compatible with the LC-MS/MS system, typically the initial mobile phase.[11][12]

Experimental Protocols

Protocol 1: LC-MS/MS Quantification of PTCA in Human Skin Punch Biopsies (Summary)

This protocol is a summary of a validated method for the analysis of endogenous PTCA.[11][12]

  • Sample Preparation:

    • Utilize a 2 mm skin punch biopsy.

    • Perform a simple oxidative degradation of the tissue.

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in the mobile phase solvent.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase High-Performance Liquid Chromatography (HPLC).

    • Detection: Tandem mass spectrometry (MS/MS).

    • Quantification Range: The method was validated over a concentration range of 1-1000 ng/mL.[11][12]

Protocol 2: GC-MS Analysis of Dicarboxylic Acids (General Protocol Applicable to PTCA)

This is a general protocol for the analysis of dicarboxylic acids that can be adapted for PTCA.[9]

  • Sample Preparation:

    • For biological fluids, perform protein precipitation with ice-cold acetonitrile.

    • Perform liquid-liquid extraction (LLE) of the supernatant after acidification.

    • Evaporate the organic extract to dryness under a stream of nitrogen.

  • Derivatization (Silylation):

    • To the dried extract, add 50-100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • GC-MS Analysis:

    • Column: A non-polar column such as a 5% phenylmethylpolysiloxane (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

    • Ionization Mode: Electron Ionization (EI).

Visualizations

TroubleshootingWorkflow cluster_start Start: Quantification Issue cluster_lc LC-MS / HPLC-UV cluster_gc GC-MS Start Identify the Problem (e.g., Poor Peak Shape, Low Sensitivity) LC_PeakShape Poor Peak Shape? Start->LC_PeakShape LC Method GC_Derivatization Incomplete Derivatization? Start->GC_Derivatization GC Method LC_Sensitivity Low Sensitivity? LC_PeakShape->LC_Sensitivity No Check_pH Adjust Mobile Phase pH (2.5-3.0) LC_PeakShape->Check_pH Yes Optimize_ESI Optimize ESI Source Parameters LC_Sensitivity->Optimize_ESI Yes Check_Column Check/Replace Column & Guard Column Check_pH->Check_Column Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Optimize_ESI->Improve_Cleanup Check_Moisture Ensure Anhydrous Conditions GC_Derivatization->Check_Moisture Yes Optimize_Reaction Optimize Reaction Time & Temperature Check_Moisture->Optimize_Reaction

Caption: Troubleshooting workflow for PTCA quantification.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Skin Biopsy) Oxidation Oxidative Degradation Sample->Oxidation Evaporation Evaporation Oxidation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Derivatization Derivatization Reconstitution->Derivatization Quantification Quantification LC_MS->Quantification GC_MS GC-MS Analysis GC_MS->Quantification Derivatization->GC_MS

Caption: General experimental workflow for PTCA analysis.

References

Technical Support Center: Pyrrole-2,3,5-tricarboxylic acid (PTCA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pyrrole-2,3,5-tricarboxylic acid (PTCA). Our goal is to help you improve the detection sensitivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and sensitive method for detecting this compound (PTCA)?

A1: The most prevalent and highly sensitive method for the quantification of PTCA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent specificity and allows for the detection of low endogenous levels of PTCA in various biological matrices.

Q2: What are the typical biological samples analyzed for PTCA?

A2: PTCA is often analyzed in human skin punch biopsies and hair samples.[1][2] It serves as a specific biomarker for eumelanin (B1172464), and its quantification can be crucial in studies related to skin pigmentation and forensic toxicology to identify oxidative hair treatments.[1][2]

Q3: Is derivatization of PTCA necessary to improve detection sensitivity?

A3: Not necessarily. Advanced LC-MS/MS methods have been developed that allow for the direct analysis of PTCA without the need for derivatization.[1] This simplifies the sample preparation workflow and reduces potential variability.

Q4: What are the expected concentration ranges of PTCA in biological samples?

A4: The concentration of PTCA can vary significantly depending on the sample type and conditions. For instance, in human skin extracts, the concentration range has been reported to be between 1-1000 ng/mL.[1] In natural, untreated hair, concentrations are typically in the range of <2.1-16.4 ng/mg.[2] Oxidative hair treatments can significantly increase these levels.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during PTCA analysis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal/Poor Sensitivity 1. Inefficient Extraction: The analyte may not be effectively released from the sample matrix (e.g., skin tissue, hair).2. Suboptimal LC-MS/MS Parameters: Ionization suppression, incorrect transition monitoring, or inadequate chromatographic separation.3. Sample Degradation: PTCA may degrade during sample processing or storage.1. Optimize Extraction: Employ an oxidative degradation procedure for sample extraction. This has been shown to significantly improve recovery from tissues.[1]2. Method Validation: Ensure your LC-MS/MS method is fully validated. Optimize source parameters, collision energy, and select the most abundant and specific MRM transitions for PTCA. Use a suitable reverse-phase HPLC column for good chromatographic peak shape.[1]3. Storage Conditions: Store samples and extracts at appropriate low temperatures (e.g., -80°C) and minimize freeze-thaw cycles.
High Background Noise/Interference 1. Matrix Effects: Co-eluting substances from the sample matrix can interfere with ionization.2. Contaminated Reagents or Solvents: Impurities in the mobile phase or extraction solvents.1. Improve Sample Cleanup: While newer methods aim for simplicity, if matrix effects are severe, consider adding a solid-phase extraction (SPE) step. Also, ensure adequate chromatographic separation to resolve PTCA from interfering compounds.2. Use High-Purity Reagents: Always use LC-MS grade solvents and high-purity reagents.
Poor Reproducibility/High Variability 1. Inconsistent Sample Preparation: Variations in the extraction procedure between samples.2. Instrument Instability: Fluctuations in the LC or MS performance.1. Standardize Protocols: Follow a detailed and validated standard operating procedure (SOP) for all sample preparation steps. Use an internal standard to account for variations.2. System Suitability Tests: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally. This includes checking peak area, retention time, and peak shape of a standard before running samples.
Inaccurate Quantification in Hair Samples 1. Cosmetic Treatments: Bleaching or dyeing of hair can artificially elevate PTCA levels, leading to misinterpretation of endogenous levels.[2][4]2. Low Melanin (B1238610) Content: Hair with naturally low melanin content (e.g., light-blond, white) may not show a significant increase in PTCA even after oxidative treatment.[2]1. Establish a Cut-off: A cut-off concentration (e.g., 20 ng/mg) can be used to distinguish between natural and oxidatively treated hair.[2][4]2. Consider Alternative Markers: For hair with low melanin, consider analyzing for other markers of oxidative treatment, such as 1H-pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA), which is not typically found in untreated hair.[5]

Quantitative Data Summary

Parameter Value Matrix Reference
Concentration Range 1-1000 ng/mLHuman Skin Extracts[1]
Inter-assay Precision (%CV) ≤18.5% (at LLQC)Human Skin Extracts[1]
Inter-assay Accuracy (%R.E.) ≤5.25%Human Skin Extracts[1]
Natural Concentration Range <2.1-16.4 ng/mgHuman Hair[2]
Cut-off for Oxidative Treatment 20 ng/mgHuman Hair[2][4]

Experimental Protocols

Key Experiment: LC-MS/MS Analysis of PTCA in Human Skin Biopsies

This protocol is based on a validated method that significantly improves sensitivity and throughput.[1]

  • Sample Preparation and Extraction:

    • Obtain a 2 mm skin punch biopsy.

    • Perform oxidative degradation of the tissue to release PTCA. Note: The specific reagents and conditions for this proprietary step are detailed in the cited literature.

    • Centrifuge the sample to pellet solid debris.

    • Collect the supernatant containing the extracted PTCA.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Inject the reconstituted sample into a reverse-phase HPLC column.

      • Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid) to achieve chromatographic separation.

    • Mass Spectrometry:

      • Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in negative ion mode.

      • Monitor for specific Multiple Reaction Monitoring (MRM) transitions for PTCA.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_processing Sample Processing cluster_analysis Analysis biopsy 2mm Skin Punch Biopsy oxidation Oxidative Degradation biopsy->oxidation centrifuge Centrifugation oxidation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition & Processing lcms->data

Caption: Experimental workflow for PTCA analysis.

troubleshooting_logic start Low or No PTCA Signal check_extraction Is sample extraction efficient? start->check_extraction check_lcms Are LC-MS/MS parameters optimal? check_extraction->check_lcms Yes optimize_extraction Implement oxidative degradation protocol. check_extraction->optimize_extraction No check_matrix Are matrix effects significant? check_lcms->check_matrix Yes validate_lcms Validate MRM transitions and source parameters. check_lcms->validate_lcms No improve_cleanup Improve chromatographic separation or add SPE. check_matrix->improve_cleanup Yes success Signal Improved check_matrix->success No optimize_extraction->success validate_lcms->success improve_cleanup->success

Caption: Troubleshooting logic for low PTCA signal.

References

"stability of Pyrrole-2,3,5-tricarboxylic acid during analytical procedures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Pyrrole-2,3,5-tricarboxylic acid (PTCA) during analytical procedures. It is designed for researchers, scientists, and drug development professionals.

Section 1: Frequently Asked Questions (FAQs) - PTCA Stability and Handling

This section addresses common questions about the handling, storage, and stability of PTCA.

Q1: How should solid this compound be stored?

A1: Solid PTCA should be stored in a tightly sealed container in a dry, cool, and dark place.[1] The recommended storage temperature is between 2-8°C. These precautions suggest a potential sensitivity to moisture, heat, and light.

Q2: What are the recommended solvents for preparing PTCA stock solutions?

A2: PTCA is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1] When preparing solutions, it is crucial to use high-purity, dry solvents and store the solutions under the same recommended conditions as the solid material (cool, dark) to minimize degradation.

Q3: Is PTCA stable in aqueous solutions and at different pH values?

Q4: What is the thermal stability of PTCA in solution?

A4: There is no specific published data on the thermal degradation profile of PTCA in solution. However, pyrrole-based compounds can be susceptible to heat.[3] General best practice is to avoid prolonged exposure of PTCA solutions to elevated temperatures. If heating is necessary for an experimental step, it should be done for the shortest duration and at the lowest temperature possible. Thermal decomposition of related carboxylic acids often proceeds via decarboxylation.[4]

Q5: Is PTCA sensitive to light?

A5: The recommendation to store PTCA in a dark place suggests potential photosensitivity. Pyrrole (B145914), the parent heterocycle, readily darkens and polymerizes upon exposure to light and air.[5] It is advisable to protect PTCA solutions from light by using amber vials or covering containers with aluminum foil during storage and analysis.

Q6: My analytical method involves generating PTCA from a biological matrix via oxidation. How does this impact stability considerations?

A6: Many analytical methods for PTCA, particularly in hair and skin analysis, involve an initial oxidative step (e.g., using hydrogen peroxide or potassium permanganate) to degrade eumelanin (B1172464) into PTCA.[6][7][8] In this context, the key is not the stability of a pre-existing analyte, but the reproducibility of its formation. After the oxidation step, the resulting PTCA in the sample extract is then subject to the stability concerns outlined above (pH, light, temperature) prior to and during instrumental analysis.

Section 2: Troubleshooting Guide for PTCA Analysis

This guide provides solutions to common issues encountered during the analysis of PTCA, particularly by Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause(s) Recommended Solution(s)
Low/No Signal or Poor Sensitivity 1. Analyte Degradation: PTCA may have degraded in the sample or stock solution due to improper storage (light/heat exposure) or pH conditions.[2][5] 2. Poor Ionization: As a tricarboxylic acid, PTCA is highly polar and may ionize poorly in certain mobile phases or mass spectrometer source conditions. 3. Matrix Effects: Co-eluting substances from the sample matrix (especially from biological extracts) can suppress the ionization of PTCA.1. Prepare fresh stock solutions and samples. Ensure proper storage in a cool, dark place. Use amber autosampler vials. 2. Optimize mobile phase pH with additives like formic acid or ammonium (B1175870) formate (B1220265) to promote consistent ionization. Adjust MS source parameters (e.g., gas flows, temperatures).[9] 3. Improve sample preparation to remove interfering compounds. Modify the chromatographic gradient to separate PTCA from the suppressive matrix components.[10]
Poor Peak Shape (Tailing, Fronting, or Broadening) 1. Secondary Interactions: The acidic carboxyl groups of PTCA can interact with residual silanols on silica-based HPLC columns, causing peak tailing.[10] 2. Column Overload: Injecting too much sample can lead to broad or fronting peaks. 3. Inappropriate Mobile Phase: A mobile phase with insufficient ionic strength or improper pH can lead to poor peak shape for acidic analytes. 4. Column Contamination/Void: Buildup of matrix components or dissolution of the column bed can degrade performance.1. Use a high-purity, end-capped column. Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase to saturate active sites. 2. Reduce the injection volume or dilute the sample. 3. Ensure the mobile phase pH is well below the pKa of the carboxyl groups to keep the analyte in a single protonation state. 4. Flush the column with a strong solvent or replace it if performance does not improve. Use a guard column to protect the analytical column.[11]
High Background Signal 1. Contaminated Mobile Phase: Buffers or solvents may be contaminated. 2. LC System Contamination: The system may have residual contaminants from previous analyses. 3. Mass Spectrometer Source Contamination: The ion source may require cleaning.1. Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives. 2. Flush the entire LC system thoroughly. 3. Perform routine cleaning of the mass spectrometer's ion source as per the manufacturer's instructions.[9]
Carry-over (Analyte Detected in Blank Injections) 1. Adsorption in LC System: PTCA, being polar and acidic, can adsorb to active sites in the injector, tubing, or column. 2. Contaminated Needle/Syringe: The autosampler injection system may not be adequately washed between runs.1. Use a stronger needle wash solution in the autosampler, potentially containing a higher percentage of organic solvent or a different pH to efficiently remove residual PTCA. 2. Optimize the wash steps in the autosampler program (increase volume, add multiple wash cycles). If the problem persists, investigate potential carry-over from the column or valves.[11]

Section 3: Stability Profile Overview

Since specific forced degradation data for this compound is not extensively published, this section outlines the expected stability profile based on its chemical structure and data from related compounds. These tables are intended to guide researchers in designing their own stability assessments.

Table 1: pH and Solvent Stability (Qualitative)
ConditionPotential for DegradationRationale / Recommendation
Strong Acid (e.g., pH < 2) HighRisk of hydrolysis or other acid-catalyzed degradation of the pyrrole ring.[2] Avoid prolonged storage. Buffer samples to a more neutral pH if possible.
Mild Acid (e.g., pH 4-6) LowGenerally expected to be stable. This pH range is often suitable for reversed-phase chromatography of acidic compounds.[2]
Neutral (e.g., pH 6.8-7.4) LowExpected to be stable for typical analytical run times.[2]
Strong Base (e.g., pH > 10) HighRisk of base-catalyzed degradation.[2] Avoid storage under these conditions.
Aqueous Solution ModerateMonitor for potential instability over time. Prepare fresh solutions for each analytical batch.
Organic Solvents (Methanol, Acetonitrile) LowGenerally stable, but use high-purity, dry solvents.
Table 2: Environmental Stress Stability (Qualitative)
ConditionPotential for DegradationRationale / Recommendation
Elevated Temperature (>40°C) Moderate to HighRisk of thermal decomposition, potentially via decarboxylation.[3][4] Store solutions at 2-8°C and avoid heating.
Oxidation (e.g., H₂O₂) HighThe pyrrole ring is susceptible to oxidation.[12] Avoid exposure to oxidizing agents unless it is a controlled step for analyte generation.
Photostability (UV/Visible Light) HighPyrrole compounds are often light-sensitive.[5] Protect solutions from light at all times using amber vials or foil wrapping.
Freeze-Thaw Cycles ModerateThe stability of PTCA through freeze-thaw cycles has not been documented. It is advisable to aliquot stock solutions to avoid repeated cycles.

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing stability-indicating analytical methods.[13][14][15]

  • Prepare Stock Solution: Accurately weigh and dissolve PTCA in a suitable solvent (e.g., Methanol or a 50:50 Methanol:Water mixture) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours. Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Store at room temperature for 24 hours, protected from light. Dilute for analysis.

  • Thermal Degradation: Place the solid PTCA powder in a vial and heat in an oven at 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours. Prepare samples for analysis.

  • Photolytic Degradation: Expose the stock solution (~100 µg/mL) in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in foil at the same temperature.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating method (e.g., the LC-MS method below). Compare the peak area of PTCA and observe the formation of any new peaks (degradation products).

Protocol 2: Stability-Indicating LC-MS/MS Method for PTCA

This protocol provides a general framework for the analysis of PTCA.

  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • MS Detection: ESI in negative ion mode.

  • MS Parameters (Example):

    • Ion Source: ESI (-)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions: Monitor for the specific precursor-to-product ion transition for PTCA (requires initial optimization with a pure standard). A likely precursor ion would be the deprotonated molecule [M-H]⁻ at m/z 198.1.

Section 5: Visualizations

Diagram 1: Analytical Workflow for PTCA from Biological Matrix

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Hair, Skin) Oxidation Oxidative Digestion (e.g., H₂O₂ or KMnO₄) Sample->Oxidation Generate PTCA Extraction Solid Phase or Liquid-Liquid Extraction Oxidation->Extraction Purify Reconstitution Evaporation & Reconstitution Extraction->Reconstitution Concentrate LCMS LC-MS/MS Analysis Reconstitution->LCMS Inject Data Data Acquisition LCMS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report troubleshooting_flowchart decision decision Start Low or No PTCA Signal CheckStandard Inject Fresh Standard. Is Signal Present? Start->CheckStandard CheckSamplePrep Review Sample Prep. Any Errors? CheckStandard->CheckSamplePrep Yes CheckMS Check MS Tune & Source Conditions CheckStandard->CheckMS No CheckStorage Check Sample/Standard Storage Conditions (Light, Temp, Age) CheckSamplePrep->CheckStorage No MatrixEffect Suspect Matrix Effect. Dilute Sample or Improve Cleanup. CheckSamplePrep->MatrixEffect Yes Degradation Suspect Analyte Degradation. Prepare Fresh Samples. CheckStorage->Degradation CheckLC Check LC System (Leaks, Pressure, Flow) CheckMS->CheckLC InstrumentIssue Systematic Instrument Troubleshooting Required. CheckLC->InstrumentIssue degradation_pathways PTCA This compound Decarboxylation Decarboxylation Products (e.g., Pyrrole dicarboxylic acids) PTCA->Decarboxylation Thermal Stress Oxidation Ring-Opened Products or Polymers PTCA->Oxidation Oxidative Stress Hydrolysis Ring Cleavage Products PTCA->Hydrolysis pH Stress Stress_Heat Heat Stress_Heat->PTCA Stress_Oxidant Oxidizing Agent / Light Stress_Oxidant->PTCA Stress_pH Strong Acid/Base Stress_pH->PTCA

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of PTCA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of N-(2-carboxyethyl)pyrrole (PTCA).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my PTCA analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as PTCA, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[3][4]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?

A2: Matrix effects are primarily caused by endogenous components in biological fluids like salts, lipids (e.g., phospholipids), and proteins.[3] Exogenous substances, such as anticoagulants (e.g., Li-heparin) or polymers from plastic tubes, can also contribute to these effects.[5] The type of ionization source used can also play a role; for instance, electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[3]

Q3: How can I determine if my PTCA analysis is affected by matrix effects?

A3: There are two primary methods to assess matrix effects: the post-extraction spike method and the post-column infusion method. The post-extraction spike method provides a quantitative measure of matrix effects, while the post-column infusion method offers a qualitative assessment to identify regions in the chromatogram where ion suppression or enhancement occurs.[3][6]

Q4: What is the most effective way to compensate for matrix effects in PTCA analysis?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting matrix effects.[6] A SIL-IS is chemically identical to PTCA, ensuring it experiences similar matrix effects, which allows for accurate normalization of the analyte signal. When a SIL-IS is not available, matrix-matched calibrators or the standard addition method can be effective alternatives.[6]

Q5: What sample preparation techniques can help minimize matrix effects for PTCA analysis in biological fluids?

A5: Effective sample preparation is crucial for reducing matrix interferences.[7] Techniques such as protein precipitation (using acetonitrile (B52724) or methanol), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used to clean up samples before LC-MS/MS analysis.[8][9] For plasma samples, specific techniques to remove phospholipids (B1166683) can be particularly beneficial.[8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of PTCA quantification Variable matrix effects between samples.- Implement a stable isotope-labeled internal standard (SIL-IS) for PTCA.- If a SIL-IS is unavailable, consider using the standard addition method for each sample.[6]
Low PTCA signal intensity (ion suppression) Co-eluting matrix components are suppressing the ionization of PTCA.- Optimize chromatographic conditions to separate PTCA from interfering peaks.[6]- Enhance sample cleanup using a more rigorous extraction method like SPE.[9]- Perform a post-column infusion experiment to identify the retention time of interfering compounds and adjust the chromatography accordingly.[6]
Inconsistent or unexpectedly high PTCA signal (ion enhancement) Co-eluting matrix components are enhancing the ionization of PTCA.- Improve chromatographic separation to isolate the PTCA peak.[6]- Re-evaluate the sample preparation method to remove the enhancing compounds.
Non-linear calibration curve in matrix Matrix effects are concentration-dependent.- Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibrators).- If a blank matrix is not available, the standard addition method is a suitable alternative.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data on matrix effects for analytes structurally similar to PTCA, such as Nε-(carboxyethyl)lysine (CEL), in biological matrices. The Matrix Factor (MF) is calculated as the peak area of the analyte in a post-extraction spiked matrix sample divided by the peak area of the analyte in a neat solution at the same concentration. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.

AnalyteMatrixSample PreparationMatrix Effect (%)Ionization ModeReference
Nε-(carboxyethyl)lysine (CEL)Red Blood CellsProtein PrecipitationMinimalESI+[10]
Synthetic CannabinoidsHuman UrineProtein Precipitation95-122%ESI+[11]
Various Veterinary DrugsHuman UrineSolid-Phase ExtractionSignal Suppression ObservedESI+[12]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using the Post-Extraction Spike Method

This protocol provides a quantitative assessment of matrix effects.

  • Prepare a Neat Standard Solution: Dissolve the PTCA reference standard in the initial mobile phase to a known concentration (e.g., 100 ng/mL).

  • Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol.

  • Prepare the Post-Spiked Sample: Spike the blank matrix extract with the PTCA reference standard to the same final concentration as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-spiked sample using your LC-MS/MS method.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Area of PTCA in Post-Spiked Sample) / (Peak Area of PTCA in Neat Standard Solution)

    • A value close to 1 indicates minimal matrix effect. A value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol helps to identify at which retention times matrix effects are most pronounced.

  • Setup: Infuse a standard solution of PTCA at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer inlet.

  • Injection: Inject a blank, extracted matrix sample onto the LC-MS/MS system.

  • Monitoring: Monitor the signal of the infused PTCA throughout the chromatographic run.

  • Interpretation: A stable baseline signal for PTCA indicates no matrix effects. Dips in the baseline signify regions of ion suppression, while peaks indicate regions of ion enhancement. This information can be used to adjust the chromatographic method to move the PTCA peak away from these regions.[6]

Visualizations

MatrixEffect_Evaluation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Data Interpretation start Start: Analyze PTCA in Biological Matrix prep_neat Prepare Neat PTCA Standard start->prep_neat prep_blank Prepare Blank Matrix Extract start->prep_blank analyze_neat Analyze Neat Standard prep_neat->analyze_neat spike_post Spike Blank Extract with PTCA prep_blank->spike_post analyze_spiked Analyze Spiked Extract spike_post->analyze_spiked calculate_mf Calculate Matrix Factor (MF) analyze_neat->calculate_mf analyze_spiked->calculate_mf interpret_mf Interpret Results: MF < 1: Suppression MF = 1: No Effect MF > 1: Enhancement calculate_mf->interpret_mf

Caption: Workflow for Quantitative Evaluation of Matrix Effects.

Troubleshooting_Matrix_Effects cluster_solutions Potential Solutions start Inaccurate or Irreproducible PTCA Results q1 Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->q1 sol1 Implement SIL-IS q1->sol1 No sol2 Optimize Sample Preparation (e.g., SPE, LLE) q1->sol2 Yes end_node Accurate & Reproducible PTCA Analysis sol1->end_node sol3 Modify Chromatographic Method sol2->sol3 sol4 Use Standard Addition Method sol2->sol4 sol5 Use Matrix-Matched Calibrants sol3->sol5 sol3->end_node sol4->end_node sol5->end_node

Caption: Troubleshooting Logic for Matrix Effects in PTCA Analysis.

References

Technical Support Center: Optimization of Hair Extraction for PTCA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of hair extraction for pyrrole-2,3,5-tricarboxylic acid (PTCA) measurement.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process.

Problem Possible Cause Suggested Solution
Low or No PTCA Signal Detected Insufficient melanin (B1238610) in the hair sample (e.g., very light blond or white hair).Increase the initial hair sample weight if possible. Note the limitation in the experimental report.
Incomplete oxidation of melanin.Ensure the correct concentration and volume of oxidizing agents (e.g., hydrogen peroxide) are used. Optimize incubation time and temperature.[1]
Degradation of PTCA post-extraction.Analyze the sample promptly after extraction. Check for potential issues with the stability of chemical solutions and HPLC columns, as a slight decrease in reproducibility can occur over time.[2]
Interference from cosmetic treatments.Bleaching and some dyes can significantly reduce the concentration of analytes in hair, potentially leading to false-negative results.[3][4][5] Consider testing for specific biomarkers of cosmetic treatment.
High Variability Between Replicates Inhomogeneous hair sample.Ensure the hair is finely cut or pulverized to create a homogenous sample before weighing aliquots.
Inconsistent work-up procedures.Strictly adhere to the validated protocol for all samples. Work-up procedures have been shown to have high reproducibility (Intraclass Correlation Coefficient of 0.990).[2]
Pipetting errors or inconsistent reagent quality.Calibrate pipettes regularly. Prepare fresh reagent solutions and use high-purity chemicals. Aging of chemical solutions can contribute to result drift.[2]
Unexpectedly High PTCA Signal Contamination of the hair sample.Ensure proper washing and decontamination steps are included in the protocol to remove external contaminants.
Oxidative hair treatments.Hydrogen peroxide-based treatments can artificially generate PTCA. A proposed cut-off of 20 ng/mg can help differentiate between naturally present PTCA and that from cosmetic treatments.[1]
Poor Chromatographic Peak Shape Issues with the HPLC column or mobile phase.Check the column for degradation and ensure the mobile phase is correctly prepared and degassed.
Sample matrix effects.Perform a solid-phase extraction (SPE) step to clean up the sample before injection.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind PTCA measurement in hair? A1: PTCA (this compound) is a specific degradation product of eumelanin (B1172464). The method involves the chemical oxidation of the melanin present in hair, which breaks it down into stable marker molecules like PTCA. The amount of PTCA is then quantified, typically using High-Performance Liquid Chromatography (HPLC), to estimate the eumelanin content in the original hair sample.[2][6]

Q2: How do cosmetic hair treatments affect PTCA measurement? A2: Cosmetic treatments, particularly those involving bleaching or dyeing with hydrogen peroxide, can significantly impact results.[3][5] These treatments can strip or alter the melanin in the hair shaft, leading to a decrease in the measured PTCA and other analytes by 30% to 80%, potentially causing false-negative results.[3] Conversely, the oxidative process of these treatments can also generate PTCA, leading to artificially inflated readings.[1]

Q3: What should I do if I suspect a hair sample has been cosmetically treated? A3: If cosmetic treatment is suspected, it is crucial to note this in the data interpretation.[1] One study has proposed a cut-off of 20 ng/mg of PTCA to distinguish naturally occurring levels from those resulting from oxidative treatments.[1] When possible, it is recommended to collect an alternative sample, such as body hair or nails, which are less likely to be cosmetically treated.[3]

Q4: What are the key parameters to optimize in the melanin oxidation step? A4: The key parameters for optimization are the concentration of the oxidizing agent (e.g., hydrogen peroxide), the alkalinity of the solution (e.g., using potassium carbonate), the incubation time, and the temperature.[1][6] The formation of PTCA is dependent on both the incubation time and the concentration of the oxidizing agent.[1]

Q5: How reliable is the HPLC determination of PTCA from hair? A5: The determination of PTCA from human hair by HPLC is considered a reliable and reproducible method. Studies have shown high Intraclass Correlation Coefficients (ICC) for both the work-up procedures (ICC = 0.990) and the HPLC injection (ICC = 0.986).[2]

Q6: What quality control measures should be implemented? A6: For quality control, it is advisable to include reference hair samples with known PTCA concentrations in each batch. Regular analysis of reference tracers can help monitor for any drift in results that may be due to factors like the aging of chemical solutions or the HPLC column.[2] It is important to note that calibrators made by spiking drugs onto negative hair samples may not be suitable controls, as the analyte is bound to the surface and not incorporated within the keratin (B1170402) matrix.[7]

Quantitative Data Summary

Table 1: Reproducibility of PTCA Determination

Measurement Stage Intraclass Correlation Coefficient (ICC)
Work-up Procedures0.990[2]
HPLC Injection0.986[2]
Overall Standardised ICC0.975[2]

Table 2: Influence of Cosmetic Treatments on Hair Analytes

Cosmetic Treatment Reported Effect on Analyte Concentration Reference
Bleaching, Dyeing, PermingDecrease of 30% to 80%, potentially to undetectable levels.[3]
Hydrogen Peroxide TreatmentCan lower the detectability of certain drugs by generating reaction products and washing the drug out of the hair.[8]
General Chemical TreatmentsCan decrease the concentration of alcohol markers (e.g., EtG).[3]

Experimental Protocols

Protocol 1: General Method for PTCA Extraction and Analysis

This protocol provides a general workflow. Specific parameters, especially for HPLC analysis, should be optimized in your laboratory.

1. Hair Sample Preparation a. Select a sufficient amount of hair (typically 5-20 mg). b. Wash the hair strands to remove external contaminants. Common washing procedures involve sequential washes with a gentle detergent, followed by deionized water, and then a solvent like acetone (B3395972) or methanol (B129727). c. Allow the hair to dry completely at room temperature or in a low-temperature oven. d. Mince the hair into fine pieces (less than 1 mm) or pulverize to ensure homogeneity. e. Accurately weigh the prepared hair sample for analysis.

2. Melanin Oxidation a. Place the weighed hair sample into a reaction vial. b. Add 100 µL of deionized water.[6] c. Add 375 µL of 1 M potassium carbonate (K₂CO₃) solution to create an alkaline environment.[6] d. Add 25 µL of 30% hydrogen peroxide (H₂O₂) to initiate the oxidation.[6] e. Seal the vial and incubate for 20 hours at 25 °C with vigorous shaking.[6]

3. Sample Preparation for HPLC a. After incubation, the reaction mixture may need to be neutralized or acidified. b. Centrifuge the sample to pellet any remaining hair shaft debris. c. The supernatant can be directly injected into the HPLC system or may require a solid-phase extraction (SPE) clean-up step to remove interfering substances, depending on the sensitivity and specificity of the detection method.

4. HPLC Analysis a. Instrumentation: A standard HPLC system with a UV or mass spectrometry (MS) detector. b. Column: A C18 reverse-phase column is commonly used. c. Mobile Phase: The mobile phase composition will need to be optimized for good separation of PTCA from other compounds. This typically involves a gradient of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., methanol or acetonitrile). d. Detection: PTCA is typically detected by its UV absorbance or more selectively by mass spectrometry. e. Quantification: Create a calibration curve using PTCA standards of known concentrations to quantify the amount of PTCA in the hair samples. Express the final concentration as ng of PTCA per mg of hair.

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction & Oxidation cluster_analysis Analysis Collect 1. Hair Sample Collection Wash 2. Wash & Decontaminate Collect->Wash Dry 3. Dry Sample Wash->Dry Weigh 4. Mince & Weigh Dry->Weigh Oxidize 5. Alkaline H₂O₂ Oxidation Weigh->Oxidize Cleanup 6. Sample Cleanup (SPE) Oxidize->Cleanup HPLC 7. HPLC-UV/MS Analysis Cleanup->HPLC Quantify 8. Data Quantification HPLC->Quantify

Caption: Experimental workflow for PTCA measurement in hair samples.

G Start Unexpected Result (e.g., Low PTCA) CheckSample Hair Type Light/White? Start->CheckSample IncreaseWeight Increase Sample Weight CheckSample->IncreaseWeight Yes CheckCosmetics Suspect Cosmetic Tx? CheckSample->CheckCosmetics No CheckProtocol Review Oxidation Protocol (Reagents, Time, Temp) CheckCosmetics->CheckProtocol No InterpretCautiously Interpret with Caution Note Potential Interference CheckCosmetics->InterpretCautiously Yes UseAlternative Use Alternative Sample (Body Hair, Nails) CheckQC Review QC Samples & Instrument Performance CheckProtocol->CheckQC InterpretCautiously->UseAlternative

References

Technical Support Center: Reducing Ion Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting ion suppression in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to identify, diagnose, and mitigate ion suppression effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and what causes it?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs within the ion source of the mass spectrometer. The primary causes include:

  • Competition for Ionization: Co-eluting matrix components can compete with the analyte for the available charge on the droplet surface in the electrospray ionization (ESI) source, leading to a non-linear response.[1][3]

  • Alteration of Droplet Properties: Interfering compounds can change the physical properties of the droplets, such as increasing viscosity and surface tension. This hinders solvent evaporation and the analyte's ability to transition into the gas phase.[3][4]

  • Neutral Adduct Formation: Co-eluting substances can lead to the formation of neutral adducts with the analyte, preventing it from carrying a charge and being detected by the mass spectrometer.

Common sources of interfering compounds include salts, ion-pairing agents, endogenous matrix components (like proteins and lipids), drugs, and metabolites.[5][6]

Q2: How can I identify if ion suppression is affecting my analysis?

A2: There are two primary experimental protocols to identify and quantify ion suppression: the post-column infusion experiment and the post-extraction spike method.[5][7] The post-column infusion experiment is useful for identifying the regions in the chromatogram where ion suppression occurs.[8][9] The post-extraction spike method helps to quantify the extent of ion suppression for a specific analyte.[7][9]

Q3: What are the most effective strategies to minimize ion suppression?

A3: A multi-faceted approach that includes optimizing sample preparation, chromatography, and mass spectrometry parameters is the most effective way to combat ion suppression.[4][10] Key strategies include:

  • Enhanced Sample Cleanup: Employing techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or protein precipitation to remove matrix components that cause interference.[1][11]

  • Chromatographic Separation: Modifying chromatographic conditions to separate the analyte from interfering compounds. This can involve using a different column, adjusting the mobile phase composition, or using techniques like Ultra-Performance Liquid Chromatography (UPLC) for higher resolution.[12]

  • Methodical Dilution: Diluting the sample can reduce the concentration of interfering compounds, but this is only feasible when the analyte concentration is high enough for detection after dilution.[3][7]

  • Use of Internal Standards: Employing stable isotope-labeled internal standards can help to compensate for matrix effects as they co-elute with the analyte and experience similar suppression.[1]

  • Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression compared to Electrospray Ionization (ESI).[4][8]

Q4: Can changing the mass spectrometer's settings help reduce ion suppression?

A4: While ion suppression primarily occurs in the ion source before the mass analyzer, some adjustments can be beneficial.[4] Optimizing ion source parameters such as gas flows, temperatures, and voltages can help to improve the ionization efficiency of the target analyte.[11] Additionally, reducing the ESI flow rate to the nanoliter-per-minute range can lead to the generation of smaller, more highly charged droplets that are more tolerant of non-volatile salts.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Poor signal-to-noise ratio and inconsistent results. Co-eluting matrix components are causing ion suppression.1. Perform a post-column infusion experiment to identify the retention times where suppression occurs. 2. Optimize chromatographic separation to move the analyte's retention time away from regions of suppression. 3. Improve sample cleanup using SPE or LLE to remove interfering compounds.
Analyte signal is significantly lower in matrix samples compared to neat standards. The sample matrix is causing significant ion suppression.1. Quantify the extent of ion suppression using the post-extraction spike method. 2. Implement matrix-matched calibration standards to improve quantification accuracy.[1][11] 3. Use a stable isotope-labeled internal standard that co-elutes with the analyte.
Difficulty in detecting low-concentration analytes in complex matrices. High concentrations of endogenous materials are suppressing the analyte signal.1. Employ more rigorous sample preparation techniques to achieve a cleaner extract. LLE generally provides cleaner extracts than SPE.[4] 2. Consider using a more sensitive instrument or a different ionization technique like APCI if compatible with your analyte. 3. Utilize UPLC for better resolution of the analyte from endogenous components.[12]
Peak splitting or broadening in the mass spectra. Contaminants in the sample or on the chromatographic column.1. Ensure proper sample preparation and column maintenance. [11] 2. Adjust ionization conditions such as source parameters and gas flows to minimize peak broadening.[11]

Experimental Protocols

Post-Column Infusion Experiment to Identify Ion Suppression Zones

This experiment helps to identify the regions in a chromatogram where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare an Analyte Infusion Solution: Create a standard solution of the analyte in a suitable solvent.

  • System Setup:

    • Set up your LC-MS system as you would for your analysis.

    • Use a T-connector to introduce the analyte solution via a syringe pump into the mobile phase stream between the LC column and the mass spectrometer's ion source.

  • Experimental Procedure:

    • Begin infusing the analyte solution at a constant, low flow rate to achieve a stable baseline signal in the mass spectrometer.

    • Inject a blank matrix sample that has undergone the same preparation as your actual samples.

    • Monitor the analyte's signal throughout the chromatographic run.

  • Data Analysis: A decrease in the stable baseline signal at a specific retention time indicates the presence of ion suppression.

Workflow for the post-column infusion experiment.
Post-Extraction Spike Method to Quantify Ion Suppression

This method quantifies the percentage of ion suppression for a specific analyte by comparing its response in a clean solvent to its response in a post-extraction spiked matrix sample.

Methodology:

  • Prepare a Neat Solution: Prepare a standard solution of the analyte in a clean solvent (e.g., mobile phase). Analyze this solution to obtain the analyte's response (Peak Area A).

  • Prepare a Post-Extraction Spiked Sample:

    • Take a blank sample matrix and perform the entire sample preparation procedure.

    • After the final extraction step, spike the extract with the analyte at the same concentration as the neat solution.

    • Analyze this sample to get the analyte's response (Peak Area B).

  • Calculate Ion Suppression: The percentage of ion suppression can be calculated using the following formula: % Ion Suppression = (1 - (Peak Area B / Peak Area A)) * 100 A value greater than 0% indicates ion suppression, while a negative value would suggest ion enhancement.[9]

PostExtractionSpike cluster_Neat Neat Solution Analysis cluster_Matrix Post-Extraction Spike Analysis Neat_Prep Prepare Analyte in Clean Solvent Neat_Analyze Analyze via LC-MS Neat_Prep->Neat_Analyze Neat_Result Peak Area A Neat_Analyze->Neat_Result Calculation Calculate % Ion Suppression (1 - (B/A)) * 100 Neat_Result->Calculation Matrix_Prep Extract Blank Matrix Matrix_Spike Spike Extract with Analyte Matrix_Prep->Matrix_Spike Matrix_Analyze Analyze via LC-MS Matrix_Spike->Matrix_Analyze Matrix_Result Peak Area B Matrix_Analyze->Matrix_Result Matrix_Result->Calculation

Logical workflow for quantifying ion suppression.

Quantitative Data Summary

The following table summarizes the interpretation of the matrix effect factor, which is a common way to present quantitative data on ion suppression or enhancement.

Matrix Effect Factor (%) Interpretation Impact on Analysis
< 100% Ion SuppressionUnderestimation of analyte concentration.
= 100% No Matrix EffectAccurate quantification.
> 100% Ion EnhancementOverestimation of analyte concentration.

This table is a generalized representation. The acceptable range for the matrix effect factor may vary depending on the specific bioanalytical method validation guidelines being followed.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) challenges. This guide provides in-depth troubleshooting assistance for peak tailing, a common issue encountered when analyzing carboxylic acids. Here, you will find frequently asked questions (FAQs) and detailed troubleshooting protocols to help you achieve optimal peak symmetry and reliable results in your chromatographic analyses.

Frequently Asked questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with a drawn-out or sloping tail on the right side.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[1] Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 is generally considered to indicate significant tailing, although for some assays, a value up to 1.5 may be acceptable.[1][2] This distortion can negatively impact the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[1]

Q2: What are the primary causes of peak tailing for carboxylic acids?

A2: The most common cause of peak tailing is the presence of more than one mechanism for analyte retention.[1][2] For carboxylic acids, this often involves secondary interactions with the stationary phase. Key causes include:

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized and un-ionized forms of the acid will be present, leading to peak broadening and tailing.[1][3]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar carboxylic acid groups through hydrogen bonding or ionic interactions, causing tailing.[4][5][6] This is a primary contributor to peak tailing of acidic compounds.[6]

  • Column Issues: Column degradation, contamination, voids in the packing material, or a partially blocked inlet frit can all lead to distorted peak shapes.[4][7]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, resulting in peak broadening and tailing.[4]

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak distortion.[4]

  • Extra-Column Effects: Issues outside of the column, such as long or wide-diameter tubing, can increase dead volume and contribute to peak tailing.[4][8]

  • Metal Contamination: Trace metal impurities in the column packing or from HPLC system components can chelate with carboxylic acids, causing tailing.[4][9]

Q3: How does the mobile phase pH affect the peak shape of carboxylic acids?

A3: The mobile phase pH is a critical parameter for achieving symmetrical peaks for ionizable compounds like carboxylic acids.[3][10] To ensure the analyte is in a single, un-ionized (protonated) form, the mobile phase pH should be adjusted to at least 2 units below the pKa of the carboxylic acid.[9] This minimizes secondary interactions with the stationary phase and promotes a single retention mechanism, leading to sharper, more symmetrical peaks.[3][9] Operating at a low pH (e.g., 2.5-3.0) also helps to protonate residual silanol groups on the column packing, further reducing unwanted interactions.[9][11]

Q4: Can secondary interactions with the column still occur even if the pH is optimized?

A4: Yes, even with an optimized mobile phase pH, secondary interactions can persist.[9] This can be due to:

  • Residual Silanol Groups: Even on modern, end-capped columns, some residual silanol groups remain that can interact with polar analytes.[5][9]

  • Metal Contamination: Trace metals within the silica (B1680970) matrix or from system components can act as active sites for chelation with carboxylic acids.[4][9]

To mitigate these persistent secondary interactions, consider increasing the buffer concentration (20-50 mM) to help mask the active sites.[9] Using a high-purity, well-end-capped column is also crucial.[9]

Q5: How does the sample solvent affect peak shape?

A5: The composition of the injection solvent can significantly impact peak shape.[1] If the injection solvent is much stronger (i.e., has a higher percentage of organic solvent) than the mobile phase, it can cause band broadening and peak distortion.[1] It is always best to dissolve the sample in the initial mobile phase whenever possible.[4] If a stronger solvent is necessary for solubility, the injection volume should be kept as small as possible.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak tailing issues for carboxylic acids.

Troubleshooting Flowchart

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Step 1: Verify Mobile Phase - pH << pKa of acid? - Buffer concentration adequate (10-50 mM)? - Freshly prepared? start->check_mobile_phase mobile_phase_ok Mobile Phase OK check_mobile_phase->mobile_phase_ok Yes adjust_mobile_phase Action: Adjust pH to be >2 units below analyte pKa. Increase buffer concentration. Prepare fresh mobile phase. check_mobile_phase->adjust_mobile_phase No check_sample Step 2: Examine Sample & Injection - Sample overloaded? - Solvent stronger than mobile phase? mobile_phase_ok->check_sample adjust_mobile_phase->check_mobile_phase sample_ok Sample Prep OK check_sample->sample_ok Yes adjust_sample Action: Dilute sample or reduce injection volume. Dissolve sample in mobile phase. check_sample->adjust_sample No check_column Step 3: Evaluate Column Condition - Increased backpressure? - Known good column available for testing? sample_ok->check_column adjust_sample->check_sample column_ok Column OK check_column->column_ok Yes flush_column Action: Flush or regenerate column. If no improvement, replace the column. check_column->flush_column No check_system Step 4: Inspect HPLC System - Check for extra-column volume (long tubing). - Fittings and connections secure? column_ok->check_system flush_column->check_column system_ok System OK check_system->system_ok Yes optimize_system Action: Minimize tubing length and diameter. Check and tighten all fittings. check_system->optimize_system No end Peak Shape Improved system_ok->end optimize_system->check_system

Caption: A step-by-step flowchart for troubleshooting peak tailing in HPLC.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Carboxylic Acid Analysis

Objective: To prepare a mobile phase with the appropriate pH and buffer capacity to ensure a single ionic state for the carboxylic acid analyte and minimize secondary interactions.

Methodology:

  • Determine pKa: Identify the pKa of the carboxylic acid(s) being analyzed.

  • Select Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For a target pH of 2.5-3.0, a phosphate (B84403) buffer is a suitable choice.[9]

  • Prepare Aqueous Phase: Prepare the aqueous portion of the mobile phase containing the buffer salts (e.g., 10-50 mM potassium phosphate).[1][9]

  • Adjust pH: Titrate the aqueous buffer solution with an appropriate acid (e.g., phosphoric acid) to the target pH, which should be at least 2 units below the analyte's pKa.[9]

  • Filter: Filter the aqueous buffer through a 0.45 µm filter to remove any particulate matter.[12]

  • Mix with Organic Modifier: Mix the filtered aqueous buffer with the appropriate amount of organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Degas: Degas the final mobile phase mixture before use.

Protocol 2: Column Flushing and Regeneration

Objective: To clean a potentially contaminated column that is causing peak tailing.[1]

Methodology (for a standard reversed-phase silica column, e.g., C18):

Always consult the manufacturer's guidelines for your specific column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.[9]

  • Aqueous Wash: Flush the column with 20-30 column volumes of HPLC-grade water (without buffer) to remove salts.[9]

  • Organic Wash: Flush with 20-30 column volumes of 100% acetonitrile or methanol (B129727) to remove strongly retained organic compounds.[9]

  • Re-equilibration: Flush the column with the mobile phase (starting with a high organic content if using a gradient) until the baseline is stable.[9]

  • Performance Check: Reconnect the detector and inject a standard to evaluate if peak shape and retention time have been restored.[9]

Data Summary

The following table summarizes key operational parameters and their impact on peak shape for carboxylic acid analysis.

ParameterRecommended SettingRationale
Mobile Phase pH At least 2 pH units below the analyte's pKaEnsures the carboxylic acid is in its un-ionized form, minimizing secondary interactions.[9]
Buffer Concentration 10 - 50 mMProvides sufficient capacity to maintain a stable pH and can help mask residual silanol activity.[1]
Column Chemistry High-purity, end-capped silica (e.g., Type B)Minimizes the number of available residual silanol groups that can cause secondary interactions.[9]
Injection Volume As low as possiblePrevents column overload, which can lead to peak distortion.[4]
Sample Solvent Same as the initial mobile phaseAvoids peak shape distortion caused by a mismatch in solvent strength.[4]
System Tubing ID 0.12 - 0.17 mmMinimizes extra-column band broadening that can contribute to peak tailing.[1]

Advanced Troubleshooting Strategies

Use of Ion-Pairing Agents

For some separations, especially when dealing with multiple ionizable compounds, ion-pairing agents can be employed. For acidic samples like carboxylic acids, a cationic ion-pairing agent such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be added to the mobile phase.[13][14] This forms a neutral ion-pair with the ionized carboxylic acid, which can then be retained by the reversed-phase column, often leading to improved peak shape.[14]

Alternative Stationary Phases

If peak tailing persists on traditional C18 columns, consider using a column with a different stationary phase. Options include:

  • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help shield the analyte from residual silanols.

  • Polymer-Based Columns: These columns are more stable over a wider pH range and do not have the silanol activity associated with silica-based columns.[15]

By systematically addressing these potential causes, researchers can effectively troubleshoot and eliminate peak tailing, leading to more accurate and reproducible HPLC analysis of carboxylic acids.

References

Technical Support Center: Interference from Isomers in Pyridinecarboxylic Acid (PCA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource is designed to address the challenges associated with the interference from isomers in the analysis of Pyridinecarboxylic Acids (PCA), often referred to by acronyms related to its derivatives. This guide will focus on the HPLC analysis of 3-Pyridinecarboxylic Acid (Nicotinic Acid, a form of Vitamin B3) and the common interference from its isomers, 2-Pyridinecarboxylic Acid (Picolinic Acid) and 4-Pyridinecarboxylic Acid (Isonicotinic Acid).

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of 3-Pyridinecarboxylic Acid that can cause interference in HPLC analysis?

A1: The primary isomers that interfere with the analysis of 3-Pyridinecarboxylic Acid (nicotinic acid) are its positional isomers: 2-Pyridinecarboxylic Acid (picolinic acid) and 4-Pyridinecarboxylic Acid (isonicotinic acid).[1][2] These isomers have the same molecular formula and weight but differ in the position of the carboxylic acid group on the pyridine (B92270) ring, leading to similar physicochemical properties and making their separation challenging.[2]

Q2: Why is it difficult to separate these pyridinecarboxylic acid isomers using standard reversed-phase HPLC?

A2: Standard reversed-phase HPLC often fails to provide adequate separation for these isomers due to their high polarity (hydrophilicity) and similar hydrophobicity.[2] Their polar nature leads to poor retention on non-polar C18 columns, and the subtle differences in their structure are often insufficient for baseline resolution under typical reversed-phase conditions.

Q3: What is peak tailing and why is it a common problem when analyzing pyridine compounds?

A3: Peak tailing is a chromatographic phenomenon where the peak asymmetry is greater than one, resulting in a "tail" on the backside of the peak. For basic compounds like pyridine derivatives, this is often caused by secondary interactions between the basic nitrogen atom of the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases.[3] These interactions lead to a portion of the analyte being more strongly retained, which broadens the peak and can compromise resolution and quantification.

Q4: What are the most effective HPLC column chemistries for separating PCA isomers?

A4: Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is highly effective for separating PCA isomers.[1][2] Columns with both hydrophobic and cation-exchange properties can exploit the small differences in the hydrophobic and ionic characteristics of the isomers, leading to enhanced resolution.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of pyridinecarboxylic acid isomers.

Issue 1: Poor Resolution and Co-elution of Isomers

  • Question: My chromatogram shows overlapping or co-eluting peaks for the PCA isomers. How can I improve the separation?

  • Answer: Poor resolution is a common challenge. Here’s a systematic approach to improve it:

    • Optimize Mobile Phase pH: The ionization state of PCA isomers is pH-dependent. Adjusting the pH of the mobile phase can alter their retention and selectivity. A good starting point is a slightly acidic pH (e.g., pH 3-4) to suppress the ionization of silanol groups on the column.

    • Modify Organic Solvent Concentration: Varying the concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase can significantly impact retention times. A shallow gradient or isocratic elution with a lower percentage of organic solvent may improve separation.

    • Switch to a Mixed-Mode Column: If you are using a standard C18 column, consider switching to a mixed-mode column that offers both reversed-phase and cation-exchange functionalities. This dual retention mechanism is often necessary for baseline separation of these isomers.[1][2]

    • Adjust Buffer Concentration: The ionic strength of the mobile phase buffer can influence the ion-exchange interactions on a mixed-mode column. Experiment with different buffer concentrations (e.g., 20-50 mM) to find the optimal separation.

Issue 2: Significant Peak Tailing for All Isomers

  • Question: All of my isomer peaks are showing significant tailing, affecting my ability to accurately integrate them. What is the cause and how can I fix it?

  • Answer: Peak tailing for pyridine compounds is often due to interactions with the silica (B1680970) stationary phase. Here are some solutions:

    • Lower the Mobile Phase pH: Reducing the mobile phase pH to around 2.5-3.5 with an acid like phosphoric acid or formic acid can protonate the residual silanol groups, minimizing their interaction with the basic pyridine nitrogen.

    • Use a Mobile Phase Additive: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) can mask the active silanol sites, leading to more symmetrical peaks.

    • Employ a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a high-purity, well-end-capped column can significantly reduce peak tailing.

    • Check for Column Contamination: A contaminated guard or analytical column can also lead to peak tailing. Try flushing the column with a strong solvent or replacing the guard column.

Issue 3: Irreproducible Retention Times

  • Question: The retention times for my PCA isomers are shifting between runs. How can I improve the reproducibility of my method?

  • Answer: Fluctuating retention times can be caused by several factors:

    • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or after the system has been idle.

    • Mobile Phase Instability: Prepare fresh mobile phase daily, as the pH of buffered mobile phases can change over time due to the absorption of atmospheric CO2. Ensure the mobile phase components are well-mixed.

    • Temperature Fluctuations: Column temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.

    • Pump Performance: Inconsistent flow rates from the HPLC pump can lead to shifting retention times. Regularly check the pump for leaks and perform routine maintenance.

Data Presentation

The following tables provide a summary of typical HPLC conditions and expected results for the separation of pyridinecarboxylic acid isomers.

Table 1: Comparison of HPLC Conditions for PCA Isomer Separation

ParameterMethod A: Mixed-ModeMethod B: Reversed-Phase Ion-Pairing
Column Mixed-mode (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile
Gradient 5% B to 40% B in 15 minIsocratic 10% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 265 nmUV at 260 nm

Table 2: Expected Retention Times (in minutes) for PCA Isomers

IsomerMethod A: Mixed-Mode (Approximate)Method B: Reversed-Phase Ion-Pairing (Approximate)
Picolinic Acid (2-PCA) 6.58.2
Nicotinic Acid (3-PCA) 8.29.5
Isonicotinic Acid (4-PCA) 9.811.0

Note: Retention times are approximate and can vary based on the specific HPLC system, column batch, and exact mobile phase preparation.

Experimental Protocols

Protocol 1: HPLC Method for the Separation of Pyridinecarboxylic Acid Isomers using Mixed-Mode Chromatography

This protocol provides a robust method for the baseline separation of picolinic acid, nicotinic acid, and isonicotinic acid.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Mixed-mode analytical column (e.g., Coresep 100, 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Reference standards for picolinic acid, nicotinic acid, and isonicotinic acid.

  • Preparation of Mobile Phases:

    • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.

    • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.

  • Preparation of Standard Solutions:

    • Prepare individual stock solutions of each isomer at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.

    • Prepare a mixed working standard solution containing all three isomers at a final concentration of 10 µg/mL each by diluting the stock solutions with Mobile Phase A.

  • Chromatographic Conditions:

    • Column: Coresep 100, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-12 min: 5% to 40% B (linear gradient)

      • 12-15 min: 40% B (hold)

      • 15.1-20 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 265 nm.

  • Analysis Procedure:

    • Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 20 minutes or until a stable baseline is achieved.

    • Inject a blank (Mobile Phase A) to ensure the system is clean.

    • Inject the mixed working standard solution to determine the retention times and resolution of the isomers.

    • Inject the samples for analysis.

Visualizations

The following diagrams illustrate key workflows for the analysis of pyridinecarboxylic acid isomers.

HPLC_Method_Development start Define Separation Goal (Baseline resolution of PCA isomers) col_select Column Selection (Start with Mixed-Mode Column) start->col_select mp_select Mobile Phase Selection (Acidified Water/Acetonitrile) col_select->mp_select init_run Initial Gradient Run (e.g., 5-95% Acetonitrile) mp_select->init_run eval_res Evaluate Resolution and Peak Shape init_run->eval_res poor_res Poor Resolution eval_res->poor_res good_res Good Resolution eval_res->good_res tailing Peak Tailing eval_res->tailing optimize_grad Optimize Gradient Slope optimize_grad->eval_res optimize_ph Optimize Mobile Phase pH optimize_ph->eval_res optimize_additive Consider Additives (e.g., TEA for tailing) optimize_ph->optimize_additive optimize_additive->eval_res final_method Final Validated Method poor_res->optimize_grad good_res->final_method tailing->optimize_ph

Caption: Workflow for HPLC method development for the separation of PCA isomers.

HPLC_Troubleshooting cluster_res Solutions for Poor Resolution cluster_tailing Solutions for Peak Tailing cluster_rt Solutions for Shifting RTs problem Chromatographic Problem Identified poor_res Poor Resolution / Co-elution problem->poor_res peak_tailing Peak Tailing problem->peak_tailing shifting_rt Shifting Retention Times problem->shifting_rt opt_grad Optimize Gradient poor_res->opt_grad opt_ph Adjust Mobile Phase pH poor_res->opt_ph change_col Switch to Mixed-Mode Column poor_res->change_col lower_ph Lower Mobile Phase pH peak_tailing->lower_ph add_tea Add Competing Base (TEA) peak_tailing->add_tea check_col Check/Replace Column peak_tailing->check_col equilibrate Ensure Proper Equilibration shifting_rt->equilibrate fresh_mp Prepare Fresh Mobile Phase shifting_rt->fresh_mp col_oven Use Column Oven shifting_rt->col_oven

References

Technical Support Center: 3,4-Pyridinedicarboxylic Acid (PTCA) Standard Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of 3,4-Pyridinedicarboxylic Acid (PTCA) standard solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My PTCA standard solution has changed color. Is it still usable?

A change in the color of your PTCA standard solution, often to a yellowish tint, is a common indicator of degradation. It is strongly recommended to assess the purity of the solution using a stability-indicating analytical method, such as HPLC-UV, before further use. Compare the results to the certificate of analysis of a fresh standard. If significant degradation is observed, the solution should be discarded and a fresh one prepared.

Q2: I am observing a decrease in the concentration of my PTCA standard solution over a short period. What are the likely causes?

Several factors can contribute to the degradation of PTCA in solution. The primary culprits are exposure to light (photodegradation), elevated temperatures (thermal degradation), and suboptimal pH conditions leading to hydrolysis. Oxidative degradation can also occur, particularly in the presence of certain contaminants.

Q3: What are the optimal storage conditions for PTCA standard solutions to ensure long-term stability?

To maximize the shelf-life of your PTCA standard solutions, they should be stored in amber glass vials to protect them from light. It is recommended to store them at refrigerated temperatures (2-8 °C) for short-term use and frozen (≤ -20 °C) for long-term storage. The solvent and pH of the solution are also critical factors. Preparing solutions in a suitable buffer at a slightly acidic to neutral pH can enhance stability.

Q4: I am seeing unexpected peaks in the chromatogram of my PTCA standard. How can I identify these?

Unexpected peaks are likely degradation products or impurities from the solvent or container. A stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is the most effective way to identify these unknown peaks by determining their mass-to-charge ratio, which aids in structure elucidation.

Q5: How can I prevent the photodegradation of my PTCA solutions during experiments?

To prevent photodegradation, always work with PTCA solutions in a laboratory with minimized UV light exposure. Use amber-colored volumetric flasks and vials for solution preparation and storage. If experiments are lengthy, consider covering the containers with aluminum foil.

Summary of PTCA Degradation Under Forced Conditions

The following table summarizes the potential degradation of PTCA under various stress conditions as part of a forced degradation study. These studies are crucial for understanding the intrinsic stability of the molecule and for the development of stability-indicating analytical methods.

Stress ConditionParametersPotential Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours10 - 15%Decarboxylation products, hydroxylated derivatives
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours15 - 20%Ring-opened products, salts of PTCA
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours5 - 10%N-oxides, hydroxylated derivatives
Photodegradation Exposed to UV light (254 nm) for 48 hours20 - 30%Photodimers, ring cleavage products
Thermal Degradation 80 °C for 72 hours (in solid state)5 - 8%Decarboxylation products
Thermal Degradation 80 °C for 72 hours (in solution)10 - 15%Decarboxylation products

Experimental Protocols

Protocol for a Stability-Indicating HPLC-UV Method for PTCA Analysis

This protocol outlines a method for the quantitative analysis of PTCA and the separation of its degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • PTCA reference standard.

  • Acetonitrile (HPLC grade).

  • Methanol (B129727) (HPLC grade).

  • Phosphoric acid.

  • Water (HPLC grade).

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 268 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of PTCA (1 mg/mL) in a 50:50 mixture of methanol and water.

  • From the stock solution, prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the mobile phase initial conditions (95% A, 5% B).

4. Sample Preparation:

  • Dilute the PTCA sample to be analyzed with the mobile phase initial conditions to fall within the calibration range.

5. Analysis and Data Interpretation:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • The peak area of PTCA in the sample is used to quantify its concentration.

  • Degradation is indicated by a decrease in the PTCA peak area and the appearance of new peaks in the chromatogram. The percentage of degradation can be calculated by comparing the peak area of the degraded sample to that of a non-degraded reference.

Visualizations

TroubleshootingWorkflow Troubleshooting PTCA Solution Degradation start Degradation Suspected (e.g., color change, low assay) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_ph Measure Solution pH start->check_ph analyze_sample Analyze by Stability-Indicating Method (e.g., HPLC) start->analyze_sample identify_cause Identify Primary Cause check_storage->identify_cause check_ph->identify_cause degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed degradation_confirmed->identify_cause Yes end Problem Resolved degradation_confirmed->end No photodegradation Photodegradation identify_cause->photodegradation thermal_degradation Thermal Degradation identify_cause->thermal_degradation ph_instability pH Instability identify_cause->ph_instability implement_capa Implement Corrective Actions photodegradation->implement_capa thermal_degradation->implement_capa ph_instability->implement_capa prepare_fresh Prepare Fresh Solution Under Optimal Conditions implement_capa->prepare_fresh prepare_fresh->end HPLCWorkflow Experimental Workflow for PTCA Stability Analysis prep_mobile_phase Prepare Mobile Phases (A: 0.1% H3PO4 in H2O, B: ACN) setup_hplc Set Up HPLC System (Column, Temp, Flow, Gradient) prep_mobile_phase->setup_hplc prep_standards Prepare PTCA Standard Solutions inject_standards Inject Standards & Generate Calibration Curve prep_standards->inject_standards prep_samples Prepare Stressed and Control Samples inject_samples Inject Samples prep_samples->inject_samples setup_hplc->inject_standards setup_hplc->inject_samples acquire_data Acquire Chromatographic Data inject_standards->acquire_data inject_samples->acquire_data analyze_data Analyze Data: Quantify PTCA & Degradants acquire_data->analyze_data report Report Results (% Degradation, Purity) analyze_data->report

Technical Support Center: Pyrrole-2,3,5-tricarboxylic acid (PTCA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the extraction of Pyrrole-2,3,5-tricarboxylic acid (PTCA).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the pH-dependent extraction of this compound (PTCA)?

A1: The extraction of PTCA, a polycarboxylic acid, from an aqueous solution into an organic solvent is governed by the pH of the aqueous phase and the pKa values of its three carboxylic acid groups. At a pH below its pKa values, PTCA exists predominantly in its neutral, undissociated form, which is more soluble in organic solvents. Conversely, at a pH above its pKa values, PTCA is in its ionized (carboxylate) form, which is highly soluble in the aqueous phase and poorly soluble in most organic solvents. This pH-dependent solubility difference is the basis for its separation.

Q2: What are the pKa values for this compound?

Q3: Which organic solvents are suitable for extracting PTCA?

A3: Solvents that can effectively solvate the undissociated form of PTCA are preferred. These are typically polar organic solvents that are immiscible with water. Examples include:

  • Ethyl acetate

  • Diethyl ether

  • Methyl isobutyl ketone (MIBK)

The choice of solvent can also be influenced by the presence of other components in the mixture and the desired purity of the final product.

Q4: How can I back-extract PTCA from the organic solvent into an aqueous phase?

A4: To back-extract PTCA into an aqueous phase, you need to increase the pH of the aqueous solution that is mixed with the organic phase. By adding a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate), you will deprotonate the carboxylic acid groups, forming the water-soluble carboxylate salt. This will cause the PTCA to move from the organic phase to the aqueous phase.

Troubleshooting Guides

Issue 1: Low Extraction Efficiency of PTCA into the Organic Phase
Possible Cause Troubleshooting Step
pH of the aqueous phase is too high. Ensure the pH of the aqueous solution is sufficiently acidic. A general guideline is to adjust the pH to be at least 1-2 pH units below the lowest expected pKa of PTCA. Since the pKa values are not precisely known, a starting pH of ≤ 2 is recommended. Use a pH meter for accurate measurement and adjust with a strong acid like HCl.
Inappropriate organic solvent. The chosen organic solvent may not be optimal for PTCA. Test different polar, water-immiscible organic solvents such as ethyl acetate, MIBK, or a mixture of solvents.
Insufficient mixing of phases. Ensure vigorous mixing of the aqueous and organic phases for an adequate amount of time to allow for the efficient transfer of PTCA. Use a vortex mixer or shake the separatory funnel thoroughly.
Formation of an emulsion. Emulsions can form at the interface of the two layers, trapping the analyte. To break an emulsion, you can try adding a small amount of a saturated salt solution (brine), gently swirling the mixture, or allowing the mixture to stand for a longer period.
Low concentration of PTCA. At very low concentrations, the extraction efficiency may be reduced. Consider concentrating the initial aqueous solution if possible.
Issue 2: Incomplete Back-Extraction of PTCA into the Aqueous Phase
Possible Cause Troubleshooting Step
pH of the aqueous phase is not high enough. To convert PTCA to its water-soluble salt form, the pH of the aqueous phase for back-extraction must be sufficiently alkaline. A general guideline is to adjust the pH to be at least 1-2 pH units above the highest expected pKa. A starting pH of ≥ 9 is recommended. Use a pH meter and a strong base like NaOH.
Insufficient volume of aqueous phase. If the concentration of PTCA in the organic phase is high, a single back-extraction with a small volume of aqueous phase may not be sufficient. Perform multiple back-extractions with fresh portions of the alkaline aqueous solution.
Inadequate mixing. Ensure thorough mixing of the two phases to facilitate the transfer of the PTCA salt into the aqueous layer.
Issue 3: Precipitation of PTCA at the Interface
Possible Cause Troubleshooting Step
pH is near a pKa value. If the pH of the aqueous phase is close to one of the pKa values of PTCA, the compound may be partially ionized and have low solubility in both phases, causing it to precipitate. Adjust the pH to be either significantly lower than the lowest pKa (for organic phase solubility) or significantly higher than the highest pKa (for aqueous phase solubility).
Solvent saturation. The organic solvent may be saturated with PTCA. Try using a larger volume of organic solvent or a more suitable solvent with higher solubility for PTCA.

Experimental Protocols

Protocol 1: Extraction of PTCA from Aqueous Solution into an Organic Solvent
  • Sample Preparation: Start with an aqueous solution containing PTCA.

  • pH Adjustment: Measure the initial pH of the aqueous solution. Adjust the pH to ≤ 2 by adding 1M HCl dropwise while stirring.

  • Liquid-Liquid Extraction:

    • Transfer the acidified aqueous solution to a separatory funnel.

    • Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer.

    • Collect the upper organic layer, which now contains the PTCA.

  • Repeat Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be extracted a second and third time with fresh portions of the organic solvent. Combine all organic extracts.

  • Drying the Organic Phase: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove any dissolved water.

  • Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator to obtain the extracted PTCA.

Protocol 2: Back-Extraction of PTCA from an Organic Solvent into an Aqueous Solution
  • Sample Preparation: Start with the organic solvent containing the extracted PTCA from Protocol 1.

  • Back-Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of an alkaline aqueous solution (e.g., 1M NaOH).

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically.

    • Allow the layers to separate.

    • Drain the lower aqueous layer, which now contains the sodium salt of PTCA, into a clean collection flask.

  • Repeat Back-Extraction (Optional but Recommended): To ensure complete transfer, the organic layer can be back-extracted a second and third time with fresh portions of the alkaline aqueous solution. Combine all aqueous extracts.

  • Acidification to Recover PTCA (Optional): If the free acid form of PTCA is desired, the combined alkaline aqueous extracts can be acidified with a strong acid (e.g., 1M HCl) until the pH is ≤ 2. This will cause the PTCA to precipitate out of the solution, and it can then be collected by filtration.

Visualizations

ExtractionWorkflow cluster_extraction Extraction from Aqueous to Organic Phase cluster_back_extraction Back-Extraction from Organic to Aqueous Phase Aqueous_Start Aqueous Solution with PTCA Adjust_pH_Acid Adjust pH to ≤ 2 (e.g., with HCl) Aqueous_Start->Adjust_pH_Acid Protonation of Carboxyl Groups Mix_Organic Mix with Organic Solvent (e.g., Ethyl Acetate) Adjust_pH_Acid->Mix_Organic Separate_Layers_1 Separate Layers Mix_Organic->Separate_Layers_1 Organic_Phase_PTCA Organic Phase (Contains PTCA) Separate_Layers_1->Organic_Phase_PTCA Aqueous_Waste_1 Aqueous Phase (Discard or Re-extract) Separate_Layers_1->Aqueous_Waste_1 Organic_Phase_PTCA_Input Organic Phase with PTCA Adjust_pH_Base Mix with Aqueous Base (e.g., NaOH, pH ≥ 9) Organic_Phase_PTCA_Input->Adjust_pH_Base Deprotonation of Carboxyl Groups Separate_Layers_2 Separate Layers Adjust_pH_Base->Separate_Layers_2 Aqueous_Phase_PTCA_Salt Aqueous Phase (Contains PTCA Salt) Separate_Layers_2->Aqueous_Phase_PTCA_Salt Organic_Waste Organic Phase (Discard or Reuse) Separate_Layers_2->Organic_Waste

Caption: Workflow for the extraction and back-extraction of PTCA.

pH_Effect_on_PTCA cluster_low_ph Low pH (e.g., pH ≤ 2) cluster_high_ph High pH (e.g., pH ≥ 9) PTCA_protonated PTCA is Protonated (Neutral) Solubility_Organic Higher Solubility in Organic Solvents PTCA_protonated->Solubility_Organic Extraction_Favored Extraction into Organic Phase is Favored Solubility_Organic->Extraction_Favored PTCA_deprotonated PTCA is Deprotonated (Anionic Salt) Solubility_Aqueous Higher Solubility in Aqueous Solutions PTCA_deprotonated->Solubility_Aqueous BackExtraction_Favored Back-Extraction into Aqueous Phase is Favored Solubility_Aqueous->BackExtraction_Favored

References

Validation & Comparative

The Validation of PTCA as a Specific Eumelanin Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of eumelanin (B1172464) is critical for understanding its role in pigmentation, photoprotection, and melanoma. Pyrrole-2,3,5-tricarboxylic acid (PTCA) has been established as a specific chemical marker for eumelanin. This guide provides an objective comparison of PTCA with other melanin (B1238610) markers, supported by experimental data, detailed protocols, and workflow visualizations.

The quantification of eumelanin, the dark brown-black pigment, and pheomelanin, the yellow-reddish pigment, is pivotal in various fields of biological and medical research. The most widely accepted methods for this purpose rely on the chemical degradation of the melanin polymer into specific, quantifiable markers. Among these, PTCA has emerged as a robust and specific indicator of eumelanin content.

This guide delves into the validation of PTCA as a eumelanin marker by comparing it with other markers derived from melanin degradation. We present quantitative data from high-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS), outline detailed experimental protocols for melanin degradation and analysis, and provide visual representations of the underlying chemical pathways and experimental workflows.

Comparative Analysis of Eumelanin and Pheomelanin Markers

The quantification of melanin subtypes relies on the chemical degradation of the complex melanin polymer into smaller, specific molecules that can be accurately measured. Alkaline hydrogen peroxide oxidation (AHPO) is a common method that yields distinct markers for both eumelanin and pheomelanin.[1][2]

Eumelanin Markers:

  • This compound (PTCA): A specific marker for 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units and cross-linked 5,6-dihydroxyindole (B162784) (DHI) units within the eumelanin polymer.[3]

  • Pyrrole-2,3-dicarboxylic acid (PDCA): A marker for DHI units in eumelanin.[1][3]

Pheomelanin Markers:

  • Thiazole-2,4,5-tricarboxylic acid (TTCA): A major marker for the benzothiazole (B30560) units of pheomelanin.[1][2]

  • Thiazole-4,5-dicarboxylic acid (TDCA): Another marker for the benzothiazole units of pheomelanin.[1][2]

The specificity of PTCA for eumelanin is a cornerstone of this analytical approach. Studies have shown an excellent correlation between PTCA levels and eumelanin content.[3]

Quantitative Performance of Melanin Markers

The analytical performance of these markers is crucial for accurate quantification. The following tables summarize key performance metrics for the HPLC-UV detection of eumelanin and pheomelanin markers.

Table 1: HPLC-UV Detection Performance of Melanin Markers [4]

MarkerLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
PTCA 12.5 - 1000≥ 0.99975 - 1216 - 37
PDCA 12.5 - 1000≥ 0.99975 - 1216 - 37
TTCA 12.5 - 1000≥ 0.99975 - 1216 - 37
TDCA 12.5 - 1000≥ 0.99975 - 1216 - 37

Table 2: Recovery of Melanin Markers After Solid-Phase Extraction (SPE) [5]

MarkerRecovery Rate (%)
PTCA > 70%
PDCA > 70%
TTCA 67%
TDCA 95%

The data indicates that PTCA can be reliably and sensitively quantified using HPLC-UV. Furthermore, LC-MS/MS methods have been developed for even greater sensitivity, allowing for the quantification of melanin markers in samples with very low pigment content, such as skin biopsies from individuals with light skin types.[6]

Experimental Protocols

Accurate quantification of eumelanin using PTCA as a marker necessitates a standardized and reproducible experimental workflow. The following are detailed protocols for the alkaline hydrogen peroxide oxidation of melanin and subsequent analysis by HPLC-UV.

Protocol 1: Alkaline Hydrogen Peroxide Oxidation (AHPO) of Melanin

This protocol is adapted from established methods for the degradation of melanin in biological samples.[1][2]

Materials:

  • Biological sample (e.g., hair, skin biopsy, cell pellet)

  • 1 M Potassium Carbonate (K₂CO₃)

  • 30% Hydrogen Peroxide (H₂O₂)

  • 6 M Phosphoric Acid (H₃PO₄)

  • Microcentrifuge tubes

Procedure:

  • Place a known amount of the biological sample (e.g., 0.1-1 mg of hair) into a microcentrifuge tube.

  • Add 250 µL of 1 M K₂CO₃ to the sample.

  • Add 25 µL of 30% H₂O₂.

  • Vortex the mixture briefly to ensure thorough mixing.

  • Incubate the reaction mixture at 100°C for 20 minutes.

  • Cool the mixture to room temperature.

  • Add 50 µL of 30% H₂O₂ and vortex again.

  • Incubate at 100°C for another 20 minutes.

  • Cool the mixture to room temperature.

  • To stop the reaction and neutralize the solution, add 150 µL of 6 M H₃PO₄.

  • Centrifuge the sample at 12,000 x g for 5 minutes to pellet any debris.

  • Collect the supernatant for HPLC analysis.

Protocol 2: HPLC-UV Analysis of Melanin Markers

This protocol describes the chromatographic separation and quantification of PTCA, PDCA, TTCA, and TDCA.[2][4]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: 1 mM tetra-n-butylammonium bromide in 0.1 M potassium phosphate (B84403) buffer (pH 2.1):methanol = 83:17 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 272 nm.[2][4]

  • Injection Volume: 20-80 µL.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the supernatant from the AHPO procedure (Protocol 1).

  • Run the chromatogram for a sufficient time to allow for the elution of all markers. Expected retention times will vary based on the specific column and system but generally follow the order of PDCA, TDCA, PTCA, and TTCA.[2]

  • Identify and quantify the peaks corresponding to PTCA and other markers by comparing their retention times and UV spectra to those of authentic standards.

  • Construct a calibration curve using known concentrations of the standards to calculate the amount of each marker in the sample.

Visualizing the Workflow and Chemical Pathways

To further clarify the process of using PTCA as a eumelanin marker, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the chemical origin of the key markers.

experimental_workflow sample Biological Sample (Hair, Skin, Cells) ahpo Alkaline Hydrogen Peroxide Oxidation (AHPO) sample->ahpo neutralization Neutralization (Phosphoric Acid) ahpo->neutralization centrifugation Centrifugation neutralization->centrifugation supernatant Supernatant Collection centrifugation->supernatant hplc HPLC-UV or LC-MS/MS Analysis supernatant->hplc quantification Quantification of PTCA, PDCA, TTCA, TDCA hplc->quantification

Experimental workflow for melanin quantification.

chemical_pathway cluster_eumelanin Eumelanin Polymer cluster_pheomelanin Pheomelanin Polymer eumelanin DHICA & DHI Units oxidation Alkaline Hydrogen Peroxide Oxidation eumelanin->oxidation pheomelanin Benzothiazole Units pheomelanin->oxidation ptca PTCA oxidation->ptca from DHICA & cross-linked DHI pdca PDCA oxidation->pdca from DHI ttca TTCA oxidation->ttca tdca TDCA oxidation->tdca

Origin of melanin markers from chemical degradation.

References

A Comparative Guide to Melanin Biomarkers: Pyrrole-2,3,5-tricarboxylic Acid (PTCA) vs. Other Analytical Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of melanin (B1238610) subtypes, eumelanin (B1172464) and pheomelanin, is critical for research in dermatology, oncology, and cosmetology. Pyrrole-2,3,5-tricarboxylic acid (PTCA) has emerged as a key biomarker for eumelanin, offering a reliable method for its quantification. This guide provides an objective comparison of PTCA with other melanin biomarkers, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate analytical strategies for their studies.

Introduction to Melanin Biomarkers

Melanin, the primary determinant of skin, hair, and eye color, exists in two main forms: the brown-black eumelanin and the reddish-yellow pheomelanin. The ratio and quantity of these two pigments are crucial in determining an individual's pigmentation phenotype and have been linked to the risk of skin cancer. Direct quantification of these complex polymers is challenging due to their insolubility and heterogeneity. Therefore, indirect methods based on the analysis of specific degradation products have become the gold standard in melanin research.

The most common approach involves the chemical degradation of melanin-containing samples, followed by the quantification of specific markers by high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical Degradation Markers for Melanin Quantification

The primary method for quantifying eumelanin and pheomelanin involves the oxidative degradation of the melanin polymer into smaller, quantifiable molecules. Alkaline hydrogen peroxide oxidation (AHPO) is a widely used and reproducible method that yields specific markers for both melanin types.[2]

Eumelanin Markers:

  • This compound (PTCA): Considered a specific and major degradation product of eumelanin, derived from the 5,6-dihydroxyindole-2-carboxylic acid (DHICA) monomer unit.[1][2]

  • Pyrrole-2,3-dicarboxylic acid (PDCA): Another eumelanin marker derived from the 5,6-dihydroxyindole (B162784) (DHI) monomer unit.[2]

Pheomelanin Markers:

  • Thiazole-4,5-dicarboxylic acid (TDCA): A degradation product of pheomelanin.[2]

  • Thiazole-2,4,5-tricarboxylic acid (TTCA): Another specific and major marker for pheomelanin.[2]

Comparative Analysis of Chemical Degradation Markers

The selection of a specific biomarker for melanin quantification depends on the research question and the analytical platform available. While PTCA is a robust marker for eumelanin, a comprehensive analysis often involves the quantification of multiple markers to understand the overall melanin composition.

Quantitative Performance of Melanin Markers

Recent advancements in analytical techniques, such as the development of an improved HPLC method using an ion pair reagent, have enhanced the separation and quantification of these markers.[3] The following tables summarize the analytical performance of PTCA and other melanin degradation products from published studies.

Table 1: Analytical Performance of Melanin Markers by an Improved HPLC-UV Method [3]

BiomarkerLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
PTCA 12.5 - 10005 - 1216 - 37
PDCA 12.5 - 10005 - 1216 - 37
TTCA 12.5 - 10005 - 1216 - 37
TDCA 12.5 - 10005 - 1216 - 37

Table 2: Analytical Performance of Melanin Markers by HPLC-UV-MS [4][5][6]

BiomarkerLinearity Range (μg/mL)Limit of Detection (LOD) (μg/mL)Limit of Quantification (LOQ) (μg/mL)
PTCA 0.05 - 100.040.10
PDCA 0.05 - 100.030.08
TTCA 0.1 - 100.100.33
TDCA 0.1 - 100.080.25

These tables demonstrate that PTCA and other melanin markers can be reliably quantified with high sensitivity and linearity using modern chromatographic techniques. The choice between HPLC-UV and HPLC-UV-MS will depend on the required sensitivity and the complexity of the sample matrix.

Other Melanin-Related Biomarkers

While chemical degradation markers are used for direct quantification of melanin content, other biomarkers provide insights into the melanin synthesis pathway and melanocyte function.

Tyrosinase-Related Protein 1 (TYRP1)

TYRP1 is a key enzyme in the melanogenesis pathway, specifically involved in eumelanin synthesis. It stabilizes tyrosinase, the rate-limiting enzyme in melanin production, and may also have its own catalytic activity.[7] TYRP1 is considered a marker of melanocyte differentiation and its expression levels can be indicative of melanogenic activity.[7] However, TYRP1 is not a direct quantitative marker of melanin content in the same way as PTCA. Its measurement, typically through techniques like immunohistochemistry or qPCR, provides information about the cellular machinery responsible for melanin production.

1,8-Dihydroxynaphthalene (DHN)

DHN is a precursor in the pentaketide (B10854585) pathway for melanin synthesis in fungi. This pathway is distinct from the DOPA-based pathway found in mammals for the production of eumelanin and pheomelanin. Therefore, DHN is a relevant biomarker for fungal melanin but is not a suitable marker for quantifying mammalian melanin and is not directly comparable to PTCA.

Signaling Pathways and Experimental Workflows

To provide a comprehensive understanding of melanin biology and its analysis, the following diagrams illustrate the melanin synthesis pathway and a typical experimental workflow for biomarker quantification.

Melanin_Synthesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Leukodopachrome Leukodopachrome Dopaquinone->Leukodopachrome CysteinylDOPA Cysteinyldopa Dopaquinone->CysteinylDOPA:w Dopachrome Dopachrome Leukodopachrome->Dopachrome DHI 5,6-Dihydroxyindole (DHI) Dopachrome->DHI DHICA 5,6-Dihydroxyindole- 2-carboxylic acid (DHICA) Dopachrome->DHICA TYRP2 (DCT) Eumelanin Eumelanin DHI->Eumelanin DHICA->Eumelanin TYRP1 Cysteine Cysteine Cysteine:e->CysteinylDOPA Pheomelanin Pheomelanin CysteinylDOPA->Pheomelanin Tyrosinase Tyrosinase TYRP1 TYRP1 TYRP2 TYRP2 (DCT)

Caption: Mammalian Melanin Synthesis Pathway.

Experimental_Workflow Sample Biological Sample (e.g., skin, hair) Oxidation Alkaline Hydrogen Peroxide Oxidation (AHPO) Sample->Oxidation SPE Solid Phase Extraction (Optional) Oxidation->SPE Analysis HPLC or LC-MS/MS Analysis Oxidation->Analysis Direct Injection SPE->Analysis Quantification Quantification of PTCA, PDCA, TDCA, TTCA Analysis->Quantification Data Data Analysis and Interpretation Quantification->Data

Caption: Experimental Workflow for Melanin Biomarker Analysis.

Experimental Protocols

Alkaline Hydrogen Peroxide Oxidation (AHPO)

This protocol is a generalized procedure based on established methods.[2]

  • Sample Preparation: Weigh an appropriate amount of the biological sample (e.g., 1-10 mg of hair or tissue) into a reaction vial.

  • Oxidation Reagent: Prepare a 1 M potassium carbonate (K₂CO₃) solution.

  • Reaction: Add 3% hydrogen peroxide (H₂O₂) and 1 M K₂CO₃ to the sample. A typical ratio is 100 µL of H₂O₂ and 400 µL of K₂CO₃ per mg of sample.

  • Incubation: Incubate the reaction mixture at room temperature or a slightly elevated temperature (e.g., 25-37°C) for 18-24 hours with shaking.

  • Neutralization: After incubation, neutralize the reaction by adding an acid, such as 6 M hydrochloric acid (HCl) or phosphoric acid (H₃PO₄), until the pH is approximately 2-3.

  • Centrifugation: Centrifuge the sample to pellet any solid debris.

  • Supernatant Collection: Collect the supernatant containing the melanin degradation products for analysis.

HPLC-UV Analysis (Improved Method)

The following is an example of an improved HPLC method for the analysis of melanin markers.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: 0.1 M potassium phosphate (B84403) buffer (pH 2.1) containing 1 mM tetra-n-butylammonium bromide (TBA⁺Br⁻) and methanol (B129727). The ratio of buffer to methanol is adjusted for optimal separation (e.g., 83:17 v/v for PTCA, PDCA, TTCA, and TDCA).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV detection at 272 nm.

  • Quantification: A standard curve is generated using known concentrations of PTCA, PDCA, TTCA, and TDCA standards.

LC-MS/MS Analysis

LC-MS/MS offers higher sensitivity and specificity for the quantification of melanin markers.

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatography: Similar to the HPLC method, a C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component with an acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometry: The mass spectrometer is operated in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte.

  • Quantification: Stable isotope-labeled internal standards are recommended for the most accurate quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

Conclusion

This compound (PTCA) is a well-established and reliable biomarker for the quantification of eumelanin. When used in conjunction with other markers such as PDCA for eumelanin, and TDCA and TTCA for pheomelanin, researchers can obtain a comprehensive profile of melanin content in various biological samples. The choice of analytical methodology, whether a robust and improved HPLC-UV method or a highly sensitive LC-MS/MS approach, will depend on the specific requirements of the study. While other biomarkers like TYRP1 provide valuable information on the melanogenic pathway, they serve a different purpose than the direct quantitative assessment of melanin provided by the analysis of chemical degradation products like PTCA. This guide provides the necessary information for researchers to make informed decisions about the most suitable methods for their melanin-related research.

References

A Comparative Analysis of Pyrrole Di- and Tricarboxylic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis, physicochemical properties, and biological activities of pyrrole (B145914) dicarboxylic and tricarboxylic acids, offering a comparative framework for their potential applications in medicinal chemistry and material science.

Pyrrole carboxylic acids, particularly di- and tricarboxylic acid derivatives, represent a class of heterocyclic compounds with significant potential in drug discovery and polymer chemistry. Their rigid structure, coupled with the presence of multiple hydrogen bond donors and acceptors, makes them attractive scaffolds for designing molecules with specific biological activities and material properties. This guide provides a comparative analysis of pyrrole di- and tricarboxylic acids, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.

Physicochemical Properties: A Comparative Overview

The substitution pattern of carboxylic acid groups on the pyrrole ring significantly influences the physicochemical properties of these molecules. A summary of key properties for representative di- and tricarboxylic acids is presented below.

PropertyPyrrole-2,5-dicarboxylic AcidPyrrole-2,3-dicarboxylic acidPyrrole-3,4-dicarboxylic acidPyrrole-2,3,5-tricarboxylic Acid
Molecular Formula C6H5NO4[1]C6H5NO4[2]C6H5NO4C7H5NO6[3]
Molecular Weight 155.11 g/mol [1]155.11 g/mol [2]155.11 g/mol 199.12 g/mol [3]
Melting Point DecomposesNot availableNot available>220 °C (decomposes)
Solubility Not availableNot availableNot availableSlightly soluble in DMSO and Methanol
pKa1 2.693.07 (Predicted)Not availableNot available
pKa2 4.24Not availableNot availableNot available

Synthesis of Pyrrole Carboxylic Acids

The synthesis of pyrrole di- and tricarboxylic acids can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of Pyrrole-2,5-dicarboxylic Acid

A common route to N-substituted pyrrole-2,5-dicarboxylic acids starts from pyrrole and involves a five-step process.[4][5] This method allows for the introduction of various substituents on the nitrogen atom, enabling the fine-tuning of the molecule's properties.[4][5] Another approach utilizes the Paal-Knorr pyrrole synthesis, starting from a 1,4-dicarbonyl compound.

Experimental Workflow for a Generic Paal-Knorr Synthesis of a Pyrrole Dicarboxylic Acid Derivative:

G start Start: 1,4-Dicarbonyl Compound + Primary Amine reaction Reaction: Reflux in a suitable solvent (e.g., acetic acid) start->reaction workup Work-up: Cooling, precipitation, and filtration reaction->workup purification Purification: Recrystallization or chromatography workup->purification product Product: Pyrrole Dicarboxylic Acid Derivative purification->product

Caption: Paal-Knorr synthesis workflow.

Synthesis of this compound

Detailed synthetic protocols for this compound are less commonly reported in readily available literature. However, its synthesis can be envisioned through the oxidation of appropriately substituted pyrrole precursors. One potential route could involve the oxidation of a pyrrole derivative with two ester groups and another oxidizable substituent at the desired positions, followed by hydrolysis of the ester groups.

Biological Activities and Signaling Pathways

Pyrrole carboxylic acids have emerged as promising candidates in drug discovery due to their diverse biological activities.

Pyrrole Dicarboxylic Acids: Quorum Sensing Inhibition and Anti-inflammatory Effects

1H-pyrrole-2,5-dicarboxylic acid, also known as PT22, has been identified as a quorum-sensing (QS) inhibitor in the pathogenic bacterium Pseudomonas aeruginosa.[6] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation.[6] By inhibiting QS, PT22 can reduce the production of virulence factors like pyocyanin (B1662382) and rhamnolipid, and inhibit biofilm formation without directly killing the bacteria, which may reduce the selective pressure for developing resistance.[6]

Furthermore, certain pyrrole dicarboxylic acid derivatives have been shown to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.[7] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically by suppressing the phosphorylation of ERK and JNK.[7]

Signaling Pathway of Pyrrole Dicarboxylic Acid in Macrophages:

LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK_Pathway MAPK Pathway (ERK, JNK) TLR4->MAPK_Pathway activates Pyrrole_Diacid Pyrrole Dicarboxylic Acid Pyrrole_Diacid->MAPK_Pathway inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (NO, IL-6, TNF-α) MAPK_Pathway->Proinflammatory_Cytokines induces

Caption: MAPK signaling pathway inhibition.

Pyrrole Tricarboxylic Acids: A Potential Biomarker

This compound (PTCA) has been identified as a specific biomarker for the oxidative degradation of eumelanin, the dark pigment in hair. Its concentration increases upon exposure to oxidative treatments like bleaching. This property makes it a useful tool in forensic science to assess the integrity of hair samples.

Experimental Protocols

General Protocol for Quorum Sensing Inhibition Assay using Chromobacterium violaceum

Chromobacterium violaceum is a bacterium that produces a purple pigment called violacein (B1683560), the synthesis of which is regulated by quorum sensing. A reduction in violacein production without inhibiting bacterial growth indicates potential QS inhibition.[8]

Experimental Workflow for Quorum Sensing Inhibition Assay:

start Start: Prepare C. violaceum culture and test compound dilutions incubation Incubation: Co-incubate bacteria with test compounds in a 96-well plate start->incubation growth_measurement Measure Bacterial Growth: Optical Density at 600 nm (OD600) incubation->growth_measurement violacein_extraction Violacein Quantification: Lyse cells and measure absorbance of violacein incubation->violacein_extraction analysis Data Analysis: Calculate percentage inhibition of violacein production and assess cytotoxicity growth_measurement->analysis violacein_extraction->analysis

Caption: Quorum sensing inhibition assay.

General Protocol for Antibacterial Activity Assay (Disc Diffusion Method)

The disc diffusion method is a widely used technique to assess the antibacterial activity of a compound.[9][10]

  • Prepare Inoculum: A standardized suspension of the target bacterium is prepared.

  • Inoculate Agar (B569324) Plate: The bacterial suspension is uniformly spread onto the surface of a suitable agar medium (e.g., Mueller-Hinton agar).

  • Apply Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A disc with a standard antibiotic and a solvent control disc are also included.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Measure Zone of Inhibition: The diameter of the clear zone around each disc, where bacterial growth is inhibited, is measured. A larger zone of inhibition indicates greater antibacterial activity.

Conclusion

Pyrrole di- and tricarboxylic acids are versatile molecular scaffolds with distinct physicochemical properties and biological activities. While dicarboxylic acids have shown promise as anti-inflammatory and anti-virulence agents by targeting specific signaling pathways, the biological potential of tricarboxylic acids remains largely unexplored, with their current application focused on their utility as biomarkers. Further research into the synthesis and biological evaluation of a wider range of these compounds is warranted to fully elucidate their therapeutic and technological potential. The experimental protocols and comparative data presented in this guide provide a foundational resource for researchers and professionals in the field of drug development and materials science to advance the study of these intriguing heterocyclic molecules.

References

A Comparative Guide to the Cross-Reactivity Profile of Pyrrole-2,3,5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of Pyrrole-2,3,5-tricarboxylic acid (PTC). While specific cross-reactivity panel data for PTC is not extensively available in published literature, this document outlines the standard methodologies and a comparative context for how such an evaluation would be conducted. PTC's structural similarity to glutamate (B1630785) suggests it may interact with glutamate receptors, making the N-methyl-D-aspartate (NMDA) receptor a primary target of interest.

This guide compares the hypothetical selectivity profile of PTC against well-characterized antagonists of the NMDA receptor, providing the necessary experimental protocols and data presentation structures required for a thorough investigation.

Data Presentation: Comparative Receptor Binding Affinity

A crucial step in characterizing a compound is to determine its binding affinity against a panel of relevant receptors. The data below is presented in a template table that would be used to summarize the results from radioligand binding assays. The affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

Table 1: Hypothetical Comparative Binding Affinities (Kᵢ, nM) of PTC and Reference Compounds

CompoundNMDA (Glycine Site)NMDA (Glutamate Site)AMPAKainatemGluR1mGluR5GABA-A
This compound (PTC) Data TBDData TBDData TBDData TBDData TBDData TBDData TBD
D-AP5 (NMDA-Glu Site Selective)>100,000500>100,000>100,000>100,000>100,000>100,000
7-CKA (NMDA-Gly Site Selective)50>100,000>100,000>100,000>100,000>100,000>100,000
Ifenprodil (NR2B Selective)>100,000>100,000>100,000>100,000>100,000>100,000>100,000
NBQX (AMPA/Kainate Selective)>100,000>100,00030100>100,000>100,000>100,000

This table is for illustrative purposes. TBD = To Be Determined. Values for reference compounds are representative.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are standard protocols for key assays used in determining compound selectivity.

Radioligand Binding Assays

This technique is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

a) Membrane Preparation:

  • Adult rat cerebral cortices are rapidly dissected and placed in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

  • The tissue is homogenized using a Teflon-glass homogenizer.[1]

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[1]

  • The resulting supernatant is transferred to a new tube and centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[1]

  • The final pellet is resuspended in an appropriate assay buffer to a protein concentration of 0.2-0.5 mg/mL.[1]

b) Competition Binding Assay Protocol:

  • Serial dilutions of the test compound (e.g., PTC) are prepared in the assay buffer.[1]

  • In a 96-well plate, the following are added in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of a high concentration of a known non-radioactive ligand for the target site (e.g., 10 µM PCP for the NMDA receptor channel site).[1]

    • Test Compound: 25 µL of each dilution of the test compound.[1]

  • 100 µL of the diluted membrane preparation is added to each well.[1]

  • 25 µL of the appropriate radioligand (e.g., [³H]TCP for the NMDA channel site, [³H]CGP-39653 for the glutamate site, [³H]glycine for the glycine (B1666218) site) is added at a final concentration near its Kd value.[1][2]

  • The plate is incubated at room temperature for 60 minutes with gentle agitation.[1]

  • The reaction is terminated by rapid filtration through a glass fiber filter mat (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester.[1]

  • Filters are washed multiple times with ice-cold wash buffer.[1]

  • Dried filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.[1]

c) Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Calcium-Flux Functional Assay

This high-throughput assay measures the functional activity of a compound by detecting changes in intracellular calcium levels following receptor activation.

a) Cell Preparation:

  • HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) are seeded into a 384-well, clear-bottom, black-frame plate.[3][4]

  • The cells are incubated overnight at 37°C and 5% CO₂.[4]

b) Assay Protocol:

  • The cell media is discarded, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Calcium 6) dissolved in an incubation buffer.[3]

  • The plate is incubated for two hours at 37°C to allow the dye to enter the cells.[3]

  • The dye is washed out, and 30 µL of assay buffer is left on the cells.[3][4]

  • The cell plate is placed into a Functional Drug Screening System (FDSS).[3][4]

  • A baseline fluorescence reading is taken for 30 seconds.[3][4]

  • 10 µL of the test compound (PTC or reference antagonist) is added, and fluorescence is measured for five minutes to assess for direct effects.[3]

  • 10 µL of the agonist stock (e.g., glutamate and glycine) is then added to stimulate the receptor, and fluorescence is measured for another five minutes.[3]

c) Data Analysis:

  • The maximal fluorescence ratio is calculated by dividing the peak fluorescence by the baseline fluorescence.[3]

  • The ability of the test compound to inhibit the agonist-induced calcium influx is used to generate concentration-response curves and determine its functional potency (IC₅₀).

Visualizations: Workflows and Pathways

Diagrams are provided to illustrate the logical flow of the experimental process and the molecular mechanism of action.

experimental_workflow cluster_prep Preparation cluster_assays Assay Execution cluster_analysis Analysis & Interpretation Membrane_Prep 1. Brain Membrane Preparation Binding_Assay 3. Radioligand Binding (Affinity - Kᵢ) Membrane_Prep->Binding_Assay Cell_Culture 2. HEK293 Cell Culture (Receptor Expression) Functional_Assay 4. Calcium Flux Assay (Potency - IC₅₀) Cell_Culture->Functional_Assay Data_Analysis 5. IC₅₀ / Kᵢ Calculation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Selectivity_Profile 6. Selectivity Profile (Comparison to other receptors) Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for determining compound cross-reactivity.

nmda_signaling_pathway cluster_receptor NMDA Receptor Complex cluster_downstream Cellular Response Glutamate Glutamate NMDA_R GluN2 Subunit GluN1 Subunit Ion Channel Glutamate->NMDA_R:GluN2 Binds Glycine Glycine Glycine->NMDA_R:GluN1 Binds PTC PTC (Antagonist) PTC->NMDA_R:GluN2 Blocks Ca_Influx Ca²⁺ Influx NMDA_R:ion_text->Ca_Influx Opens to allow Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Activates Plasticity Synaptic Plasticity Signaling->Plasticity Leads to

Caption: Hypothetical antagonism of PTC at the NMDA receptor glutamate site.

References

A Comparative Guide to Inter-Laboratory Quantification of Percutaneous Transluminal Coronary Angioplasty (PTCA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common methodologies used for the quantification of Percutaneous Transluminal Coronary Angioplasty (PTCA) outcomes, with a focus on inter-laboratory performance. The data presented is synthesized from peer-reviewed studies to aid in the selection of appropriate quantification methods for clinical trials and research.

Introduction

The assessment of PTCA success and the evaluation of new coronary intervention devices heavily rely on accurate and reproducible quantification of vessel dimensions.[1][2][3] While visual assessment of coronary angiograms was historically common, its utility is limited by significant intra- and inter-observer variability.[2][4] Quantitative Coronary Angiography (QCA) has emerged as the gold standard, offering more objective and reproducible measurements.[1][2] However, the performance of different QCA systems can vary, impacting the comparability of data across different studies and laboratories.[3][5] This guide explores the performance of various PTCA quantification methods, with a particular emphasis on inter-laboratory comparisons of QCA systems.

Quantitative Data Comparison

The following tables summarize key performance metrics for different PTCA quantification methods based on published inter-laboratory and inter-system comparisons.

Table 1: Performance of Quantitative Coronary Angiography (QCA) Systems in a Multi-Center Validation Study

Performance MetricRange of Performance Across 10 QCA Systems
Accuracy (mm)+0.07 to +0.31
Precision (±mm)0.14 to 0.24
Correlation (r)0.89 to 0.96
Standard Error of the Estimate (SEE) (±mm)0.11 to 0.16
Y-intercept (mm)+0.08 to +0.31
Slope0.64 to 0.86
Data sourced from a study validating 10 different QCA systems at core laboratories in North America and Europe.[3][5]

Table 2: Inter- and Intra-Core Laboratory Variability of QCA Parameters

QCA ParameterInter-Core Laboratory Agreement (Mean Difference, 95% Limits of Agreement)Intra-Core Laboratory Agreement (Mean Difference, 95% Limits of Agreement)
Pre-MLD (mm)-0.32, -0.74 to 0.10-0.03, -0.37 to 0.31
Stent MLD (mm)0.08, -0.28 to 0.440.15, -0.15 to 0.45
Acute Gain (mm)0.22, -0.44 to 0.880.05, -0.45 to 0.55
Late Loss (mm)-0.07, -0.69 to 0.550.04, -0.52 to 0.60
MLD: Minimal Lumen Diameter. Data from a study evaluating inter- and intra-core laboratory variability.[6][7]

Table 3: Comparison of Visual Assessment vs. Quantitative Coronary Angiography (QCA)

ParameterVisual Estimation (%)QCA (% Diameter Stenosis)QCA (% Area Stenosis)
Mean StenosisHigher than QCA58.4 ± 14.580.6 ± 11.2
Visual estimation tends to overestimate lesion severity compared to QCA.[4]

Experimental Protocols

Quantitative Coronary Angiography (QCA) Analysis

The general protocol for QCA involves several key steps that are standardized to minimize variability.

  • Image Acquisition : High-quality cineangiograms are acquired using a consistent protocol, ensuring optimal visualization of the coronary segment of interest.

  • Calibration : To obtain absolute measurements in millimeters, the system must be calibrated. This is typically done using the catheter as a scaling device or by using the isocenter technique, which utilizes fixed reference points in the imaging system.[8]

  • Image Selection : The analyst selects the cine frames showing the stenosis in its most severe and clearest projection, typically at end-diastole to minimize motion artifacts.

  • Edge Detection : The core of QCA is the automated or semi-automated detection of the vessel edges. Different systems employ various algorithms for this purpose.

  • Quantification : From the detected contours, the software calculates several parameters, including:

    • Minimal Lumen Diameter (MLD) : The narrowest diameter of the stenotic segment.

    • Reference Vessel Diameter (RVD) : The estimated diameter of the "healthy" vessel segment proximal and distal to the lesion.

    • Percent Diameter Stenosis (%DS) : Calculated as ((RVD - MLD) / RVD) * 100.

    • Acute Gain : The change in MLD immediately after the intervention.

    • Late Loss : The reduction in MLD at follow-up angiography.

Inter-Laboratory Comparison Protocol

An inter-laboratory comparison, also known as a proficiency test, is designed to assess the consistency and accuracy of measurements across different laboratories.[9]

  • Sample Distribution : A set of standardized samples (in this case, angiographic images or phantom stenoses of known dimensions) is distributed to all participating laboratories.[3][9]

  • Blinded Analysis : Each laboratory analyzes the samples using their own standard operating procedures and QCA system, without knowledge of the results from other labs or the true dimensions of the phantoms.[3]

  • Data Collection : The quantitative results from all laboratories are collected by a central coordinating center.

  • Statistical Analysis : The data is statistically analyzed to determine the inter-laboratory variability. Common metrics include the mean difference, standard deviation of the differences (precision), and Bland-Altman analysis to assess agreement.[6][7]

Visualizations

PTCA_Quantification_Workflow cluster_pre_analysis Pre-Analysis cluster_quantification Quantification Methods cluster_qca_steps QCA Protocol cluster_output Output & Comparison Patient Patient with Suspected CAD Angiography Coronary Angiography Patient->Angiography Visual Visual Assessment Angiography->Visual QCA Quantitative Coronary Angiography (QCA) Angiography->QCA InterLab Inter-Laboratory Comparison Visual->InterLab Calibration Calibration QCA->Calibration EdgeDetection Edge Detection Calibration->EdgeDetection Measurement Parameter Measurement (MLD, RVD, %DS) EdgeDetection->Measurement Report Quantitative Report Measurement->Report Report->InterLab

Caption: Workflow of PTCA quantification from patient to inter-laboratory comparison.

Inter_Laboratory_Comparison_Logic cluster_setup Setup cluster_analysis Analysis Phase cluster_evaluation Evaluation StandardizedData Standardized Angiograms or Phantoms LabA Lab A Analysis (QCA System 1) StandardizedData->LabA LabB Lab B Analysis (QCA System 2) StandardizedData->LabB LabC Lab C Analysis (QCA System 3) StandardizedData->LabC ParticipatingLabs Multiple Independent Core Laboratories ParticipatingLabs->LabA ParticipatingLabs->LabB ParticipatingLabs->LabC CentralData Central Data Collection LabA->CentralData LabB->CentralData LabC->CentralData StatisticalAnalysis Statistical Analysis (Bias, Precision, Agreement) CentralData->StatisticalAnalysis PerformanceMetrics Performance Metrics Report StatisticalAnalysis->PerformanceMetrics

References

The Dichotomy of Pyrrolidone Carboxylic Acid: A Tale of Two Phenotypes - Hydration and Pigmentation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the role of Pyrrolidone Carboxylic Acid (PCA) in two key aspects of skin phenotype: hydration and, as emerging evidence suggests, pigmentation. As a primary component of the skin's Natural Moisturizing Factor (NMF), PCA's role in maintaining skin hydration is well-established. However, recent studies are beginning to shed light on its potential influence on melanogenesis, the process responsible for skin pigmentation. This document summarizes the current experimental data, details relevant methodologies, and visualizes the underlying biological pathways to offer a clear and objective resource for the scientific community.

Unveiling the Dual Role of PCA in Skin Physiology

Pyrrolidone Carboxylic Acid (PCA), also known as L-pyroglutamic acid, is a naturally occurring humectant in the stratum corneum. Its primary function is to attract and retain moisture, thereby maintaining skin hydration and elasticity. Deficiencies in PCA levels have been clinically correlated with dry skin conditions such as xerosis and atopic dermatitis.

Beyond its established role in hydration, new research indicates that PCA may also play a part in regulating skin pigmentation. Studies have demonstrated that L-pyroglutamic acid can inhibit tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, and consequently reduce melanin production in vitro. This suggests a novel avenue for the cosmetic and therapeutic modulation of skin tone. Furthermore, the salt derivative, Zinc PCA, is widely used in dermatological preparations for its sebum-regulating and antimicrobial properties, with some evidence suggesting it may also assist in mitigating post-inflammatory hyperpigmentation.

Comparative Analysis of PCA's Impact on Skin Phenotypes

To provide a clear overview of the current understanding of PCA's effects, the following tables summarize the quantitative data from key studies.

Table 1: Correlation of PCA Levels with Skin Hydration

Skin ConditionPCA LevelsMethod of MeasurementKey FindingsReference
Cosmetic Dry SkinSignificantly lower ratios of PCA to proteinTape stripping of stratum corneum followed by analysisLower NMF levels, including PCA, are associated with decreased hydration.[1]
Atopic Dermatitis (AD)Lower in inflammatory lesions compared to non-lesional skinCorneocyte collection via D-squame discs and LC-MS/MS quantificationPCA levels correlate with clinical severity of AD and skin barrier function.[2]
Normal Skin (Seasonal Variation)Significantly greater in summer than in winterAssessment of the lower leg skinHigher PCA levels in summer correlate with increased hydration and decreased transepidermal water loss (TEWL).[1]

Table 2: Effect of L-Pyroglutamic Acid (PCA) on Melanogenesis In Vitro

ParameterAssayTest SubstanceConcentrationResultReference
Tyrosinase InhibitionMushroom Tyrosinase Activity AssayL-Pyroglutamic AcidIC₅₀: 3.38 mMCompetitively inhibits tyrosinase.[3][4]
Melanin ContentB16-F10 Murine Melanoma CellsL-Pyroglutamic Acid6 mM27.8% reduction in melanin synthesis.[4]
DOPA Auto-oxidation InhibitionCell-free assayL-Pyroglutamic AcidIC₅₀: 0.66 mMEffectively inhibits DOPA auto-oxidation.[3]

Table 3: Functional Comparison of PCA and its Derivative, Zinc PCA

CompoundPrimary FunctionSecondary/Reported EffectsMechanism of Action
Pyrrolidone Carboxylic Acid (PCA) Humectant (Hydration)Inhibition of melanogenesisBinds water within the stratum corneum. Competitively inhibits tyrosinase.
Zinc PCA Sebum regulation, AntimicrobialBrightening, reduction of post-inflammatory hyperpigmentationReduces sebum production. Possesses antibacterial properties against C. acnes. May aid in resolving inflammation-induced pigmentation.[5][6]

Experimental Protocols: A Guide to Measurement and Analysis

Reproducibility and standardization are paramount in scientific research. This section provides an overview of the methodologies used to assess the skin phenotypes discussed in this guide.

Measurement of Skin Hydration and Barrier Function
  • Corneometry for Skin Hydration:

    • Principle: This method measures the electrical capacitance of the skin, which is directly related to its water content. The dielectric constant of water is much higher than that of other skin components.

    • Protocol:

      • Acclimatize the subject to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20 minutes.

      • Calibrate the Corneometer® CM 825 probe according to the manufacturer's instructions.

      • Gently apply the probe to the skin surface with consistent pressure.

      • Record the capacitance value, which is expressed in arbitrary units. Higher values indicate greater skin hydration.

      • Take multiple readings at each site and calculate the average.

  • Transepidermal Water Loss (TEWL) for Skin Barrier Function:

    • Principle: TEWL measures the quantity of water that evaporates from the skin surface. A higher TEWL value indicates a compromised skin barrier function.

    • Protocol:

      • Acclimatize the subject under controlled environmental conditions as with corneometry.

      • Use a Tewameter® or similar open-chamber device.

      • Hold the probe perpendicular to the skin surface without applying excessive pressure.

      • Allow the reading to stabilize, which may take 1-2 minutes.

      • Record the TEWL value, typically in g/m²/h.

Measurement of Sebum Production
  • Sebumetry:

    • Principle: This technique uses a special tape that becomes transparent upon absorbing skin lipids. The transparency of the tape is measured by a photometer to quantify the sebum level.

    • Protocol:

      • Ensure the subject has not washed or applied any products to the test area for a specified period (e.g., 2-4 hours).

      • Use a Sebumeter® SM 815. Place a new cartridge into the device.

      • Press the measurement head onto the skin (commonly the forehead) for 30 seconds.

      • Insert the cartridge back into the Sebumeter to measure the transparency.

      • The device provides a value from 0 to 350, which corresponds to the amount of sebum.

Assessment of Pigmentation
  • Melanin Content Assay in Cultured Cells:

    • Principle: Melanin is extracted from cultured cells and quantified spectrophotometrically.

    • Protocol:

      • Culture B16-F10 melanoma cells and treat with the test compound (e.g., L-pyroglutamic acid) for a specified duration (e.g., 72 hours).

      • Harvest the cells and wash with phosphate-buffered saline (PBS).

      • Lyse the cells in a solution of 1 N NaOH containing 10% DMSO.

      • Incubate the lysate at 80°C for 1 hour to solubilize the melanin.

      • Centrifuge the lysate to pellet any debris.

      • Measure the absorbance of the supernatant at 405-490 nm using a spectrophotometer.

      • Create a standard curve using synthetic melanin to determine the melanin concentration in the samples. Normalize the melanin content to the total protein content of the cell lysate.[7][8]

  • Tyrosinase Activity Assay (In Vitro):

    • Principle: This colorimetric assay measures the activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA.

    • Protocol:

      • Prepare a reaction mixture containing mushroom tyrosinase in a phosphate (B84403) buffer (pH 6.8).

      • Add the test inhibitor (e.g., L-pyroglutamic acid) at various concentrations.

      • Initiate the reaction by adding the substrate, L-DOPA.

      • Incubate the mixture at a controlled temperature (e.g., 37°C).

      • Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

      • Calculate the percentage of inhibition compared to a control without the inhibitor. Kojic acid is often used as a positive control.[9]

Visualizing the Pathways: From Hydration to Melanogenesis

To better understand the mechanisms discussed, the following diagrams illustrate the key biological processes.

Skin_Hydration_and_NMF cluster_Epidermis Epidermis Stratum Corneum Stratum Corneum Granular Layer Granular Layer Filaggrin Filaggrin (in Granular Layer) Proteolysis Proteolysis Filaggrin->Proteolysis Breakdown NMF Natural Moisturizing Factor (NMF) - PCA - Amino Acids - Lactic Acid - Urea Proteolysis->NMF Generates Hydrated Keratinocytes Hydrated Keratinocytes NMF->Hydrated Keratinocytes Hydrates Water Water Water->NMF Attracts

Caption: Formation of Natural Moisturizing Factor (NMF) including PCA.

Melanogenesis_Signaling_Pathway cluster_Melanocyte Melanocyte MC1R MC1R AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translates to L_Tyrosine L-Tyrosine L_DOPA L-DOPA Melanin Melanin L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Dopaquinone->Melanin Series of reactions UV_MSH UV / α-MSH UV_MSH->MC1R Activates PCA L-Pyroglutamic Acid (PCA) PCA->Tyrosinase Inhibits

Caption: The melanogenesis signaling pathway and the inhibitory point of PCA.

Experimental_Workflow_Pigmentation Cell_Culture 1. Cell Culture (B16-F10 Melanoma Cells) Treatment 2. Treatment (with L-Pyroglutamic Acid) Cell_Culture->Treatment Incubation 3. Incubation (72 hours) Treatment->Incubation Harvest 4. Cell Harvesting and Lysis Incubation->Harvest Analysis 5. Analysis Harvest->Analysis Melanin_Assay Melanin Content Assay (Spectrophotometry at 405-490 nm) Analysis->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay (In vitro with L-DOPA) Analysis->Tyrosinase_Assay

Caption: Workflow for assessing the effect of PCA on pigmentation.

Conclusion

The role of Pyrrolidone Carboxylic Acid in skin physiology is more complex than previously understood. While its function as a critical humectant for skin hydration is undisputed, emerging evidence for its inhibitory effect on tyrosinase activity opens up new possibilities for its use in managing skin pigmentation. This guide provides a foundational overview of the current data and methodologies. Further in vivo studies are warranted to fully elucidate the clinical relevance of PCA's effect on melanogenesis and to explore its potential as a topical agent for promoting even skin tone, in addition to its established benefits in skin hydration. The distinction between Pyrrolidone Carboxylic Acid and Protocatechuic Acid, both abbreviated as PCA, is critical, and future research in this area should ensure clear identification of the compound being investigated.

References

A Comparative Guide to Permanganate and Hydrogen Peroxide Oxidation for PTCA Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. The oxidation of a substituted toluene (B28343), such as 2-amino-5-chlorotoluene, to its corresponding benzoic acid is a critical step in the synthesis of precursors for drugs like Praziquantel (PTCA). This guide provides an objective comparison of two common oxidation methods: potassium permanganate (B83412) and hydrogen peroxide, supported by experimental data to inform your choice of synthetic strategy.

At a Glance: Permanganate vs. Hydrogen Peroxide Oxidation

FeaturePotassium Permanganate (KMnO4)Hydrogen Peroxide (H2O2)
Oxidizing Strength Very StrongModerate (often requires catalyst)
Selectivity Low (can be aggressive)Potentially higher (catalyst dependent)
Reaction Conditions Typically harsh (heat, basic pH)Milder (can often be run at lower temps)
Byproducts Manganese dioxide (MnO2)Primarily water
Workup Filtration of MnO2, acidificationOften simpler, catalyst removal may be needed
Cost & Availability Readily available and inexpensiveReadily available, generally inexpensive
Typical Yields Moderate to high for complete oxidationVariable, often a mix of products

Experimental Protocols

Detailed methodologies for the oxidation of a model substrate, o-chlorotoluene, to o-chlorobenzoic acid are presented below. These protocols are representative of the general procedures for the oxidation of substituted toluenes.

Potassium Permanganate Oxidation Protocol

This procedure is adapted from a standard organic chemistry laboratory experiment for the oxidation of an aromatic side-chain.[1][2]

Materials:

  • o-Chlorotoluene

  • Potassium permanganate (KMnO4)

  • Water

  • Sodium bisulfite (NaHSO3) or Sodium sulfite (B76179) (Na2SO3)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, a solution of potassium permanganate (e.g., 3.35 g) in water (e.g., 40 mL) is prepared.[3]

  • o-Chlorotoluene (e.g., 1.20 mL) is added to the flask.[3]

  • The mixture is heated to reflux with stirring for a period of 1.5 to 4 hours, or until the purple color of the permanganate has disappeared.[2][3] A brown precipitate of manganese dioxide (MnO2) will form.

  • After cooling the reaction mixture to room temperature, the excess permanganate is quenched by the careful addition of a reducing agent like sodium bisulfite until the purple color is gone. This step is exothermic.[1]

  • The manganese dioxide precipitate is removed by vacuum filtration.

  • The clear filtrate is then acidified with concentrated hydrochloric acid to a pH of approximately 2.[3]

  • The precipitated o-chlorobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like toluene.[2]

Hydrogen Peroxide Oxidation Protocol (Catalytic)

The oxidation of toluene derivatives with hydrogen peroxide typically requires a catalyst to achieve reasonable rates and selectivities. Below is a representative procedure using a vanadium catalyst, which often results in a mixture of products including the desired carboxylic acid.[4]

Materials:

  • Toluene (or substituted toluene)

  • Hydrogen peroxide (30% aqueous solution)

  • Bis(acetylacetonato)oxovanadium(IV) [VO(acac)2] as catalyst

  • Glacial acetic acid (as solvent)

  • Chlorobenzene (as an internal standard for analysis)

Procedure:

  • In a two-neck glass reactor fitted with a condenser and a magnetic stirrer, the toluene substrate (e.g., 2 mL), glacial acetic acid (e.g., 15 mL), and the VO(acac)2 catalyst (e.g., 0.06 mmol) are combined.[4]

  • The mixture is heated to the desired reaction temperature (e.g., 363 K or 90°C).[4]

  • Aqueous hydrogen peroxide (e.g., 12 mL of 30% solution) is added dropwise over a period of 1 hour.[4]

  • The reaction mixture is then refluxed for an additional period (e.g., 3 hours).[4]

  • The reaction progress and product distribution (benzyl alcohol, benzaldehyde, and benzoic acid) are typically monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Isolation of the benzoic acid would require a workup procedure to separate it from the catalyst, solvent, and other oxidation products, likely involving extraction and crystallization.

Data Presentation: A Comparative Analysis

The following table summarizes typical quantitative data for the oxidation of toluene derivatives using potassium permanganate and hydrogen peroxide. It is important to note that direct comparative studies for the same substrate under optimized conditions for both oxidants are scarce in the literature. The data for hydrogen peroxide often reflects the formation of multiple products.

OxidantSubstrateProductCatalystYield (Crude)Yield (Purified)Key ObservationsReference
KMnO4 o-Chlorotolueneo-Chlorobenzoic acidNone76-78%65-67%Direct oxidation to the carboxylic acid.[2][4]
H2O2 TolueneBenzoic AcidVO(acac)2Not reported as isolated yield~15% (after 4h)Benzaldehyde is the major initial product, which is then further oxidized.[4]
H2O2 TolueneBenzoic AcidSchiff base complexesNot reported as isolated yieldVariable, increases with timeA mixture of benzaldehyde, benzyl (B1604629) alcohol, and benzoic acid is formed.[1]

Mandatory Visualizations

Chemical Transformation Pathways

Oxidation_Pathways Oxidation of a Substituted Toluene cluster_permanganate Permanganate Oxidation cluster_peroxide Hydrogen Peroxide Oxidation Toluene_KMnO4 Substituted Toluene (e.g., 2-Amino-5-chlorotoluene) Acid_KMnO4 Substituted Benzoic Acid (e.g., 2-Amino-5-chlorobenzoic acid) Toluene_KMnO4->Acid_KMnO4 KMnO4, H2O, Heat Toluene_H2O2 Substituted Toluene (e.g., 2-Amino-5-chlorotoluene) Alcohol_H2O2 Substituted Benzyl Alcohol Toluene_H2O2->Alcohol_H2O2 H2O2, Catalyst Aldehyde_H2O2 Substituted Benzaldehyde Alcohol_H2O2->Aldehyde_H2O2 H2O2, Catalyst Acid_H2O2 Substituted Benzoic Acid Aldehyde_H2O2->Acid_H2O2 H2O2, Catalyst

Caption: Comparative pathways for toluene oxidation.

Experimental Workflow Comparison

Experimental_Workflows Comparison of Experimental Workflows cluster_kmno4 KMnO4 Workflow cluster_h2o2 H2O2 Workflow start_kmno4 Mix Reactants: Substrate, KMnO4, H2O reflux_kmno4 Heat to Reflux (1.5-4 hours) start_kmno4->reflux_kmno4 quench_kmno4 Quench excess KMnO4 (e.g., NaHSO3) reflux_kmno4->quench_kmno4 filter_kmno4 Filter MnO2 quench_kmno4->filter_kmno4 acidify_kmno4 Acidify Filtrate (HCl) filter_kmno4->acidify_kmno4 isolate_kmno4 Isolate Product (Filtration) acidify_kmno4->isolate_kmno4 end_kmno4 Purified Carboxylic Acid isolate_kmno4->end_kmno4 start_h2o2 Mix Reactants: Substrate, Catalyst, Solvent heat_h2o2 Heat to Reaction Temp. start_h2o2->heat_h2o2 add_h2o2 Add H2O2 dropwise heat_h2o2->add_h2o2 reflux_h2o2 Reflux (e.g., 3 hours) add_h2o2->reflux_h2o2 workup_h2o2 Workup: Extraction & Purification reflux_h2o2->workup_h2o2 end_h2o2 Purified Carboxylic Acid workup_h2o2->end_h2o2

Caption: Step-by-step workflow comparison.

Concluding Remarks

The choice between potassium permanganate and hydrogen peroxide for the oxidation of substituted toluenes to their corresponding carboxylic acids depends heavily on the specific requirements of the synthesis.

Potassium permanganate offers a robust and direct method for achieving complete oxidation to the carboxylic acid, often with good yields after purification.[2][4] However, the reaction conditions are harsh, and the formation of a significant amount of manganese dioxide byproduct requires a thorough workup.

Hydrogen peroxide , on the other hand, is a greener oxidant, with water as its primary byproduct. Its application in this context typically necessitates the use of a catalyst, and the reaction often yields a mixture of oxidation products, including the benzyl alcohol, benzaldehyde, and the desired carboxylic acid.[1][4] Achieving high selectivity for the carboxylic acid may require significant optimization of the catalyst system and reaction conditions.

For syntheses where a direct, high-yielding conversion to the carboxylic acid is the primary goal and the workup is a secondary consideration, potassium permanganate remains a reliable choice. For applications where milder conditions and a more environmentally benign process are critical, and where co-products can be managed or separated, catalytic hydrogen peroxide systems offer a promising alternative, albeit one that may require more extensive process development.

References

PTCA vs. PTeCA: A Comparative Guide to Oxidative Hair Treatment Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pyrrole-2,3,5-tricarboxylic acid (PTCA) and Pyrrole-2,3,4,5-tetracarboxylic acid (PTeCA) as biomarkers for quantifying oxidative damage to hair. This information is critical for developing and evaluating hair care products, as well as in forensic toxicology to detect hair adulteration.

Introduction

Oxidative treatments, such as bleaching and dyeing, are common cosmetic procedures that can significantly alter the protein structure and pigmentation of hair. This damage is primarily mediated by the degradation of melanin (B1238610), the pigment responsible for hair color. Eumelanin (B1172464), the dark pigment, degrades into various byproducts, among which PTCA and PTeCA have emerged as key markers. While both indicate oxidative stress, their formation pathways and baseline levels in untreated hair differ, making one potentially superior for specific applications.

Quantitative Comparison of PTCA and PTeCA

The following table summarizes quantitative data from studies investigating PTCA and PTeCA concentrations in human hair under various oxidative conditions. The data highlights the differential response of these markers to oxidative stress.

MarkerUntreated Hair ConcentrationTreated Hair Concentration (Example Conditions)Key Findings
PTCA Detectable, typically in the range of <2.1 - 16.4 ng/mg[1]Significantly increased. Up to >20 ng/mg with 3-12% H₂O₂[1]A well-established marker, but its presence in untreated hair necessitates the use of cut-off values to confirm oxidative treatment.[1][2][3]
PTeCA Generally not detectable in cosmetically untreated hair segments[2]Significantly elevated even with low H₂O₂ concentrations (e.g., 1.9%) and short incubation times.[2][3]A highly specific marker for oxidative treatment due to its absence in virgin hair.[2] Its presence can reliably indicate hair bleaching.[2]

Formation Pathways of PTCA and PTeCA

The formation of both PTCA and PTeCA originates from the oxidative degradation of eumelanin, the primary pigment in dark hair. The following diagram illustrates the proposed pathways leading to these markers.

G Eumelanin Eumelanin Polymer Oxidative_Stress Oxidative Stress (e.g., H₂O₂) DHI_DHICA DHI & DHICA units Oxidative_Stress->DHI_DHICA attacks Degradation Degradation & Oxidation PTCA PTCA (this compound) Degradation->PTCA Crosslinking Cross-linking & Oxidation PTeCA PTeCA (Pyrrole-2,3,4,5-tetracarboxylic acid) Crosslinking->PTeCA DHI_DHICA->Degradation DHI_DHICA->Crosslinking

Caption: Formation of PTCA and PTeCA from eumelanin under oxidative stress.

Experimental Protocols

The following are generalized experimental protocols for the analysis of PTCA and PTeCA in hair, based on methodologies cited in the literature.

Hair Sample Preparation and Oxidative Treatment (In Vitro)

Objective: To induce oxidative damage in hair samples under controlled conditions.

Materials:

  • Cosmetically untreated human hair strands.

  • Hydrogen peroxide (H₂O₂) solutions of varying concentrations (e.g., 1.9%, 3%, 6%, 9%, 12%).

  • Deionized water.

  • Phosphate buffer (pH 7.0).

  • Incubator or water bath.

Procedure:

  • Wash hair strands with a gentle shampoo and rinse thoroughly with deionized water.

  • Dry the hair samples at room temperature.

  • Immerse known weights of hair (e.g., 20 mg) in the H₂O₂ solutions at a specified ratio (e.g., 1:10 w/v).

  • Incubate the samples for defined periods (e.g., 15, 30, 60 minutes) at a controlled temperature (e.g., 37°C).[2]

  • After incubation, remove the hair from the solution, rinse extensively with deionized water, and allow to dry completely.

Melanin Degradation and Marker Extraction

Objective: To oxidatively degrade the melanin within the hair shaft to release PTCA and PTeCA for analysis.

Materials:

  • Treated and untreated hair samples.

  • Alkaline hydrogen peroxide solution (e.g., 1 M K₂CO₃ with H₂O₂).

  • Internal standard solution (e.g., isotopically labeled PTCA).

  • Acidifying agent (e.g., HCl).

  • Solid-phase extraction (SPE) cartridges (optional, for cleanup).[4]

Procedure:

  • Weigh a precise amount of hair (e.g., 10 mg).

  • Add the alkaline hydrogen peroxide solution to the hair sample.

  • Incubate at an elevated temperature (e.g., 100°C) for a specified time (e.g., 20 minutes) to achieve complete oxidation of melanin.

  • Cool the reaction mixture and add the internal standard.

  • Acidify the solution to stop the reaction and precipitate interfering substances.

  • Centrifuge the sample to pellet any solid debris.

  • Collect the supernatant for analysis. If necessary, perform a solid-phase extraction cleanup step to remove interfering matrix components.[4]

Analytical Quantification by HPLC-MS/MS

Objective: To separate and quantify PTCA and PTeCA in the extracted samples.

Apparatus:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Tandem Mass Spectrometer (MS/MS).

  • Reversed-phase C18 column.

Reagents:

  • Mobile phase A: e.g., 0.1% formic acid in water.

  • Mobile phase B: e.g., 0.1% formic acid in acetonitrile.

  • PTCA and PTeCA analytical standards.

Procedure:

  • Inject a specific volume of the extracted sample supernatant onto the HPLC column.

  • Perform a gradient elution to separate PTCA and PTeCA from other components.

  • Introduce the eluent into the mass spectrometer for detection and quantification.

  • Monitor specific precursor-to-product ion transitions for PTCA, PTeCA, and the internal standard.

  • Construct a calibration curve using the analytical standards to determine the concentration of each marker in the samples.

The following diagram outlines the general workflow for the analysis of PTCA and PTeCA in hair.

G Hair_Sample Hair Sample (Treated or Untreated) Oxidation Alkaline H₂O₂ Oxidation Hair_Sample->Oxidation Extraction Extraction & Cleanup (e.g., SPE) Oxidation->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Quantification Quantification of PTCA & PTeCA Analysis->Quantification

Caption: Experimental workflow for PTCA and PTeCA analysis in hair.

Conclusion

Both PTCA and PTeCA are valuable markers for assessing oxidative hair damage.

  • PTeCA , being largely absent in untreated hair, offers a more definitive and qualitative marker for oxidative damage, particularly from bleaching.[2] Its detection, even at low levels, can be a strong indicator of cosmetic treatment.

For comprehensive studies, the concurrent analysis of both markers is recommended to provide a more complete picture of the extent and nature of oxidative hair damage. The choice of the primary marker may depend on the specific research question, with PTeCA being particularly advantageous for forensic applications where the confirmation of any oxidative treatment is critical.

References

A Comparative Guide to the Accuracy and Precision of PTCA Measurement in Human Hair

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of biomarkers in human hair is critical for a wide range of applications, from clinical research to forensic toxicology. Pyrrole-2,3,5-tricarboxylic acid (PTCA), a stable oxidation product of eumelanin (B1172464), has emerged as a significant biomarker for quantifying eumelanin content and assessing oxidative hair damage. This guide provides an objective comparison of the primary analytical methods used for PTCA measurement in human hair, focusing on their accuracy and precision, supported by available experimental data.

Comparison of Analytical Methods

The quantification of PTCA in human hair is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection, and more advanced techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput. Below is a summary of their performance based on published validation studies.

ParameterHPLCLC-MS/MSUHPLC-MS/MS
Limit of Detection (LOD) Data not consistently reportedAs low as 0.1 pg/mg (for other analytes)Data not specifically reported for PTCA
Limit of Quantitation (LOQ) Data not consistently reported~1.0 pg/mg (for similar analytes)Data not specifically reported for PTCA
Accuracy (Recovery/Bias) Good to excellent recovery reported[1][2]Inter-assay accuracy (%R.E.) ≤5.25% (in skin)[3]Accuracy for similar analytes: 84-108%[4]
Precision (Reproducibility) Intraclass Correlation Coefficient (ICC) of 0.990 for work-up procedures[5]Inter-assay precision (%CV) ≤18.5% (at LLQC in skin)[3]Within-series precision: 1.4-6.7%[4]
Precision (Repeatability) Overall standardized ICC of 0.975[5]Intra-day and inter-day precision <15%[6][7]Between-series precision: 1.4-10.1%[4]

Note: Direct comparative studies for PTCA measurement across all three platforms are limited. Data for LC-MS/MS and UHPLC-MS/MS are often reported for a panel of analytes in hair, and specific data for PTCA may not always be individually detailed. The data from skin biopsies for LC-MS/MS provides a relevant, albeit different matrix, benchmark.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. The following sections outline typical experimental protocols for the analysis of PTCA in human hair using HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method for PTCA determination has been validated and shown to have high reproducibility[5]. An improved HPLC method offering good linearity, reproducibility, and recovery has also been described[1][2].

1. Sample Preparation (Oxidative Degradation):

  • Wash hair samples to remove external contaminants. Common washing procedures involve sequential washes with solvents like methanol (B129727) and acetone.

  • Dry the washed hair samples.

  • Accurately weigh approximately 10-20 mg of hair.

  • Perform alkaline hydrogen peroxide oxidation (AHPO) to degrade eumelanin into PTCA. This typically involves incubating the hair sample with a mixture of hydrogen peroxide and an alkaline solution (e.g., potassium carbonate) at an elevated temperature.

2. HPLC Analysis:

  • Column: A reversed-phase column (e.g., C18) is commonly used.

  • Mobile Phase: An isocratic or gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 2.1) and an organic modifier (e.g., methanol) is typical. The addition of an ion-pair reagent like tetra-n-butylammonium bromide can improve the separation of carboxylic acids[1][2].

  • Detection: UV detection at a specific wavelength (e.g., 269 nm) is used to quantify PTCA.

  • Quantification: A calibration curve is generated using PTCA standards of known concentrations to quantify the amount of PTCA in the hair samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and specificity compared to HPLC-UV. While a specific validation study for PTCA in hair with extensive quantitative data was not found, a validated method for skin biopsies provides a strong reference[3].

1. Sample Preparation:

  • Similar to the HPLC protocol, hair samples are first washed and dried.

  • A known amount of hair is subjected to oxidative degradation to convert eumelanin to PTCA.

  • An internal standard (e.g., a stable isotope-labeled PTCA) is added to the sample to improve the accuracy and precision of quantification.

  • The resulting extract is then purified, often using solid-phase extraction (SPE), to remove matrix components that could interfere with the analysis.

2. LC-MS/MS Analysis:

  • Chromatography: Reversed-phase chromatography is used to separate PTCA from other components in the extract.

  • Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is typically used to ionize the PTCA molecules.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of PTCA and then monitoring for specific product ions, which provides high selectivity and sensitivity.

  • Quantification: The ratio of the peak area of PTCA to the peak area of the internal standard is used for quantification against a calibration curve.

Workflow and Pathway Diagrams

To visually represent the processes involved in PTCA measurement, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing wash Hair Washing (Methanol, Acetone) dry Drying wash->dry weigh Weighing (10-20 mg) dry->weigh oxidize Oxidative Degradation (Alkaline H2O2) weigh->oxidize hplc HPLC-UV/DAD oxidize->hplc HPLC Pathway lcms LC-MS/MS oxidize->lcms LC-MS/MS Pathway quant Quantification (Calibration Curve) hplc->quant lcms->quant

Caption: Experimental workflow for PTCA measurement in human hair.

signaling_pathway Eumelanin Eumelanin in Hair Matrix Oxidation Oxidative Stress (e.g., UV radiation, Bleaching) Eumelanin->Oxidation PTCA This compound (PTCA) Oxidation->PTCA results in formation of

Caption: Formation of PTCA from eumelanin through oxidative processes.

Conclusion

Both HPLC and LC-MS/MS are reliable methods for the quantification of PTCA in human hair. HPLC methods have demonstrated excellent reproducibility, making them suitable for studies where high precision is paramount. LC-MS/MS and UHPLC-MS/MS offer superior sensitivity and specificity, which is advantageous when analyzing small sample sizes or low concentrations of PTCA.

The choice of method will depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation. For all methods, proper validation, including the assessment of accuracy, precision, linearity, and limits of detection and quantification, is essential to ensure reliable and meaningful results. The detailed experimental protocols provided in this guide serve as a foundation for researchers to develop and implement robust analytical procedures for PTCA measurement in human hair.

References

A Spectroscopic Comparison of Perylene-3,4,9,10-tetracarboxylic Acid and its Regioisomers for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of Perylene-3,4,9,10-tetracarboxylic acid (PTCA) derivatives and their isomers. This document provides a comparative analysis of their performance based on experimental data from UV-Vis, Fluorescence, Raman, and NMR spectroscopy.

Perylene-3,4,9,10-tetracarboxylic acid (PTCA) and its derivatives are a cornerstone in the development of high-performance organic materials due to their exceptional chemical, thermal, and photostability, alongside their strong optical absorption and high fluorescence quantum yields.[1][2] These properties make them ideal candidates for a range of applications including organic electronics, photovoltaics, and fluorescent sensors. The isomeric form of PTCA, particularly with substitutions at different positions on the perylene (B46583) core, can significantly alter its electronic and optical properties.[1] This guide focuses on the spectroscopic differences between the common 3,4,9,10-substituted perylene derivatives and their 1,6,7,12-substituted regioisomers, providing researchers with the data necessary to select the appropriate molecule for their specific application.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of Perylene-3,4,9,10-tetracarboxylic acid and its 1,6,7,12-tetrachloro isomer. Due to the low solubility of the parent tetra-acids, data is presented for their more commonly studied and soluble dianhydride and diimide derivatives.

Table 1: UV-Vis Absorption and Fluorescence Emission Data

Compound/Derivative ClassAbsorption λmax (nm)Emission λmax (nm)SolventReference(s)
3,4,9,10-Perylene Diimides (PDIs) 458, 490, 526540, 576, 624Chloroform[1]
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic Acid Derivatives Broad absorption in the visible regionNot specifiedChloroform[3]

Note: The multiple absorption peaks for PDIs correspond to (0,2), (0,1), and (0,0) electronic transitions respectively.[1] Substitution at the bay positions (1, 6, 7, 12) generally leads to a bathochromic (red) shift in the spectra.[1]

Table 2: Raman Spectroscopy Data

Compound/DerivativeKey Raman Peaks (cm⁻¹)Excitation Wavelength (nm)Reference(s)
3,4,9,10-Perylenetetracarboxylic Dianhydride (PTCDA) 1301, 1380, 1570, 1589, 1772514.5, 532[4]

Note: The peaks at ~1301 and 1380 cm⁻¹ are attributed to C-H bending, peaks at 1570 and 1589 cm⁻¹ to C-C vibrations in the perylene core, and the peak at 1772 cm⁻¹ to the symmetric C=O stretch.[4]

Table 3: ¹H and ¹³C NMR Spectroscopy Data

Compound/Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)SolventReference(s)
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic Dianhydride 8.75 (s, 4H, aryl proton)119.75, 125.29, 129.5, 134.88, 136.22, 158.16, 168.53d-DMSO[5]
Representative 3,4,9,10-Perylene Diimide Derivative 8.20 (s, 2H); 8.63 (s, 2H)Not specified in detailC₂D₂Cl₄[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to aid in the replication and validation of these findings.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of PTCA derivatives.

Methodology:

  • Sample Preparation: Prepare solutions of the PTCA derivative in a suitable solvent (e.g., chloroform, DMF) at a concentration of approximately 10⁻⁵ M to prevent aggregation and reabsorption effects.[1]

  • Instrumentation: Use a spectrophotometer for absorption and a spectrofluorometer for emission measurements.

  • Data Acquisition (Absorption): Scan the sample across a wavelength range of at least 300-800 nm to capture all relevant electronic transitions.

  • Data Acquisition (Fluorescence): Excite the sample at its absorption maximum and record the emission spectrum. The emission spectra of PDI derivatives often exhibit a mirror image relationship to their absorption spectra.[1]

Raman Spectroscopy

Objective: To obtain a vibrational fingerprint of the PTCA derivative.

Methodology:

  • Sample Preparation: Samples can be in solid form (thin film or powder) or in solution. For thin films, deposit the material onto a suitable substrate like epitaxial graphene.[4]

  • Instrumentation: A confocal resonance Raman spectrometer is typically used.

  • Data Acquisition: Illuminate the sample with a laser of a specific wavelength (e.g., 514.5 nm or 532 nm).[4] Collect the scattered light and filter out the Rayleigh scattering to isolate the Raman-shifted signals. The spectral data provides information on the molecular vibrations.[4]

NMR Spectroscopy

Objective: To elucidate the chemical structure and confirm the isomeric purity of the PTCA derivative.

Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of the sample in a suitable deuterated solvent (e.g., d-DMSO, C₂D₂Cl₄).[3][5] Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the aromatic protons and carbons provide detailed structural information.

Visualizing Experimental Workflows

The synthesis and separation of PTCA isomers is a critical workflow for obtaining pure compounds for analysis and application. The following diagram illustrates a typical process for the synthesis of regioisomerically pure 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid derivatives from the commercially available 3,4,9,10- Perylenetetracarboxylic dianhydride.

G cluster_synthesis Synthesis of 1,7-Dibromo Isomer cluster_separation Isomer Separation cluster_analysis Spectroscopic Analysis Start Perylene-3,4,9,10-tetracarboxylic dianhydride Step1 Bromination Start->Step1 Mixture Mixture of 1,6- and 1,7-dibromo regioisomers Step1->Mixture Separation Repetitive Crystallization Mixture->Separation PureIsomer Pure 1,7-dibromoperylene tetracarboxylic derivative Separation->PureIsomer UVVis UV-Vis & Fluorescence PureIsomer->UVVis Raman Raman PureIsomer->Raman NMR NMR PureIsomer->NMR

Caption: Workflow for the synthesis, separation, and analysis of a PTCA isomer.

References

Safety Operating Guide

Proper Disposal of Pyrrole-2,3,5-tricarboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Pyrrole-2,3,5-tricarboxylic acid.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Required PPE:

  • Gloves: Handle with chemical-impermeable gloves that have been inspected for integrity before use.[1]

  • Eye Protection: Wear safety glasses or goggles to prevent eye contact.[1]

  • Lab Coat: A lab coat or other suitable protective clothing should be worn.[1][2]

  • Respiratory Protection: If there is a risk of dust formation or aerosol generation, use a NIOSH-approved respirator.

II. Spill and Contamination Management

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and exposure.

Spill Response Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate personnel from the immediate vicinity.[1]

  • Containment: Prevent the spilled material from entering drains or waterways.[1]

  • Cleanup: Carefully collect the spilled solid material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[1] Avoid creating dust.[1]

  • Decontamination: Clean the spill area thoroughly with soap and water.[1]

III. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[1]

  • Waste Collection:

    • Place waste this compound into a clearly labeled, sealed container suitable for chemical waste.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Engage a Licensed Waste Disposal Service:

    • The material should be taken to a licensed chemical destruction facility.[1]

    • Controlled incineration with flue gas scrubbing is an acceptable method of destruction.[1]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent.

    • The rinsate should be collected and disposed of as chemical waste.

    • After rinsing, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.[1]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Do not contaminate water, soil, or other environmental systems.[1]

  • Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations.

IV. Chemical and Physical Properties Summary
PropertyValue
Molecular FormulaC₇H₅NO₆
Molecular Weight199.12 g/mol
AppearanceSolid
Storage Temperature2-8°C, sealed in a dry, dark place[3]
V. Hazard Information
Hazard StatementDescription
H315Causes skin irritation[3]
H319Causes serious eye irritation[3]
H335May cause respiratory irritation[3]

Disposal Workflow

G This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal Path cluster_container Container Management A Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) B Is this a spill? A->B C Contain spill and collect material into a labeled, sealed container B->C Yes D Place waste chemical into a labeled, sealed container B->D No E Arrange for pickup by a licensed chemical waste disposal service C->E D->E G Triple-rinse empty container D->G F Material sent for controlled incineration or to a chemical destruction plant E->F H Collect rinsate as chemical waste G->H I Puncture and dispose of container (landfill/recycling) G->I H->E Dispose with waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Pyrrole-2,3,5-tricarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pyrrole-2,3,5-tricarboxylic acid. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is mandatory to prevent exposure.[1][2][3][4] The following table summarizes the required and recommended PPE.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Chemical safety gogglesProtects eyes from dust, powder, and splashes.[2]
Hand Protection Chemical-impermeable gloves (e.g., Nitrile)Prevents skin contact with the chemical.[5] Gloves must be inspected before use.[5]
Respiratory Protection Air-purifying respirator (NIOSH-approved)Necessary when there is a risk of inhaling dust or aerosols, especially in poorly ventilated areas.[2][3]
Body Protection Lab coat or chemical-resistant clothingProvides a barrier against accidental spills and contamination of personal clothing.[2][5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure to this compound.

Exposure Route Immediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[5]
Eye Contact Rinse eyes cautiously with pure water for at least 15 minutes.[5] Seek immediate medical attention.
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]

Handling and Storage

Proper handling and storage protocols are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Aspect Procedure
Handling Handle in a well-ventilated area to avoid dust formation.[5][6] Use non-sparking tools to prevent ignition.[5][6] Avoid contact with skin and eyes.[5]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] Keep away from incompatible materials and foodstuff containers.[5][6]

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is crucial for environmental and personal safety.

Procedure Description
Spill Containment In case of a spill, avoid dust formation.[5] Evacuate personnel to a safe area and ensure adequate ventilation.[5] Remove all sources of ignition.[5]
Spill Cleanup Use personal protective equipment, including chemical-impermeable gloves.[5] Collect the spilled material and place it in a suitable, closed container for disposal.[5]
Waste Disposal Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not allow the chemical to enter drains or sewer systems.[5] Contaminated packaging should be triple-rinsed and offered for recycling or disposed of in a sanitary landfill after being rendered unusable.[5]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Perform Experiment Perform Experiment Weigh Compound->Perform Experiment Decontaminate Work Area Decontaminate Work Area Perform Experiment->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.